molecular formula C11H15ClINO2 B2696446 Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride CAS No. 2225144-85-2

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

カタログ番号: B2696446
CAS番号: 2225144-85-2
分子量: 355.6
InChIキー: XCYFEYLKEKZNMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C11H15ClINO2 and its molecular weight is 355.6. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 2-amino-3-(4-iodophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYFEYLKEKZNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Application Workflows of Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist in drug discovery and chemical biology, I frequently leverage unnatural amino acids to engineer peptides with enhanced pharmacokinetic profiles and novel binding affinities. Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride —commonly referred to as 4-iodo-phenylalanine ethyl ester hydrochloride—serves as a highly versatile bifunctional building block.

The strategic design of this molecule relies on three causal pillars:

  • The Ethyl Ester: Transiently masks the C-terminus carboxylic acid, preventing unwanted polymerization during peptide coupling sequences.

  • The Hydrochloride Salt: The free base of amino acid esters is highly susceptible to auto-condensation (forming diketopiperazines) and atmospheric oxidation. Protonation of the α-amine (pKa ~9.1) yields a non-nucleophilic, shelf-stable crystalline solid.

  • The Para-Iodo Substituent: The carbon-iodine (C–I) bond possesses a low bond dissociation energy (~65 kcal/mol), making it an exceptional electrophile for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Heck). This allows for late-stage functionalization under mild conditions that preserve the stereochemical integrity of the α-carbon.

Physicochemical Properties & Structural Dynamics

To ensure reproducible experimental design, understanding the fundamental physicochemical metrics of the compound is non-negotiable. The data below synthesizes standard characterization metrics for the L-isomer and racemic mixtures [1].

PropertyValue / Description
Chemical Name Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride
CAS Number 2225144-85-2 (Unspecified) / 1257648-53-5 (L-isomer)
Molecular Formula C₁₁H₁₄INO₂ · HCl (C₁₁H₁₅ClINO₂)
Molecular Weight 355.60 g/mol
Physical Appearance White to light-yellow crystalline powder
Solubility Profile Highly soluble in H₂O, DMSO, DMF, and Methanol. Insoluble in Hexanes.
Melting Point > 200 °C (Decomposes)
Storage Conditions 2–8 °C, desiccated, protected from light (prevents photolytic C–I cleavage)

Visualizing the Synthetic Logic

The utility of this compound lies in its dual reactivity: the amine can be incorporated into peptide backbones, while the aryl iodide serves as a synthetic handle for structural diversification.

SynthesisWorkflow A 4-Iodo-L-phenylalanine B SOCl2 / Absolute EtOH Esterification A->B 0°C to Reflux C Ethyl 2-amino-3-(4-iodophenyl) propanoate HCl B->C HCl Salt Precipitation D Peptide Synthesis (C-Terminus Protected) C->D Amide Coupling E Pd-Catalyzed Cross-Coupling C->E Suzuki/Sonogashira

Workflow for the synthesis and downstream applications of the target compound.

Validated Experimental Methodologies

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in every step to ensure the operator understands the mechanistic "why" behind the "how."

Protocol A: Synthesis via Thionyl Chloride-Mediated Esterification

This protocol converts commercially available 4-iodo-phenylalanine into its ethyl ester hydrochloride salt. Thionyl chloride (SOCl₂) is chosen over Fischer esterification (H₂SO₄/EtOH) because SOCl₂ reacts with ethanol to generate anhydrous HCl in situ, driving the equilibrium forward while simultaneously forming the protective hydrochloride salt [2].

Step-by-Step Workflow:

  • Preparation: Suspend 4-iodo-L-phenylalanine (1.0 eq) in anhydrous absolute ethanol (0.5 M concentration) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride (2.5 eq) over 30 minutes. Causality: Slow addition controls the highly exothermic reaction and prevents the volatilization of unreacted SOCl₂.

  • Propagation: Remove the ice bath and heat the mixture to reflux (78 °C) for 12–16 hours. The suspension will gradually turn into a clear, homogenous solution as the ester is formed and dissolves.

  • Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material will remain at the baseline, while the esterified product will migrate (Rf ~0.4).

  • Isolation: Concentrate the solution in vacuo to remove excess ethanol and volatile byproducts (SO₂). Triturate the resulting viscous oil with cold diethyl ether to precipitate the white crystalline hydrochloride salt. Filter and dry under high vacuum.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The para-iodo moiety is an ideal substrate for generating biaryl derivatives, which are frequently used to discover potent small organic ligands against cancer markers [3].

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd + Ar-I TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination (C-C Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Derivative RedElim->Product Product Release

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for para-iodo phenylalanine.

Step-by-Step Workflow:

  • Neutralization & Protection: Prior to coupling, the α-amine must be protected (e.g., as a Boc or Fmoc carbamate) to prevent it from coordinating to and poisoning the palladium catalyst.

  • Reagent Assembly: In a Schlenk tube, combine the protected ethyl 2-amino-3-(4-iodophenyl)propanoate (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the final reductive elimination step.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1). Causality: Water is strictly required to hydrolyze the boronic acid into a reactive boronate species for the transmetalation step.

  • Reaction: Heat at 80 °C for 4 hours. The low bond dissociation energy of the C–I bond ensures complete conversion without requiring extreme temperatures that could epimerize the amino acid.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • National Institutes of Health (NIH). "An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine". PubMed Central.[Link]

  • Advanced Healthcare Materials. "Phenylalanine-Based DNA-Encoded Chemical Libraries for the Discovery of Potent and Selective Small Organic Ligands Against Markers of Cancer and Immune Cells". Wiley Online Library.[Link]

Mechanism of action of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

Abstract

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride, a derivative of the essential amino acid L-phenylalanine, represents a class of compounds with significant diagnostic and therapeutic potential, particularly in oncology. Its structural similarity to L-phenylalanine allows it to exploit the metabolic machinery of cells, leading to its primary mechanism of action: targeted delivery and accumulation in tissues with high rates of amino acid transport and protein synthesis. This guide provides a comprehensive overview of its molecular mechanism, from cellular uptake via specific transporters to its downstream applications as a radiopharmaceutical agent for both imaging and therapy. We will explore the experimental evidence supporting this mechanism, detail key protocols for its study, and discuss the broader implications for drug development and personalized medicine.

Introduction: The Phenylalanine Analog Strategy

Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for nutrients, including amino acids, to fuel their rapid proliferation and growth. This metabolic alteration presents a therapeutic window that can be exploited by amino acid analogs. Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride, the ethyl ester of 4-iodo-L-phenylalanine, is a prime example of this strategy.

By mimicking L-phenylalanine, it gains entry into cells through overexpressed amino acid transporters. The presence of a stable iodine atom at the para position of the phenyl ring is the key functional modification. This iodine can be replaced with a radioactive isotope (e.g., Iodine-123, Iodine-124, Iodine-131), transforming the molecule into a powerful tool for nuclear medicine. When radiolabeled, it allows for the visualization of tumors with high metabolic activity or the delivery of targeted radiation to cancerous tissues.

Molecular Mechanism of Action: A Multi-Step Process

The mechanism of action is not defined by a classical ligand-receptor binding interaction that triggers a signaling cascade, but rather by a process of metabolic subterfuge. It can be understood as a sequence of three key events: cellular uptake, metabolic trapping, and radiological effect.

Cellular Uptake: Hijacking Amino Acid Transport Systems

The initial and rate-limiting step for the compound's activity is its transport across the cell membrane. Malignant cells frequently upregulate specific transport systems to meet their high demand for amino acids.

  • Primary Transporter: L-type Amino Acid Transporter 1 (LAT1) : The primary route of entry is the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5. LAT1 is a sodium-independent transporter that facilitates the import of large neutral amino acids, including phenylalanine, leucine, and tryptophan. It is well-documented that LAT1 is overexpressed in a wide variety of human cancers, including brain, lung, prostate, and breast cancer, while having limited expression in surrounding normal tissues. This differential expression is the foundation of the tumor-selective accumulation of 4-iodo-L-phenylalanine.

The relationship can be visualized as follows:

cluster_membrane Cell Membrane cluster_extra cluster_intra LAT1 LAT1 (SLC7A5) Transporter Overexpressed in Cancer Cells IPA_in 4-Iodo-L-phenylalanine LAT1->IPA_in IPA_out 4-Iodo-L-phenylalanine IPA_out->LAT1 Transport

Caption: Cellular uptake via the LAT1 transporter.

Metabolic Trapping: Incorporation into Proteins

Once inside the cell, 4-iodo-L-phenylalanine is recognized by the cellular machinery responsible for protein synthesis. The ester group of Ethyl 2-amino-3-(4-iodophenyl)propanoate is rapidly hydrolyzed by intracellular esterases to yield 4-iodo-L-phenylalanine. This free amino acid is then activated by its corresponding aminoacyl-tRNA synthetase and incorporated into newly synthesized proteins in place of native L-phenylalanine.

This process, known as metabolic trapping, effectively locks the molecule inside the cell. While small molecules can diffuse out of a cell, large polypeptides cannot, leading to a steady accumulation of the analog in metabolically active cells. This retention is a critical factor for the efficacy of both imaging and therapeutic applications. The higher the rate of protein synthesis, the more pronounced the accumulation will be.

IPA_in Intracellular 4-Iodo-L-phenylalanine tRNA_synth Aminoacyl-tRNA Synthetase IPA_in->tRNA_synth Recognized & Activated Ribosome Ribosome (Protein Synthesis) tRNA_synth->Ribosome Delivered for Translation Protein Newly Synthesized Protein (Containing Iodo-Phe) Ribosome->Protein Incorporation

Caption: Intracellular metabolic trapping workflow.

Radiological Effect: The Role of the Iodine Isotope

The ultimate function of the compound depends on the choice of iodine isotope attached.

  • Diagnostic Imaging (SPECT/PET) : When labeled with gamma-emitting (e.g., ¹²³I for SPECT) or positron-emitting (e.g., ¹²⁴I for PET) isotopes, the accumulation of the compound in tumor tissues can be visualized externally. This allows for non-invasive tumor localization, staging, and monitoring of treatment response. The intensity of the signal directly correlates with the amino acid metabolism of the tumor, providing valuable functional information.

  • Targeted Radionuclide Therapy : When labeled with a beta-emitting isotope like Iodine-131 (¹³¹I), the compound becomes a therapeutic agent. The beta particles emitted by ¹³¹I have a short path length in tissue, depositing their energy and causing localized DNA damage and cell death primarily within the tumor, while sparing surrounding healthy tissue. This targeted approach offers a high therapeutic ratio compared to conventional external beam radiation.

Experimental Protocols for Mechanistic Validation

The proposed mechanism of action is supported by a range of standard cell biology and radiochemistry experiments.

Protocol: In Vitro Cellular Uptake Assay

This experiment quantifies the uptake of the radiolabeled compound into cancer cells and can be used to confirm the role of specific transporters like LAT1.

Objective: To measure the time-dependent uptake of [¹²⁵I]-4-iodo-L-phenylalanine and assess its inhibition by specific LAT1 inhibitors.

Methodology:

  • Cell Culture: Plate cancer cells known to overexpress LAT1 (e.g., U87-MG glioblastoma) in 24-well plates and grow to 80-90% confluency.

  • Preparation: Wash cells with a sodium-free uptake buffer (to isolate LAT1 activity) at 37°C.

  • Inhibition (Optional): For competition assays, pre-incubate a subset of wells with a known LAT1 inhibitor (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, BCH) for 15 minutes.

  • Uptake: Add the radiolabeled [¹²⁵I]-4-iodo-L-phenylalanine to the wells to initiate the uptake.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold buffer.

  • Lysis & Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Collect the lysate and measure the radioactivity using a gamma counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Plot the uptake (counts per minute per mg protein) against time.

Expected Data:

Time (min)Uptake (CPM/mg protein) - ControlUptake (CPM/mg protein) - With LAT1 Inhibitor
11,500300
57,8001,200
1522,0002,500
3045,0003,100
6060,0003,500

Note: Data are illustrative. The results are expected to show a time-dependent increase in uptake that is significantly reduced in the presence of a LAT1 inhibitor, confirming LAT1 as the primary transporter.

Protocol: Protein Incorporation Assay

This experiment differentiates between free intracellular amino acid and the portion that has been incorporated into proteins.

Objective: To quantify the amount of radiolabeled 4-iodo-L-phenylalanine incorporated into newly synthesized proteins.

Methodology:

  • Cell Culture & Uptake: Perform the uptake experiment as described above for a fixed, long duration (e.g., 4 hours) to allow for protein synthesis.

  • Lysis: After washing, lyse the cells in a buffer containing protease inhibitors.

  • Protein Precipitation: Add an equal volume of cold 20% trichloroacetic acid (TCA) to the lysate. Incubate on ice for 30 minutes to precipitate the proteins.

  • Separation: Centrifuge the samples to pellet the precipitated proteins. The supernatant contains the free, unincorporated amino acid pool.

  • Measurement: Carefully separate the supernatant from the pellet. Wash the pellet with cold 10% TCA. Measure the radioactivity in both the supernatant and the pellet fractions using a gamma counter.

  • Data Analysis: Express the radioactivity in the pellet as a percentage of the total radioactivity (pellet + supernatant) to determine the percent incorporation.

Summary and Future Directions

The mechanism of action of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is a sophisticated example of metabolic targeting. By acting as a mimic of L-phenylalanine, it leverages the overexpressed LAT1 transporter and high protein synthesis rates of cancer cells to achieve selective accumulation. This accumulation, when combined with an appropriate iodine radioisotope, provides a powerful platform for both diagnostic imaging and targeted radiotherapy.

Future research in this area will likely focus on:

  • Combination Therapies: Investigating the synergistic effects of targeted radionuclide therapy with chemotherapy or immunotherapy.

  • Improving Selectivity: Developing next-generation analogs with even higher affinity for LAT1 or other tumor-specific transporters to further improve the tumor-to-background ratio.

  • Theranostics: Integrating diagnostic imaging and therapy using the same molecule (e.g., imaging with [¹²⁴I]-4-iodo-L-phenylalanine to calculate dosimetry before treating with [¹³¹I]-4-iodo-L-phenylalanine).

This molecule and its underlying mechanism serve as a foundational concept in the development of metabolically targeted agents, paving the way for more precise and effective cancer treatments.

References

  • Title: L-Type Amino Acid Transporter 1 (LAT1): A Promising Target for Cancer Diagnosis and Therapy. Source: Cancers (Basel) URL: [Link]

  • Title: Iodine-131-L-p-iodophenylalanine for the treatment of a patient with a nonresectable metastatic melanoma. Source: Cancer Biotherapy & Radiopharmaceuticals URL: [Link]

  • Title: L-type amino acid transporter 1 as a potential molecular target in human cancers. Source: Journal of Experimental & Clinical Cancer Research URL: [Link]

NMR chemical shift data for Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Chemical Shift Data of Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride. This document moves beyond a simple data repository to offer a comprehensive, field-proven perspective on the acquisition, interpretation, and application of NMR data for this compound, which is of significant interest in synthetic and medicinal chemistry.

Introduction

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is a substituted amino acid ester. Its structure, featuring a chiral center, an ethyl ester, and an iodinated aromatic ring, makes NMR spectroscopy an indispensable tool for its unambiguous characterization. The hydrochloride salt form, while improving solubility and stability, introduces specific considerations for NMR sample preparation and spectral interpretation. This guide will provide both predicted spectral data based on analogous structures and a robust experimental protocol for obtaining high-quality NMR spectra.

Predicted NMR Spectral Data

While a publicly available, experimentally verified spectrum for this specific salt is not readily found, we can predict the ¹H and ¹³C NMR chemical shifts with a high degree of confidence by analyzing structurally similar compounds and applying fundamental NMR principles. The predictions below are based on data from analogous phenylpropanoates, iodinated aromatics, and amino acid esters.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl group, the aliphatic backbone, and the aromatic ring. The presence of the electron-withdrawing iodine atom and the ammonium group will influence the chemical shifts of the aromatic and alpha-amino protons, respectively.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-a (CH₃)~1.2-1.3Triplet~7.1Ethyl ester methyl group.
H-b (CH₂)~4.1-4.3Quartet~7.1Ethyl ester methylene group, deshielded by the adjacent oxygen.
H-c (β-CH₂)~3.1-3.4Multiplet (dd)Diastereotopic protons adjacent to the aromatic ring and chiral center.
H-d (α-CH)~4.2-4.4Triplet or MultipletAlpha-proton, deshielded by the amino and carbonyl groups.
H-e (Ar-H)~7.1-7.3Doublet~8.4Aromatic protons ortho to the iodo group.
H-f (Ar-H)~7.6-7.8Doublet~8.4Aromatic protons meta to the iodo group.
NH₃⁺Broad singletExchangeable protons of the ammonium group.
Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The heavy iodine atom is expected to have a notable effect on the chemical shift of the carbon to which it is attached (C-4').

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-a (CH₃)~14Ethyl ester methyl carbon.
C-b (CH₂)~61Ethyl ester methylene carbon.
C-c (β-CH₂)~38-40Beta-carbon of the propanoate chain.
C-d (α-CH)~54-56Alpha-carbon, attached to the amino group.
C-1' (Ar-C)~137-139Aromatic carbon attached to the CH₂ group.
C-2', C-6' (Ar-CH)~131-133Aromatic carbons ortho to the iodo group.
C-3', C-5' (Ar-CH)~138Aromatic carbons meta to the iodo group.
C-4' (Ar-C-I)~92-94Aromatic carbon directly attached to iodine (ipso-carbon).
C=O~170-172Carbonyl carbon of the ester.

Molecular Structure and Atom Labeling

The following diagram illustrates the molecular structure of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride with the atom labeling used for the NMR assignments.

Caption: Molecular structure of Ethyl 2-amino-3-(4-iodophenyl)propanoate with atom labeling for NMR correlation.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[1][2][3][4]

  • Purity of the Analyte: Ensure the compound is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve hydrochloride salts and its relatively high boiling point, which minimizes evaporation.[5][6] Deuterated methanol (CD₃OD) or water (D₂O) are also alternatives, but proton exchange with the solvent can lead to the disappearance of the NH₃⁺ signal.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1][4]

NMR Instrument Setup and Calibration
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic and diastereotopic protons.

  • Locking and Shimming: The instrument's lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field homogeneity should be optimized through shimming to obtain sharp, symmetrical peaks.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak. For DMSO-d₆, the residual proton peak is at approximately 2.50 ppm, and the carbon peak is at 39.52 ppm.

Data Acquisition Parameters
  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: A sweep width of at least 12 ppm is recommended to cover the entire spectral range.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses allows for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient.

  • ¹³C NMR:

    • Pulse Sequence: A standard proton-decoupled pulse experiment to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A sweep width of approximately 220 ppm is standard.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A 2-second relaxation delay is generally adequate.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum should be properly phased to ensure all peaks are in the absorptive mode. A baseline correction should be applied to obtain a flat baseline.

  • Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative ratios of the different types of protons.

Workflow for NMR Analysis

The following diagram outlines the comprehensive workflow for the NMR analysis of a small molecule like Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis compound High-Purity Compound dissolve Dissolve compound->dissolve solvent Deuterated Solvent (e.g., DMSO-d6) solvent->dissolve filter Filter into NMR Tube dissolve->filter instrument High-Field NMR Spectrometer filter->instrument lock_shim Lock and Shim instrument->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum lock_shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to Solvent phase_baseline->reference integrate Integrate (1H) reference->integrate assign Assign Peaks integrate->assign report Final Report assign->report

Caption: General workflow for small molecule NMR analysis.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected NMR spectral data for Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride and a detailed, field-proven protocol for its acquisition and analysis. By combining predictive data with a robust experimental framework, researchers, scientists, and drug development professionals can confidently characterize this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the NMR analysis of other amino acid derivatives and hydrochloride salts.

References

  • SpectraBase. N-(4-iodophenyl)-2-pyrazinecarboxamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • W. D. L. Phys. Chem. Chem. Phys., 2008,10, 490-500. A High-Field Solid-State 35/37Cl NMR and Quantum Chemical Investigation of the Chlorine Quadrupolar and Chemical Shift Tensors in Amino Acid Hydrochlorides. Available from: [Link]

  • PubChem. Ethyl 3-phenylpropionate. Available from: [Link]

  • J Phys Chem B. 2007 Jan 11;111(1):201-10. Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. Available from: [Link]

  • ResearchGate. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... Available from: [Link]

  • PubChemLite. Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (C11H14INO2). Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Filo. Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr... Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • University of California, Los Angeles. Tables For Organic Structure Analysis. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Beilstein Journals. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Available from: [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

Sources

Structural and Crystallographic Dynamics of Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on Halogenated Synthons in Macromolecular Phasing

Executive Summary

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS No. 2225144-85-2) is a highly specialized halogenated amino acid derivative. While it serves as a fundamental building block in synthetic medicinal chemistry, its most profound technical application lies in structural biology. By providing a highly anomalous scattering iodine atom within a sterically predictable phenylalanine scaffold, this synthon acts as a linchpin for solving the crystallographic phase problem via Single-wavelength Anomalous Dispersion (SAD) and Radiation-Damage-Induced Phasing (RIP).

This whitepaper dissects the small-molecule crystallographic properties of this compound, explains the causality behind its physical behavior, and provides validated protocols for its application in structural determination.

Molecular Architecture and Lattice Thermodynamics

To understand the utility of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride, one must first analyze its small-molecule crystal packing. Free amino acids naturally form zwitterions ( / ), creating intractable 3D ionic networks that are highly insoluble in organic solvents and notoriously difficult to crystallize predictably.

By esterifying the carboxylate (ethyl ester) and protonating the amine (hydrochloride salt), the zwitterionic network is broken. This chemical modification forces the molecule into a highly predictable crystallographic behavior governed by three distinct intermolecular forces:

  • Primary Hydrogen Bonding: The group acts as a trifurcated hydrogen bond donor to three distinct chloride anions ( ). This forms a robust, 2D corrugated sheet in the crystal lattice, which drives the initial nucleation event.

  • Halogen Bonding (The -Hole Effect): The 4-iodo substituent is highly polarizable. The electron density around the iodine atom is anisotropic, creating a region of positive electrostatic potential at the distal end of the C-I bond (the -hole). This enables strong, highly directional halogen bonds (typically or ). This interaction dictates the 3D packing of the crystal lattice, overriding weaker dispersive forces.

  • Steric Shielding: The flexible ethyl ester tail acts as a hydrophobic buffer between the polar hydrogen-bonded sheets, increasing the compound's solubility in polar aprotic solvents (like DMF or DMSO) essential for downstream peptide synthesis.

LatticeInteractions Cation Ethyl 2-amino-3-(4-iodophenyl) propanoate Cation Anion Chloride Anion (Cl⁻) Cation->Anion Primary H-Bonding (-NH₃⁺ ··· Cl⁻) Ester Ester Carbonyl (C=O) Cation->Ester Secondary H-Bonding (-NH₃⁺ ··· O=C) Aryl Iodophenyl Ring Aryl->Anion Halogen Bonding (C-I ··· Cl⁻) Aryl->Aryl π-π Stacking (Face-to-Edge)

Fig 1: Intermolecular force network governing the crystal lattice assembly of the hydrochloride salt.

Mechanistic Role in Macromolecular Phasing

The primary value of this compound is its incorporation into peptides and proteins to solve the crystallographic phase problem [1]. When the ethyl ester is hydrolyzed or used directly in enzymatic ligation, the resulting 4-iodophenylalanine residue provides a massive analytical advantage.

Single-Wavelength Anomalous Dispersion (SAD)

Iodine possesses a uniquely powerful anomalous scattering signal ( ) at the Cu wavelength (1.5418 Å). Unlike selenium, which requires tunable synchrotron radiation to maximize its anomalous signal, iodine's massive value allows researchers to solve de novo protein structures using standard in-house X-ray diffractometers [1]. The rigid aromatic ring of the phenylalanine scaffold prevents the iodine atom from adopting multiple disordered conformations, ensuring a sharp, interpretable heavy-atom signal.

Radiation-Damage-Induced Phasing (RIP)

In quasi-racemic crystallography, chemically synthesized D- and L-proteins are co-crystallized to form centrosymmetric lattices. By incorporating the 4-iodo derivative into one of the enantiomers, researchers can utilize RIP. The C-I bond is highly susceptible to homolytic cleavage upon exposure to high-intensity synchrotron X-ray beams. By collecting a low-dose dataset (intact C-I bond) and a high-dose dataset (cleaved C-I bond), the specific loss of the iodine atom generates a massive isomorphous difference signal, cleanly solving the phase problem [2].

PhasingWorkflow Synth Synthesis & Incorporation Cryst Quasi-Racemic Crystallization Synth->Cryst Xray X-ray Diffraction (Synchrotron/In-house) Cryst->Xray SAD SAD Phasing (Anomalous Dispersion) Xray->SAD Iodine f'' signal RIP RIP Phasing (C-I Bond Cleavage) Xray->RIP Radiation Damage Model Electron Density Map & Model Building SAD->Model RIP->Model

Fig 2: Workflow for 4-iodophenylalanine derivatives in SAD and RIP crystallographic phasing.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that physical causality is understood at each step to prevent downstream failure.

Protocol A: Small-Molecule Crystallization of the Hydrochloride Salt

Objective: To obtain diffraction-quality single crystals of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride for baseline structural validation. Causality Principle: Vapor diffusion is utilized over thermal cooling. Ethanol perfectly solvates the polar ion pair. The slow vapor diffusion of non-polar diethyl ether gradually reduces the dielectric constant of the medium, forcing the ion pairs to nucleate slowly rather than crashing out as an amorphous powder.

  • Dissolution: Dissolve 50 mg of the compound in 1.0 mL of absolute ethanol in a 4 mL glass vial. Vortex until completely clear.

    • Validation: If the solution is cloudy, filter through a 0.22 µm PTFE syringe filter to remove nucleation-inducing dust.

  • Chamber Setup: Place the 4 mL vial (uncapped) into a larger 20 mL scintillation vial containing 3.0 mL of anhydrous diethyl ether.

  • Diffusion: Seal the 20 mL vial tightly with a PTFE-lined cap. Store undisturbed at 20°C in a vibration-free environment.

  • Harvesting (Day 3-5): Colorless, needle-like or plate-like crystals will form.

    • Self-Validation Checkpoint: Examine the crystals under a stereomicroscope with cross-polarized light. True single crystals will exhibit sharp birefringence (extinction of light at specific rotation angles). If the precipitate is dark at all angles, it is amorphous; redissolve by adding 50 µL of ethanol and lower the temperature to slow the diffusion rate.

Protocol B: Enzymatic Peptide Ligation using the Ethyl Ester

Objective: Incorporate the synthon at the C-terminus of a peptide chain without racemization. Causality Principle: Traditional basic saponification of the ethyl ester can lead to racemization at the -carbon via oxazolone intermediate formation. Using the ethyl ester directly as an acyl acceptor in protease-catalyzed synthesis maintains strict stereochemical integrity.

  • Preparation: Dissolve the Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (100 mM) in a biphasic system of 50 mM Tris-HCl buffer (pH 8.0) and ethyl acetate (1:1 v/v).

  • Neutralization: The pH 8.0 buffer naturally neutralizes the hydrochloride salt, generating the free nucleophilic amine in situ just prior to coupling, preventing premature degradation.

  • Enzymatic Coupling: Add the N-protected peptide acyl donor (50 mM) and -chymotrypsin (1 mg/mL).

  • Incubation: Agitate at 25°C for 12 hours. The biphasic system forces the hydrophobic ligated product into the ethyl acetate layer, driving the equilibrium forward.

  • Validation: Analyze the organic layer via LC-MS. The presence of the characteristic iodine isotopic mass defect confirms successful incorporation.

Quantitative Data Summaries

The physical and crystallographic utility of this compound is defined by its precise quantitative parameters.

Table 1: Physicochemical and Crystallographic Profile

ParameterValue / DescriptionFunctional Implication
Molecular Formula The HCl salt ensures long-term shelf stability and prevents auto-condensation.
Molecular Weight 355.60 g/mol High mass fraction of iodine (35.6%) guarantees a strong anomalous signal.
Expected Space Group or (if chiral)Non-centrosymmetric packing is typical for enantiopure amino acid derivatives.
Primary Lattice Force H-BondsDrives 2D sheet formation during initial crystal nucleation.
Secondary Lattice Force Halogen BondsDirects 3D stacking; highly sensitive to the dielectric constant of the solvent.

Table 2: Anomalous Scattering Parameters for Iodine (I)

X-ray SourceWavelength (Å) (electrons) (electrons)Phasing Application
Cu (In-house) 1.5418-0.66.8 Ideal for in-house SAD phasing; massive anomalous signal.
Mo (In-house) 0.7107-0.72.1Sub-optimal for SAD; used primarily for high-resolution small-molecule data.
Synchrotron (Tunable) ~1.0000-1.03.5Used for MAD phasing or high-resolution RIP data collection.

References

  • The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination Source: Nature Biotechnology (via PubMed/NIH) URL:[Link][1]

  • Radiation Damage and Racemic Protein Crystallography Reveal the Unique Structure of the GASA/Snakin Protein Superfamily Source: Angewandte Chemie International Edition (via PubMed/NIH) URL:[Link][2]

Sources

Thermal stability profile of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability Profile of Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride

Executive Summary

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is a substituted amino acid ester derivative with potential applications in pharmaceutical synthesis. A comprehensive understanding of its thermal stability is paramount for defining its shelf-life, establishing safe handling and processing parameters, and ensuring the quality and efficacy of any resulting active pharmaceutical ingredient (API). This guide, written from the perspective of a Senior Application Scientist, outlines a robust analytical framework for characterizing the thermal stability profile of this compound. We will delve into the theoretical underpinnings of its stability based on its constituent chemical moieties—the amino acid ester, the hydrochloride salt, and the iodinated aromatic ring. This document provides detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explaining the scientific rationale behind each procedural step. By integrating these techniques, we can construct a complete picture of the material's behavior under thermal stress, identifying critical transition temperatures, decomposition pathways, and potential degradation products.

Introduction: The Imperative of Thermal Characterization

The Critical Role of Thermal Stability in Drug Development

In pharmaceutical research and development, the thermal stability of a drug substance is not merely a data point; it is a critical quality attribute that directly impacts product safety, efficacy, and shelf-life. An unstable compound can degrade during manufacturing (e.g., drying, milling), storage, or even transport, leading to a loss of potency, the formation of toxic impurities, and altered bioavailability.[1] Therefore, rigorous thermal analysis, as mandated by regulatory bodies and outlined in guidelines like those from the International Council for Harmonisation (ICH), is an indispensable component of drug characterization.[2][3]

Physicochemical Properties of Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride

To understand its thermal behavior, we must first consider the molecule's structure and fundamental properties.

  • Chemical Name: Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

  • Molecular Formula: C₁₁H₁₅ClINO₂[4]

  • Molecular Weight: 355.6 g/mol [4]

  • CAS Number: 2225144-85-2[4]

  • Physical Form: Typically a powder[4]

  • Key Structural Features:

    • An ethyl ester of an amino acid.

    • A hydrochloride salt of the primary amine, which enhances solubility and stability.[5]

    • A phenyl ring substituted with a heavy halogen, iodine , at the para position.

Rationale for This In-Depth Study

The thermal stability of this molecule is governed by the interplay of its functional groups. The amino acid ester linkage can be susceptible to thermal degradation, while the hydrochloride salt form is expected to confer a higher melting point and greater stability compared to the free base.[6][7] The most significant feature influencing decomposition is likely the carbon-iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds, making it a probable initiation site for thermal degradation through homolytic cleavage.[8] This guide proposes a systematic approach to deconstruct and quantify these thermal behaviors.

Theoretical Considerations & Predicted Decomposition Pathways

A predictive assessment of the molecule's thermal lability allows for a more targeted experimental design.

  • Role of the Hydrochloride Salt: The presence of the HCl salt is expected to result in a distinct, relatively high-temperature melting endotherm in the DSC thermogram, characteristic of crystalline organic salts.[6] This melting event will likely precede the onset of significant decomposition.

  • Lability of the Ester and Amino Groups: Amino acid esters can undergo thermal decomposition via several routes, including hydrolysis (if moisture is present), de-esterification, and intermolecular condensation to form cyclic dipeptides (2,5-diketopiperazines).[7] The primary amino group may also participate in side reactions upon heating. Thermal decomposition of amino acids often results in the evolution of water (H₂O) and ammonia (NH₃).[9]

  • The Carbon-Iodine Bond as a Locus of Instability: The C-I bond is a known point of weakness. Thermal stress can induce homolytic cleavage, generating an aryl radical and an iodine radical.[8] This de-iodination step is a highly probable primary degradation event. Subsequent reactions of the resulting radical species can lead to a complex mixture of degradation products.

Based on these principles, a multi-stage decomposition is anticipated:

  • Melting: A sharp endothermic event corresponding to the melting of the crystalline salt.

  • Initial Decomposition: This may involve the loss of hydrogen chloride (HCl) or the cleavage of the C-I bond.

  • Secondary Decomposition: Fragmentation of the organic backbone, potentially involving loss of the ethyl group (as ethylene or ethanol) and decarboxylation.

Experimental Framework for Thermal Analysis

To fully elucidate the thermal profile, a combination of analytical techniques is essential. The simultaneous application of TGA and DSC provides a comprehensive and efficient initial assessment, making it ideal for pharmaceutical R&D where sample quantities may be limited.[10][11]

  • Simultaneous Thermal Analysis (TGA-DSC): This technique is the cornerstone of our investigation. It measures changes in mass (TGA) and the associated heat flow (DSC) concurrently on a single sample under a controlled temperature program.[12] This allows for the direct correlation of mass loss events with endothermic or exothermic transitions, distinguishing between simple phase changes (like melting) and decomposition events.

  • Evolved Gas Analysis (EGA) via TGA-Mass Spectrometry (TGA-MS): To validate our predicted decomposition pathways, the gases evolved during the TGA experiment must be identified. Coupling the TGA instrument to a mass spectrometer allows for real-time analysis of the decomposition products, correlating specific mass loss steps with the release of molecules like HCl, H₂O, ethanol, and iodine-containing fragments.[9][13]

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a comprehensive thermal stability profile.

Protocol 1: Simultaneous Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

Objective: To determine the melting point, onset of decomposition, and mass loss profile of the compound under an inert atmosphere.

Causality Behind Experimental Choices:

  • Inert Atmosphere (Nitrogen): Using an inert gas like dry nitrogen is crucial to study the intrinsic thermal stability of the molecule, preventing oxidative degradation which would occur in the presence of air. This isolates the effects of heat alone.

  • Scan Rate (10 °C/min): A heating rate of 10 °C/minute offers a good balance between analytical throughput and resolution. Slower rates can provide better separation of close-lying thermal events, while faster rates can increase sensitivity but may shift transition temperatures higher.

  • Sample Mass (3-5 mg): This mass is sufficient to obtain a strong signal while minimizing thermal gradients within the sample, ensuring that the entire sample heats uniformly.[10]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA balance using certified weights and calibrate the temperature and heat flow of the DSC sensor using certified reference materials (e.g., Indium) according to the instrument manufacturer's protocol.

  • Sample Preparation: Accurately weigh 3-5 mg of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride into an alumina ceramic crucible.

  • Instrument Setup:

    • Place the sample crucible onto the TGA-DSC sensor.

    • Set the purge gas to dry nitrogen with a flow rate of 30-50 mL/minute.[10]

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a constant rate of 10 °C/minute. A final temperature of 400 °C is chosen to ensure complete decomposition is observed.

  • Data Acquisition: Record the sample mass (TGA), the differential heat flow (DSC), and the sample temperature simultaneously.

  • Data Analysis:

    • From the DSC curve, determine the onset temperature and peak temperature of any endothermic or exothermic events. The first sharp endotherm is likely the melting point.[10]

    • From the TGA curve, determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

    • Quantify the percentage mass loss for each distinct step in the decomposition profile.

Protocol 2: Evolved Gas Analysis using TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the chemical nature of the volatile products released during thermal decomposition.

Step-by-Step Methodology:

  • Instrument Setup: Couple the gas outlet of the TGA instrument to the inlet of a mass spectrometer via a heated transfer line (typically held at >200 °C to prevent condensation of evolved products).

  • TGA Program: Run the same TGA temperature program as described in Protocol 1 (30 °C to 400 °C at 10 °C/min) using helium as the purge gas (helium is preferred for MS interfacing).

  • MS Acquisition: Set the mass spectrometer to scan a mass-to-charge (m/z) range of approximately 10-400 amu throughout the TGA run.

  • Data Analysis:

    • Correlate the temperature of each mass loss event from the TGA curve with the ion currents observed in the MS data.

    • Identify the evolved gases by their characteristic m/z values. For example:

      • m/z 18: Water (H₂O)

      • m/z 36, 38: Hydrogen Chloride (HCl), identified by its isotopic pattern.

      • m/z 46: Ethanol (C₂H₅OH)

      • m/z 44: Carbon Dioxide (CO₂)

      • m/z 127: Iodine (I⁺)

      • Higher m/z values would indicate larger organic fragments.

Data Interpretation and Expected Results

The combined data from these analyses will provide a detailed thermal profile. The results can be effectively summarized in a table for clarity and comparison.

Summary of Expected Thermal Events
Thermal EventAnalytical TechniqueExpected ObservationInterpretation
Melting DSCSharp endotherm with no corresponding mass loss.Phase transition from solid to liquid. Defines the melting point of the hydrochloride salt.
Decomposition Step 1 TGA-DSCSignificant mass loss. May be endothermic or exothermic.Onset of thermal degradation. TGA-MS data is crucial to identify the initial fragment loss (e.g., HCl, I₂).
Decomposition Step 2 TGA-DSCSubsequent mass loss at a higher temperature.Further fragmentation of the molecule's organic backbone.
Final Residue TGARemaining mass percentage at 400 °C.Indicates the formation of non-volatile char or residue.
Table 1: Hypothetical Quantitative Data Summary
ParameterMethodResult
Melting Onset TemperatureDSC~170 - 190 °C
Melting Peak TemperatureDSC~175 - 195 °C
Enthalpy of Fusion (ΔH_fus)DSC(Value in J/g)
Decomposition Onset (T_onset)TGA~200 - 220 °C
Mass Loss (Step 1: 200-280 °C)TGA~35-45%
Evolved Gas (Step 1)TGA-MSHCl, Iodine
Mass Loss (Step 2: 280-400 °C)TGA~40-50%
Evolved Gas (Step 2)TGA-MSCO₂, Ethanol, Organic Fragments
Final Residue at 400 °CTGA~5-15%

Visualization of Workflows and Pathways

Visual diagrams are essential for communicating complex experimental processes and chemical transformations.

G cluster_prep 1. Sample Preparation & Setup cluster_analysis 2. Thermal Analysis cluster_interp 3. Data Interpretation cluster_output 4. Final Profile Sample Ethyl 2-amino-3-(4-iodophenyl) propanoate HCl (3-5 mg) Crucible Weigh into Alumina Crucible Sample->Crucible TGA_Setup Place in TGA-DSC (N₂ or He Purge) Crucible->TGA_Setup Temp_Program Heat 30-400 °C at 10 °C/min TGA_Setup->Temp_Program TGA_DSC Acquire TGA & DSC Data (Mass Loss & Heat Flow) Temp_Program->TGA_DSC TGA_MS Acquire Evolved Gas Data (TGA-MS) Temp_Program->TGA_MS Analyze_TGA Determine T_onset & % Mass Loss TGA_DSC->Analyze_TGA Analyze_DSC Determine Melting Point & Transition Enthalpy TGA_DSC->Analyze_DSC Analyze_MS Identify Evolved Gases (e.g., HCl, H₂O, I₂) TGA_MS->Analyze_MS Report Comprehensive Thermal Stability Report Analyze_TGA->Report Analyze_DSC->Report Analyze_MS->Report

Caption: Experimental workflow for the thermal characterization of the target compound.

Caption: Postulated thermal decomposition pathway for the target compound.

Conclusion & Recommendations

This technical guide outlines a comprehensive and scientifically grounded strategy for characterizing the thermal stability of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride. The proposed workflow, centered on simultaneous TGA-DSC analysis and complemented by TGA-MS, provides the necessary data to understand its melting behavior, decomposition kinetics, and degradation pathways.

The insights gained from this study are critical for:

  • Formulation Development: Selecting compatible excipients that do not lower the decomposition temperature of the API.

  • Process Chemistry: Defining maximum temperature limits for manufacturing steps like drying and granulation to prevent degradation.

  • Storage and Handling: Establishing appropriate storage conditions (e.g., temperature, humidity) to ensure long-term stability, in line with ICH guidelines.[2][14]

  • Regulatory Submission: Providing essential data on the intrinsic stability of the drug substance as part of a comprehensive data package for regulatory agencies.[15]

By following this rigorous analytical approach, researchers and drug development professionals can ensure that the thermal stability of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is well-understood, mitigating risks and paving the way for its safe and effective use in pharmaceutical applications.

References

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Redeker, M., et al. (2021). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Science and Pollution Research. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • AMSbiopharma. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Suresh, K., et al. (2012). Polymers from Amino acids: Development of Dual Ester-Urethane Melt Condensation Approach and Mechanistic Aspects. Biomacromolecules. [Link]

  • ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. [Link]

  • Manabe, Y. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]

  • Hey, D. H., et al. (1966). Radical abstraction of iodine from aromatic iodides. Journal of the Chemical Society C: Organic. [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • ACS Publications. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. [Link]

  • ACS Publications. (2020). Formation and Decomposition of New Iodinated Halobenzoquinones during Chloramination in Drinking Water. Environmental Science & Technology. [Link]

  • ResearchGate. (n.d.). TGA analysis of studied amino acids. [Link]

  • Soni, T., et al. (2014). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. [Link]

  • Cera, B., et al. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

  • Chemwhat. (n.d.). (R)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride 23234-43-7 wiki. [Link]

  • Weiss, M. S., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of lysine amino acid and other M‐EPM.... [Link]

  • PubChemLite. (n.d.). Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (C11H14INO2). [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry thermograms of (A) verapamil HCl.... [Link]

  • Weiss, M. S., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]

  • Blenner, M., et al. (2018). Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Journal of Forensic, Legal & Investigative Sciences. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate. [Link]

  • Saoudi, M., et al. (2021). Thermodynamic Properties of Molten Salts Measured by DSC. IAEA. [Link]

  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]

  • Sinopec. (2025). Thermo-oxidative Stability of Ethyl Propanoate in High Temperature Processes. [Link]

  • Journal of Food and Drug Analysis. (2015). Reactivity and stability of selected flavor compounds. [Link]

  • NextSDS. (n.d.). ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride. [Link]

Sources

An In-Depth Technical Guide to the Safety Data Sheet for Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the safety and handling protocols for Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS No: 2225144-85-2). As a crucial building block in medicinal chemistry and pharmaceutical development, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety procedures, grounded in the compound's specific chemical properties and regulatory classifications.

Section 1: Chemical Identification and Physicochemical Properties

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is a substituted amino acid ester.[1] The hydrochloride salt form generally enhances water solubility compared to the free base, a common strategy in pharmaceutical development.[2] Its identity is defined by the following key parameters.

IdentifierValueSource
CAS Number 2225144-85-2Sigma-Aldrich
Molecular Formula C11H15ClINO2Sigma-Aldrich
Molecular Weight 355.6 g/mol Sigma-Aldrich
Synonyms ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochlorideSigma-Aldrich
Physical Form PowderSigma-Aldrich

While a comprehensive, experimentally determined physicochemical profile is not widely published, the following properties are typical for similar chemical entities and should be assumed for risk assessment purposes.

PropertyAnticipated Value / RemarksSource
Melting Point Not determined. Similar compounds have melting points >250 °C.[3]
Solubility Soluble in water.[2][3]
Flash Point Not applicable for a solid.[3]
Stability Stable under recommended storage conditions.[3]

Section 2: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards.[4] Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is classified as hazardous, warranting specific precautions.

  • Signal Word: Warning

  • GHS Pictogram: GHS07 (Exclamation Mark)

The GHS07 pictogram indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.[5] The specific hazards are detailed by the following hazard statements.

Hazard CodeStatementImplication for Researchers
H302 Harmful if swallowed.Accidental ingestion could lead to acute toxic effects. Strict hygiene practices are essential.
H315 Causes skin irritation.Direct contact with the skin can cause local redness, itching, or inflammation. Protective gloves are mandatory.
H319 Causes serious eye irritation.The powder can cause significant, potentially damaging, irritation upon contact with the eyes. Eye protection is non-negotiable.
H335 May cause respiratory irritation.Inhalation of the powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. Work should be conducted in a well-ventilated area, preferably a fume hood.

These classifications are consistent with similar amino acid ester hydrochlorides.[5][6][7]

Caption: GHS hazard profile for the target compound.

Section 3: Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach is essential for safely handling this compound, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls

The primary method for mitigating exposure is to handle the material in a controlled environment.

  • Ventilation: All weighing and solution preparation activities should be performed within a certified chemical fume hood to prevent inhalation of the powder.[7][8]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[8][9] This is a critical requirement due to the H319 "Causes serious eye irritation" classification.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following ensemble is mandatory.

  • Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are required.[10] If there is a significant risk of splashing when handling solutions, a face shield should be worn in addition to goggles.[10][11]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile rubber, must be worn.[10] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.

    • Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect skin and personal clothing.[11]

  • Respiratory Protection: If work must be performed outside of a fume hood where dust generation is possible, a NIOSH-approved particulate respirator (e.g., N95) is required.[8]

PPE_Workflow start Prepare for Handling assess Assess Task: - Weighing Solid? - Making Solution? start->assess ppe Mandatory PPE Ensemble assess->ppe goggles Chemical Goggles ppe->goggles gloves Nitrile Gloves ppe->gloves coat Lab Coat (fastened) ppe->coat hood Work in Fume Hood goggles->hood gloves->hood coat->hood proceed Proceed with Task hood->proceed

Caption: Required PPE and engineering controls workflow.

Section 4: Safe Handling, Storage, and Disposal Protocols

Detailed Handling Protocol (Weighing Solid)
  • Preparation: Ensure the fume hood sash is at the proper working height. Place a weigh boat on the analytical balance.

  • Don PPE: Wear the full PPE ensemble as described in Section 3.

  • Transfer: Carefully open the main container inside the fume hood. Use a clean spatula to transfer a small amount of the powder to the weigh boat. Avoid any actions that could create airborne dust.

  • Sealing: Tightly close the main container immediately after transferring the material.

  • Cleanup: Gently wipe the spatula and any surfaces with a damp cloth to collect residual powder, treating the cloth as contaminated waste.

  • Hand Washing: After completing the task and removing PPE, wash hands thoroughly with soap and water.[7]

Storage

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

  • Conditions: Store in a cool, dry, and well-ventilated area.[10] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[7]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[3]

  • Incompatibilities: Store away from strong oxidizing agents.[3][8]

Disposal

Chemical waste must be handled in accordance with institutional and local regulations.

  • Procedure: Dispose of this material and its container by handing it over to a licensed professional waste disposal service.[7]

  • Contamination: Do not allow the product to enter drains or waterways.[3][7] All contaminated materials (e.g., gloves, weigh boats, paper towels) should be disposed of as hazardous chemical waste.

Section 5: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical. Always have the SDS readily available for emergency responders.[12][13]

Accidental Release / Spill Cleanup
  • Personal Precautions: Avoid breathing dust and ensure adequate ventilation.[7] Evacuate personnel from the immediate area if the spill is large.

  • Containment: Wear full PPE, including respiratory protection.

  • Cleanup: Do not use dry sweeping, as this can create dust. Moisten the material with an inert liquid (e.g., water) and then carefully sweep or scoop the material into a suitable container for disposal.[8][14] Alternatively, use an inert absorbent material to collect the spill.[10]

  • Decontamination: Clean the spill area thoroughly once the material has been removed.

Spill_Response_Workflow spill Spill Occurs assess Assess Risk (Size, Location) spill->assess small_spill Small Spill (Contained) assess->small_spill Minor large_spill Large Spill (Uncontained) assess->large_spill Major alert_colleagues Alert others in area small_spill->alert_colleagues evacuate Evacuate Immediate Area large_spill->evacuate don_ppe Don Full PPE (incl. Respirator) alert_colleagues->don_ppe contain Cover/Moisten Powder Contain with Absorbent don_ppe->contain collect Collect into Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate call_ehs Call Emergency Services / EHS evacuate->call_ehs

Caption: Decision workflow for spill response.

First-Aid Measures
  • General Advice: Move the victim out of the dangerous area. Consult a physician and show them the SDS.[7][13]

  • If Inhaled: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Get medical attention as soon as possible.[7][15]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[7][15] Remove contaminated clothing. If skin irritation persists, consult a physician.[8]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][15] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Call a physician or poison control center immediately.[7][13]

Section 6: Stability and Reactivity Profile

  • Reactivity: The substance is stable under normal conditions.[3]

  • Conditions to Avoid: Heat and the formation of dust should be avoided.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to vigorous, potentially hazardous reactions.[3][8]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes containing carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl) gas, and hydrogen iodide (HI).[3]

Section 7: Toxicological Profile

The toxicological information is primarily derived from its GHS classification.

  • Acute Toxicity: Classified as "Harmful if swallowed" (Acute Tox. 4).[5] No specific LD50 data is readily available.

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory tract irritation.[3]

  • Chronic Effects: No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity. As with any research chemical, chronic exposure should be avoided.[13]

Conclusion

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is a valuable research chemical with a well-defined, moderate hazard profile. The primary risks—irritation to the skin, eyes, and respiratory tract, and harm if swallowed—are effectively managed by adhering to standard laboratory safety protocols. The cornerstone of safe handling lies in the consistent use of engineering controls, specifically a chemical fume hood, and the mandatory application of appropriate PPE. By understanding the causality behind these safety measures, researchers can confidently and safely utilize this compound in their work.

References

  • (R)-Ethyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride - CATO. (n.d.). Retrieved from [Link]

  • (R)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride 23234-43-7 wiki. (n.d.). Retrieved from [Link]

  • methyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from [Link]

  • Safety data sheet - Pharmacopoeia. (2013, June 05). Retrieved from [Link]

  • Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (C11H14INO2) - PubChemLite. (n.d.). Retrieved from [Link]

  • ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2024, April 07). Retrieved from [Link]

  • First aid for chemical-related accidents and injuries - Tyosuojelu.fi - Occupational Safety and Health Administration. (2025, October 03). Retrieved from [Link]

  • GHS Hazardous Chemical Information List - Safe Work Australia. (n.d.). Retrieved from [Link]

  • Chemicals - EHS - MIT. (n.d.). Retrieved from [Link]

  • First aid for chemicals - Hesperian Health Guides. (2024, July 06). Retrieved from [Link]

Sources

Solubility of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride, a crucial building block in the synthesis of various pharmaceutical agents, presents a unique set of physicochemical properties that govern its behavior in solution. As with many amino acid esters and their salts, understanding its solubility is not merely an academic exercise; it is a critical parameter that dictates process efficiency, formulation development, and ultimately, the viability of a drug development pathway. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the theoretical underpinnings and practical methodologies for characterizing the solubility of this compound in organic solvents. We will move beyond simple data points to explore the "why" behind the "how," empowering you to make informed decisions in your research and development endeavors.

Compound Profile: Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride

A thorough understanding of the subject molecule is the bedrock of any solubility study. Let's dissect the key features of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride.

PropertyValueSignificance for Solubility
Molecular Formula C₁₁H₁₅ClINO₂The presence of a relatively large, nonpolar iodophenyl group and an ethyl ester group suggests a predisposition towards solubility in organic solvents.
Molecular Weight 355.6 g/mol A moderate molecular weight that doesn't inherently preclude solubility in a range of solvents.
Structure The molecule possesses a primary amine (as a hydrochloride salt), an ester, and an aromatic iodide. The amine hydrochloride introduces a significant polar, ionic character.
CAS Number 2225144-85-2For unambiguous identification and literature searching.[1]
Physical Form Typically a powder.[1]The solid-state properties (e.g., crystallinity, polymorphism) will influence the thermodynamics of dissolution.

The hydrochloride salt form is a pivotal feature. While the free base of this amino acid ester would be more lipophilic, the hydrochloride salt introduces ionic character, which generally enhances aqueous solubility.[2] However, in the context of organic solvents, this ionic nature can lead to more complex solubility behavior, often favoring polar organic solvents that can effectively solvate the charged species.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the dissolved state. This process can be conceptually broken down into three key energetic steps, as illustrated below.

G cluster_solid Solid Crystal Lattice cluster_solvent Solvent cluster_solution Solution Solid Solute in Crystal Lattice Solution Solvated Solute Solid->Solution ΔG_solution = ΔG_lattice + ΔG_solvation - ΔG_cavity Separated Solute Separated Solute Molecules Solid->Separated Solute ΔG_lattice > 0 (Endothermic) Solvent Ordered Solvent Solvent Cavity Solvent with Cavity Solvent->Solvent Cavity ΔG_cavity > 0 (Endothermic) Separated Solute->Solution ΔG_solvation < 0 (Exothermic) Solvent Cavity->Solution

Caption: The thermodynamics of dissolution.

For dissolution to occur, the Gibbs free energy of solvation (ΔG_solvation) must overcome the lattice energy of the solid (ΔG_lattice) and the energy required to create a cavity in the solvent (ΔG_cavity).

The Role of the Solute's Structure
  • Iodophenyl Group: This large, hydrophobic moiety will favor interactions with nonpolar and moderately polar solvents through van der Waals forces.

  • Ethyl Ester Group: This group contributes to the molecule's lipophilicity and can act as a hydrogen bond acceptor.

  • Amine Hydrochloride: This is the most influential group in determining solubility in polar solvents. The ionic nature of the hydrochloride salt means that the solvent must be capable of stabilizing the charged ammonium cation and the chloride anion.

The Influence of the Organic Solvent

The principle of "like dissolves like" is a useful starting point. However, a more nuanced understanding of solvent properties is required for predicting the solubility of a complex salt like Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally good candidates. Their ability to donate hydrogen bonds can effectively solvate the chloride anion, while the polar nature of the hydroxyl group can interact favorably with the ammonium cation.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can effectively solvate the ammonium cation. However, their ability to solvate the chloride anion is less efficient compared to protic solvents. The solubility of amino acid methyl ester hydrochlorides has been noted in solvents like DMSO and acetonitrile.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are unlikely to be effective at dissolving the hydrochloride salt due to their inability to stabilize the ionic components of the solute. The low solubility of amino acid derivatives in highly apolar solvents has been observed.[3]

Protocols for Solubility Determination

A robust experimental approach is essential for obtaining reliable solubility data. We will outline two complementary methods: the thermodynamic (equilibrium) shake-flask method and a kinetic solubility assay.

Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility, which is the concentration of a saturated solution at a given temperature. It is considered the "gold standard" for thermodynamic solubility determination.[4][5]

G A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-72 hours with agitation) A->B C Separate solid and liquid phases (Centrifugation and/or Filtration) B->C D Quantify solute concentration in the supernatant (e.g., HPLC, UV-Vis) C->D

Caption: Workflow for the shake-flask solubility determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant. For accurate results, centrifuge the sample and then filter it through a low-binding syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve for accurate quantification.

Causality Behind Choices:

  • Excess Solid: Ensures that the solution is saturated at equilibrium.

  • Constant Temperature: Solubility is temperature-dependent.

  • Prolonged Agitation: Overcomes kinetic barriers to dissolution and ensures the system reaches thermodynamic equilibrium.

  • Centrifugation and Filtration: Removes all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are often used in early drug discovery to quickly assess the solubility of a large number of compounds.[6] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

G A Prepare concentrated stock solution in DMSO B Dispense increasing amounts of stock solution into organic solvent A->B C Monitor for precipitation (e.g., nephelometry, turbidimetry) B->C D Determine concentration at onset of precipitation C->D

Caption: Workflow for kinetic solubility determination.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride in a suitable solvent like DMSO.

  • Assay Setup: In a microplate, add the target organic solvent to each well.

  • Titration: Add increasing volumes of the DMSO stock solution to the wells.

  • Detection: After a short incubation period, measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance. The concentration at which a significant increase in signal is observed is the kinetic solubility.

Causality Behind Choices:

  • DMSO Stock: A common practice in high-throughput screening due to DMSO's ability to dissolve a wide range of organic compounds.

  • Nephelometry/Turbidimetry: Provides a rapid and sensitive detection of precipitate formation.[6]

  • Kinetic Measurement: This method does not measure thermodynamic equilibrium but rather the point of supersaturation and precipitation, which can be influenced by the rate of addition and mixing.

Solvent Selection and Expected Solubility Trends

Based on the theoretical principles discussed, the following table provides a guide for selecting solvents and the anticipated solubility trends for Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighExcellent ability to solvate both the ammonium cation and the chloride anion through hydrogen bonding and polar interactions.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighGood at solvating the ammonium cation, but less effective for the chloride anion. The solubility of similar compounds has been observed in these solvents.[3]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow to ModerateModerate polarity may allow for some dissolution, but the lack of strong hydrogen bonding capability will limit the solubility of the salt form.
Halogenated Dichloromethane (DCM), ChloroformLowWhile polar, their ability to solvate ions is limited. Chloroform has been used for some amino acid ester hydrochlorides, but often in combination with more polar solvents.[3]
Nonpolar Hexane, TolueneVery LowInability to solvate the ionic components of the hydrochloride salt.

Concluding Remarks and Future Directions

The solubility of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride in organic solvents is a multifaceted property governed by the interplay between its ionic and nonpolar moieties and the characteristics of the solvent. While this guide provides a robust theoretical and practical framework for approaching this challenge, it is imperative to recognize that experimental determination remains the definitive method for obtaining accurate solubility data. The protocols outlined herein, when executed with precision, will yield reliable and reproducible results, enabling informed decisions in process chemistry and pharmaceutical development. Future studies could explore the impact of temperature on solubility to determine the thermodynamic parameters of dissolution, providing even deeper insights into the behavior of this important molecule.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • ETHYL 2-AMINO-3-(4-CHLOROPHENYL)PROPANOATE HYDROCHLORIDE | CAS 52031-05-7. (n.d.). Matrix Fine Chemicals. [Link]

  • Sadeghi, S., et al. (2018). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 18(10), 6174-6182. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Pion. [Link]

  • Młynarski, J., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 27(7), 2153. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 665-680. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

  • Predicting drug solubility in organic solvents mixtures. (2024, May 18). Unipd. [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

  • ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride. (n.d.). NextSDS. [Link]

  • Vermeire, F. H., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]

  • Pampaloni, G., & Calderazzo, F. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(10), 3096-3107. [Link]

  • Avdeef, A., & Tsinman, K. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19670. [Link]

  • Kolker, A. M., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(3), 927-933. [Link]

Sources

Methodological & Application

Application Note: A Protocol for Solid-Phase Peptide Synthesis Incorporating Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The site-specific incorporation of unnatural amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the fine-tuning of pharmacological properties and the introduction of unique functionalities.[][] 4-Iodo-L-phenylalanine is a particularly valuable building block, serving as a precursor for radiolabeling, a heavy atom for crystallographic phasing, and a handle for cross-coupling reactions.[3][4][5] This guide provides a comprehensive protocol for researchers, scientists, and drug development professionals on the use of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride in standard Fmoc-based solid-phase peptide synthesis (SPPS). We detail the necessary pre-synthesis modifications of the starting material, provide a step-by-step SPPS workflow, and discuss critical considerations for cleavage, purification, and analysis.

Introduction: The Significance of Iodinated Phenylalanine

Expanding the chemical diversity of peptides beyond the 20 canonical amino acids offers profound advantages in therapeutic design.[] Unnatural amino acids can enhance proteolytic stability, modulate receptor affinity and selectivity, and introduce novel functionalities for conjugation or probing.[] 4-Iodo-L-phenylalanine, in particular, provides a versatile functional handle. The carbon-iodine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for post-synthetic modification of the peptide.[3] Furthermore, the iodine atom can be readily exchanged with radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), making it an invaluable tool for developing peptide-based radiopharmaceuticals for imaging and therapy.[5][6][7]

This protocol addresses the practical use of a common commercially available precursor, Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride, which requires conversion into a synthesis-ready Fmoc-protected carboxylic acid prior to its incorporation into a peptide sequence.

Pre-Synthesis Preparation of Fmoc-4-iodo-L-phenylalanine-OH

The starting material is supplied as an ethyl ester hydrochloride salt. Standard Fmoc-SPPS requires an Nα-Fmoc-protected amino acid with a free carboxylic acid.[8][9] Therefore, a two-step modification is necessary: N-terminal protection followed by ester hydrolysis.

Workflow for Precursor Modification

G cluster_0 Step 1: N-Fmoc Protection cluster_1 Step 2: Saponification A Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride B Neutralization & Fmoc Protection (Fmoc-OSu, Base) A->B C Fmoc-4-iodo-L-phenylalanine Ethyl Ester B->C D Ester Hydrolysis (LiOH, THF/H2O) C->D E Acidification & Extraction D->E F Fmoc-4-iodo-L-phenylalanine-OH (Synthesis-Ready) E->F

Caption: Pre-synthesis conversion of the starting material to the required Fmoc-protected amino acid.

Protocol 2.1: N-Fmoc Protection
  • Dissolution & Neutralization: Dissolve Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Cool the solution to 0°C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.5 eq) in portions while stirring to neutralize the hydrochloride salt.

  • Fmoc Reaction: In a separate flask, dissolve 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.1 eq) in 1,4-dioxane. Add this solution dropwise to the amino acid solution at 0°C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer sequentially with 1 M HCl and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Fmoc-4-iodo-L-phenylalanine ethyl ester.

Protocol 2.2: Ethyl Ester Hydrolysis (Saponification)
  • Dissolution: Dissolve the crude product from Protocol 2.1 in a 3:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0°C.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at 0°C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). Causality Note: Performing the reaction at 0°C minimizes the risk of premature Fmoc-group cleavage, which can occur under prolonged exposure to basic conditions.[]

  • Quenching & Acidification: Quench the reaction by adding 1 M HCl until the pH of the aqueous phase is ~2.

  • Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. The resulting solid, Fmoc-4-iodo-L-phenylalanine-OH, can be purified by flash chromatography or recrystallization to be used in SPPS. Confirm identity and purity via NMR and Mass Spectrometry.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol

The core of SPPS is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[11][12] This protocol utilizes the standard Fmoc/tBu orthogonal protection strategy, where the Nα-Fmoc group is removed by a mild base (piperidine), while side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker are cleaved by strong acid (TFA) only at the final step.[12][13]

The SPPS Cycle

G Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection Resin->Deprotection 20% Piperidine in DMF Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Fmoc-AA-OH, Activator, Base Wash2 DMF/DCM Wash Coupling->Wash2 Next_Cycle Elongated Peptide-Resin Wash2->Next_Cycle Next_Cycle->Deprotection Repeat for next AA

Caption: The iterative workflow of the Fmoc-SPPS cycle for peptide chain elongation.

Materials & Reagents
Reagent/MaterialPurposeTypical Concentration/Amount
Resin Solid supporte.g., Rink Amide (for C-term amides), Wang (for C-term acids)
DMF Primary solventHPLC Grade, amine-free
DCM Washing solventHPLC Grade
Piperidine Fmoc deprotection agent20% (v/v) in DMF
Fmoc-Amino Acids Building blocks3-5 equivalents per coupling
HBTU/HATU Coupling activator3-5 equivalents per coupling
DIPEA (or DIEA) Activation base6-10 equivalents per coupling
TFA Cleavage & deprotection95% (v/v)
TIS (Triisopropylsilane) Cation scavenger2.5% (v/v)
Water (H₂O) Cation scavenger2.5% (v/v)
Protocol 3.1: Resin Preparation
  • Place the desired resin (e.g., Rink Amide, 0.1 mmol scale) into a fritted SPPS reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[14] This step is critical for ensuring that reactive sites within the polymer matrix are accessible to reagents.[14]

  • After swelling, drain the DMF.

Protocol 3.2: The Synthesis Cycle

(This cycle is repeated for each amino acid in the sequence, including the prepared Fmoc-4-iodo-L-phenylalanine-OH)

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the swollen resin. Agitate for 3 minutes and drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes.[13] The piperidine acts as a base to induce β-elimination, cleaving the Fmoc group.[][13]

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[13] Inadequate washing can neutralize the subsequent coupling reagents.

  • Amino Acid Coupling (HBTU Activation):

    • In a separate vial, dissolve the next Fmoc-protected amino acid (including your prepared Fmoc-4-iodo-L-phenylalanine-OH) (3-5 eq) and HBTU (3-5 eq) in DMF.

    • Add Diisopropylethylamine (DIPEA) (6-10 eq) to the vial. The solution should change color, indicating activation. Safety Note: Coupling reagents like HBTU can be sensitizers; always handle with appropriate personal protective equipment (PPE).[15][16]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 30-60 minutes at room temperature.[12]

  • Monitoring & Washing:

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step may be repeated.

    • Once complete, drain the coupling solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times). The resin is now ready for the next cycle.

Final Cleavage and Deprotection

After the final amino acid has been coupled and its N-terminal Fmoc group removed, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.[17] This is achieved with a strong acid, typically Trifluoroacetic Acid (TFA), mixed with "scavengers" that trap the highly reactive cationic species generated during the process, preventing unwanted side reactions with nucleophilic residues like Trp, Met, and Cys.[18][19]

Protocol 4.1: Cleavage from the Resin
  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail in a certified fume hood. For most peptides, including those with 4-iodo-phenylalanine but without other sensitive residues, a standard cocktail is sufficient.

Cleavage CocktailComposition (v/v/v)Use Case
Reagent R TFA / TIS / H₂O (95:2.5:2.5)General purpose, good for Arg(Pbf), Trp(Boc).[18]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Peptides with sensitive residues like Cys(Trt), Met, Trp.[18]
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄ISpecifically designed to prevent methionine oxidation.[20][21]
  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin). Agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a fresh centrifuge tube.

    • Add the TFA solution dropwise into a large volume of cold (0°C) diethyl ether or methyl t-butyl ether (MTBE) (typically 10x the volume of the TFA solution). A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

The crude peptide product contains impurities from incomplete couplings (deletion sequences) or side reactions during cleavage.[17] Purification is essential to isolate the target peptide.

  • Purification (RP-HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[11][22]

    • Method: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water) and injected onto a C18 column.

    • Elution: The peptide is eluted using a gradient of increasing organic solvent (typically acetonitrile containing 0.1% TFA) in an aqueous solvent (water containing 0.1% TFA).[11][17]

    • Fraction Collection: Fractions are collected and analyzed for purity.

  • Analysis (LC-MS): The identity and purity of the peptide are confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[23] This technique confirms that the purified fractions contain the peptide of the correct molecular weight and assesses its purity before lyophilization.

References

  • Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available at: [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. PubMed, 53(5), 548-553. Available at: [Link]

  • Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. Available at: [Link]

  • Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Available at: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]

  • Zhang, W., & Cui, Z. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Bio-protocol, 11(22), e4232. Available at: [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available at: [Link]

  • Akurathi, V., Dubois, F., & Papisov, M. (2012). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules, 17(10), 11503-11514. Available at: [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Available at: [Link]

  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Available at: [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]

  • Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188. Available at: [Link]

  • Novabiochem. (n.d.). Fmoc Resin Cleavage and Deprotection. Available at: [Link]

  • O'Donnell, M. J., et al. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 119(1), 1-5. Available at: [Link]

  • Salvesen, C. R., & Van Vranken, D. L. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Organic Process Research & Development, 22(5), 646-651. Available at: [Link]

  • Salvesen, C. R., & Van Vranken, D. L. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. ACS Publications. Available at: [Link]

  • American Chemical Society. (n.d.). Peptide Synthesis – Safety Topics. Available at: [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Available at: [Link]

  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Available at: [Link]

  • LifeTein. (2026). Peptide Synthesis: Handling and Storage of Synthetic Peptides. Available at: [Link]

  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Available at: [Link]

  • Dunn, A. D., et al. (1983). The role of iodination in the formation of hormone-rich peptides from thyroglobulin. PubMed, 258(15), 9093-9099. Available at: [Link]

  • Cui, H., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4621-4631. Available at: [Link]

  • Pizzi, A., et al. (2020). Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P. Organic & Biomolecular Chemistry, 18(38), 7513-7517. Available at: [Link]

  • Mitin, A. N., et al. (2021). Rapid and Efficient Radiolabeling of Short Peptides. ACS Omega, 6(40), 26177-26187. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Chemoselective biaryl construction on unprotected, esterified amino acid salts.

Introduction & Strategic Overview

The incorporation of non-natural biaryl amino acids into peptides and small-molecule therapeutics is a proven strategy to enhance target affinity, metabolic stability, and structural rigidity. Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (the ethyl ester hydrochloride of 4-iodo-phenylalanine) is a highly versatile building block for these architectures.

However, subjecting this substrate to palladium-catalyzed Suzuki-Miyaura cross-coupling presents a distinct chemoselectivity challenge. The molecule contains three reactive vectors:

  • An aryl iodide: Highly reactive toward oxidative addition.

  • An unprotected primary amine (as an HCl salt): Prone to coordinating and poisoning palladium catalysts.

  • An ethyl ester: Highly susceptible to saponification (hydrolysis) under standard basic aqueous cross-coupling conditions.

This application note provides a self-validating, field-tested protocol that balances these competing reactivities, explaining the mechanistic causality behind catalyst, base, and solvent selection to achieve >90% yields of the desired biaryl product without protecting group manipulation.

Mechanistic Insights & Causality (E-E-A-T)

The Substrate Paradox: Leveraging the Aryl Iodide

The primary saving grace of this substrate is the aryl iodide moiety. Aryl iodides undergo oxidative addition to Pd(0) orders of magnitude faster than aryl bromides or chlorides. This kinetic advantage allows the reaction to proceed at lower temperatures (60–70 °C) and with milder bases, which is the critical factor in preserving the base-sensitive ethyl ester [1].

Base Selection & The "Plus-One" Equivalent Rule

In a standard Suzuki-Miyaura coupling, 1.5 to 2.0 equivalents of base are required to activate the boronic acid via the formation of a reactive trialkylboronate or hydroxyboronate complex, facilitating transmetalation. Because our substrate is a hydrochloride salt , an additional 1.0 equivalent of base is strictly required just to neutralize the salt and liberate the free amine. Therefore, a minimum of 3.0 equivalents of base must be used.

  • Why K3​PO4​ or K2​CO3​ ? Strong bases like NaOH or Ba(OH)2​ will rapidly hydrolyze the ethyl ester to the carboxylic acid. Mild, inorganic bases like Potassium Phosphate ( K3​PO4​ ) provide optimal pH buffering—basic enough to drive transmetalation, but mild enough to prevent saponification [2].

Catalyst & Ligand Architecture

Unprotected primary amines are notorious for displacing phosphine ligands on palladium, forming stable, off-cycle Pd-amine complexes that halt catalysis. To prevent this, a bidentate ligand with a wide bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is highly recommended. The chelate effect of dppf strongly binds the Pd center, sterically and electronically blocking the primary amine from coordinating [3].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast with Aryl Iodide) Pd0->OxAdd Ar-I addition Poison Amine Coordination (Off-Cycle / Prevented by L) Pd0->Poison Unprotected -NH2 TransMet Transmetalation (Requires Base) OxAdd->TransMet Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Biaryl Product Poison->Pd0 Steric Bulk/Bidentate L

Caption: Suzuki-Miyaura catalytic cycle highlighting the prevention of off-cycle amine poisoning.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and chemoselective outcomes. Data reflects the coupling of the title compound with phenylboronic acid (1.2 equiv) and Pd(dppf)Cl2​ (5 mol%).

EntryBase (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Ester Hydrolysis (%)
1 NaOH (3.0)Dioxane / H2​O (4:1)80212>80
2 K2​CO3​ (3.0)Dioxane / H2​O (4:1)80481<5
3 K3​PO4​ (3.0) Toluene / EtOH / H2​O (2:1:1) 70 3 94 <2
4 Et3​N (3.0)DMF9012350

Insight: Entry 3 represents the optimal thermodynamic window. The biphasic Toluene/EtOH/Water system ensures excellent solubility of both the organic substrate and the inorganic base, while K3​PO4​ perfectly balances transmetalation efficiency with ester preservation.

Experimental Workflow

Workflow Step1 1. Reagent Mixing & Neutralization Step2 2. Degassing (Ar/N2 Purge) Step1->Step2 Step3 3. Cross-Coupling (70 °C, 3 h) Step2->Step3 Step4 4. pH-Controlled Workup (pH ~8) Step3->Step4 Step5 5. Purification (Silica/C18) Step4->Step5

Caption: Five-step operational workflow for the chemoselective Suzuki-Miyaura cross-coupling.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Substrate: Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (1.0 mmol, ~355.6 mg)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%, ~41 mg)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (3.0 mmol, ~636 mg)

  • Solvents: Toluene, Ethanol (EtOH), and Deionized Water (Degassed)

Phase 1: Reaction Setup & Degassing
  • Charge the Flask: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the substrate (1.0 mmol), the boronic acid (1.2 mmol), K3​PO4​ (3.0 mmol), and Pd(dppf)Cl2​ (0.05 mmol).

  • Solvent Addition: Add Toluene (4.0 mL), EtOH (2.0 mL), and H2​O (2.0 mL) to the flask.

    • Critical Note: The addition of water is mandatory to dissolve the K3​PO4​ and the hydrochloride salt, facilitating the initial neutralization of the amine.

  • Degassing: Seal the flask with a rubber septum. Sparge the biphasic mixture with Argon or Nitrogen gas for 10–15 minutes using a submerged needle, with a venting needle in the septum. (Alternatively, perform 3 freeze-pump-thaw cycles).

Phase 2: Heating & Monitoring
  • Reaction Execution: Place the flask in a pre-heated oil bath or heating block set to 70 °C . Stir vigorously (≥ 800 rpm) to ensure adequate mixing of the biphasic system.

  • Monitoring: After 2 hours, sample the organic layer. Quench the aliquot in a GC/MS or LC/MS vial containing EtOAc and water. The reaction is typically complete within 2–4 hours. Do not exceed 80 °C to prevent ester hydrolysis.

Phase 3: pH-Controlled Workup & Purification
  • Quenching: Remove the reaction from heat and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 10 mL) and Water (10 mL).

  • pH Adjustment (Critical Step): Check the pH of the aqueous layer. It should be mildly basic (pH 8–9). If it is too acidic, the product will protonate and remain in the aqueous layer. If necessary, add saturated aqueous NaHCO3​ to adjust the pH to ~8.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the polarity of the introduced biaryl group) to afford the pure unprotected biaryl amino acid ethyl ester.

References

  • Widder, P., Williams, L., Schmidt, M. J., Summerer, D., & Drescher, M. (2019). Site-directed spin labelling of proteins by Suzuki-Miyaura coupling via a genetically encoded aryliodide amino acid. Chemical Communications, 55(17), 2465-2468. Available at:[Link][1]

  • Ojida, A., Tsutsumi, H., Kasagi, N., & Hamachi, I. (2005). Suzuki coupling for protein modification. Tetrahedron Letters, 46(19), 3301-3305. Available at:[Link][2]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2007). Biaryl Peptides from 4-Iodophenylalanine by Solid-Phase Borylation and Suzuki-Miyaura Cross-Coupling. Tetrahedron, 63(41), 10185-10193. Available at:[Link][3]

Sources

Incorporating Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride into unnatural peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation and Late-Stage Functionalization of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride in Unnatural Peptides

Introduction and Physicochemical Rationale

The development of peptidomimetics and unnatural peptide therapeutics heavily relies on the introduction of versatile bio-orthogonal handles. Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS: 2225144-85-2) is a highly privileged building block designed specifically for this purpose.

Structurally, this compound is the ethyl ester of 4-iodo-L-phenylalanine in its hydrochloride salt form. Each functional moiety serves a distinct, calculated purpose in peptide synthesis:

  • The Hydrochloride Salt: Stabilizes the primary amine, preventing premature oxidation and auto-condensation (e.g., diketopiperazine formation) during long-term storage.

  • The Ethyl Ester C-Terminal Cap: Acts as a robust protecting group, allowing for seamless N-terminal elongation in solution-phase peptide synthesis (SPPS). Unlike methyl esters, which can be overly labile, ethyl esters provide a stable lipophilic terminus that can either be retained as a prodrug moiety to enhance cell membrane permeability or selectively saponified using mild aqueous bases (e.g., LiOH) without disturbing the peptide backbone.

  • The Para-Iodo Substitution: The carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy compared to C–Br or C–Cl bonds. This makes the iodo-phenyl moiety exceptionally reactive toward oxidative addition by Palladium(0) or Copper(I) catalysts under mild conditions (room temperature to 80°C). Mild conditions are critical to prevent the epimerization of chiral centers and the hydrolysis of the peptide backbone during late-stage functionalization (LSF)[1].

Synthetic Strategy and Workflow

The incorporation of this building block allows chemists to synthesize a base "iodo-peptide" intermediate, which can then be divergently modified into libraries of functionalized peptides via transition-metal catalysis.

G A Ethyl 2-amino-3-(4-iodophenyl) propanoate HCl B Solution-Phase Peptide Synthesis (HATU, DIPEA, DMF) A->B N-terminal extension C Iodo-Peptide Intermediate B->C Coupling & Deprotection D Late-Stage Functionalization (Pd/Cu Catalysis) C->D Intermolecular Coupling E Macrocyclization (C-H Arylation) C->E Intramolecular (Trp-coupling) F Functionalized Unnatural Peptide D->F E->F

Workflow for incorporating and functionalizing the 4-iodophenylalanine ethyl ester building block.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been designed with built-in validation steps and causal explanations for reagent selection.

Protocol A: Solution-Phase Incorporation (N-Terminal Elongation)

This protocol details the coupling of an Fmoc-protected amino acid to the free amine of Ethyl 2-amino-3-(4-iodophenyl)propanoate.

Step-by-Step Methodology:

  • Reagent Preparation: Weigh Fmoc-AA-OH (1.0 eq) and HATU (1.05 eq) into a dry, argon-purged round-bottom flask.

    • Causality: HATU is selected over EDC/HOBt because it rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, minimizing the time the activated acid spends in solution, thereby suppressing racemization.

  • Activation: Dissolve the solids in anhydrous DMF to a concentration of 0.1 M. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir for 5 minutes.

  • Coupling: Add Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (1.1 eq) to the mixture, immediately followed by an additional 1.1 eq of DIPEA.

    • Causality: The second addition of DIPEA is strictly required to neutralize the hydrochloride salt of the building block. Failing to liberate the free amine will result in a stalled reaction and high recovery of starting materials.

  • In-Process Validation: Stir for 1.5 hours at room temperature. Remove a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is self-validated when the Fmoc-AA-OH mass disappears and the product mass [M+H]+ is dominant.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO3 (removes unreacted acid and HOAt), and brine. Dry over Na2SO4 and concentrate in vacuo.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Once the iodo-peptide is synthesized, the para-iodo handle can be derivatized with various aryl or heteroaryl groups to probe structure-activity relationships (SAR).

Step-by-Step Methodology:

  • Reaction Assembly: In a microwave-safe vial, combine the Iodo-peptide (1.0 eq), an arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).

    • Causality: Pd(dppf)Cl2 is chosen because its bidentate phosphine ligand (dppf) enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing the formation of palladium black.

  • Solvent Degassing: Add a solvent mixture of DMF/H2O (4:1, v/v) that has been sparged with argon for 15 minutes.

    • Causality: Water is essential to dissolve the K2CO3, which must form a boronate complex to facilitate the transmetalation step. Degassing is critical; ambient oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Execution & Validation: Seal the vial and heat at 80°C for 2 hours. Monitor via LC-MS. Complete conversion of the iodo-isotope pattern (distinctive mass defect) to the coupled product validates the step.

  • Purification: Filter the crude mixture through a short pad of Celite to remove precipitated palladium, then purify the filtrate directly via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Advanced Application: Peptide Macrocyclization via C–H Arylation

Beyond intermolecular coupling, the 4-iodophenylalanine moiety can be utilized for intramolecular peptide macrocyclization. When a Tryptophan (Trp) residue is present in the sequence, Palladium-catalyzed C–H arylation can link the para-iodo group to the C-2 position of the Trp indole ring, forming rigid 15- to 25-membered cyclic peptides[2]. This structural rigidity often dramatically increases target binding affinity and proteolytic stability.

G A Linear Peptide (N-term Trp ... C-term 4-I-Phe-OEt) B Pd(OAc)2, AgBF4 TFA, Solvent A->B C Oxidative Addition at C-I bond B->C D Electrophilic Palladation at Trp C-2 position C->D AgBF4 abstracts Iodide E Reductive Elimination (Ring Closure) D->E F Macrocyclic Peptide E->F

Mechanism of Pd-catalyzed intramolecular C-H arylation for peptide macrocyclization.

Mechanistic Causality: In this macrocyclization, Silver Tetrafluoroborate (AgBF4) is a mandatory additive. After the initial oxidative addition of Pd(0) into the C–I bond, AgBF4 acts as a halide scavenger, precipitating AgI and generating a highly electrophilic cationic Palladium(II) intermediate. This cationic state is required to successfully perform electrophilic aromatic substitution (C–H activation) on the electron-rich Tryptophan indole ring.

Quantitative Data Summary

The versatility of the 4-iodophenylalanine handle allows for multiple modes of late-stage functionalization. The table below summarizes the expected quantitative outcomes and validated conditions for various transformations based on recent literature[1][2][3].

Reaction TypeCatalyst / ReagentsSubstrate ScopeTypical Yield (%)Reaction Time (h)
Suzuki-Miyaura Pd(dppf)Cl2, K2CO3, Arylboronic acidsAryl / Heteroaryl65 - 90%1 - 4
Negishi Coupling Pd(OAc)2, SPhos, Organozinc pivalatesAlkyl / Aryl50 - 85%2 - 12
Cu-Mediated Thiolation CuI, 1,10-phenanthroline, Thiolacetic acidThioethers60 - 80%12 - 24
Macrocyclization Pd(OAc)2, AgBF4, TFATrp-containing peptides40 - 75%16 - 24

Table 1: Quantitative parameters for the late-stage functionalization of iodophenylalanine-containing peptides.

References

  • Late-Stage Functionalization of Peptides and Cyclopeptides Using Organozinc Reagents. Angewandte Chemie International Edition. URL:[Link]

  • C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews (ACS Publications). URL:[Link]

  • Synthesis of Thiophenylalanine-containing Peptides via Cu(I)-mediated Cross-Coupling. Organic Letters (ACS Publications). URL:[Link]

Sources

Palladium-catalyzed functionalization of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Functionalization of Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols.

Executive Summary

The synthesis of unnatural amino acids and the late-stage diversification of peptides rely heavily on robust, bioorthogonal chemical handles. Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (the ethyl ester hydrochloride salt of 4-iodo-phenylalanine) serves as a highly versatile electrophilic scaffold. The presence of the para-iodine atom provides an exceptional site for transition-metal-catalyzed carbon-carbon (C–C) and carbon-heteroatom (C–X) bond formations. This application note details the mechanistic rationale, optimized reaction parameters, and validated protocols for functionalizing this substrate via Suzuki-Miyaura and Sonogashira cross-coupling pathways.

Mechanistic Rationale & Structural Advantages (The "Why")

To achieve high-yielding functionalizations without compromising the integrity of the amino acid chiral center, researchers must understand the causality behind the structural features of this specific substrate:

  • The Para-Iodo Advantage: The carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy (~280 kJ/mol) compared to C–Br (~335 kJ/mol) or C–Cl (~397 kJ/mol). This facilitates rapid and thermodynamically favorable oxidative addition by Pd(0) complexes, allowing reactions to proceed at lower temperatures. This is critical for amino acid derivatives, as elevated temperatures increase the risk of racemization at the α-carbon [1].

  • The Ethyl Ester Protection: Leaving the C-terminus as a free carboxylic acid can lead to unwanted side reactions, including competitive coordination to the palladium center or esterification during workup. The ethyl ester effectively masks this moiety, increasing the substrate's solubility in organic and biphasic solvent systems.

  • The Hydrochloride Salt Formulation: The free primary amine of phenylalanine derivatives is prone to auto-oxidation and can act as a bidentate ligand (with the ester carbonyl) to poison the palladium catalyst. The HCl salt stabilizes the molecule for long-term storage. However, during the cross-coupling protocol, a stoichiometric excess of a mild inorganic base (e.g., Na2​CO3​ ) must be employed. The first equivalent neutralizes the HCl salt to liberate the amine in situ, while the remaining base facilitates the crucial transmetalation step of the catalytic cycle.

  • Stereochemical Preservation: Strong bases (like KOtBu ) can abstract the slightly acidic α-proton, leading to racemization. Therefore, mild bases such as sodium carbonate ( Na2​CO3​ ) or potassium phosphate ( K3​PO4​ ) are strictly utilized in these protocols to maintain enantiomeric purity [1].

Divergent Functionalization Pathways

The following diagram illustrates the divergent synthetic pathways available for this substrate, highlighting the transition from the initial oxidative addition complex to specific functionalized products.

G Substrate Ethyl 2-amino-3-(4-iodophenyl) propanoate HCl Pd_Complex Pd(0) Oxidative Addition Intermediate Substrate->Pd_Complex Pd Catalyst Mild Base (Neutralization) Suzuki Suzuki-Miyaura Coupling Pd_Complex->Suzuki Arylboronic Acid Transmetalation Sonogashira Sonogashira Coupling Pd_Complex->Sonogashira Terminal Alkyne, Cu(I) Transmetalation Prod_Suzuki 4-Aryl/Heteroaryl Phenylalanine Derivative Suzuki->Prod_Suzuki Reductive Elimination Prod_Sono 4-Alkynyl Phenylalanine Derivative Sonogashira->Prod_Sono Reductive Elimination

Figure 1: Divergent Palladium-Catalyzed Functionalization Pathways of 4-Iodophenylalanine.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Aryl/Heteroaryl Introduction)

This protocol is optimized for the introduction of aryl or heteroaryl pharmacophores using boronic acids. A biphasic solvent system is utilized to dissolve both the hydrophobic organic substrate and the inorganic base [3].

Reagents:

  • Ethyl 2-amino-3-(4-iodophenyl)propanoate HCl (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Na2​CO3​ (3.0 equiv, 3.0 mmol)

  • Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask equipped with a magnetic stir bar, add Toluene, Ethanol, and Water. Degas the mixture by bubbling argon or nitrogen gas through the solvent for 15 minutes.

  • Reagent Loading: Add the Ethyl 2-amino-3-(4-iodophenyl)propanoate HCl, arylboronic acid, and Na2​CO3​ to the flask. Note: The 3.0 equivalents of base ensure 1.0 eq is available to neutralize the HCl salt, leaving 2.0 eq for the catalytic cycle.

  • Catalyst Addition: Add the Pd(dppf)Cl2​ catalyst under a positive stream of inert gas. Seal the flask.

  • Reaction: Heat the mixture to 75 °C in an oil bath with vigorous stirring for 4–6 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the 4-aryl phenylalanine derivative.

Protocol B: Sonogashira Cross-Coupling (Alkyne Introduction)

This methodology is utilized to append terminal alkynes, which serve as excellent handles for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry or for direct labeling with organometallic probes like ferrocene [2].

Reagents:

  • Ethyl 2-amino-3-(4-iodophenyl)propanoate HCl (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.2 equiv, 1.2 mmol)

  • Pd(PPh3​)2​Cl2​ (0.05 equiv, 5 mol%)

  • Copper(I) Iodide (CuI) (0.10 equiv, 10 mol%)

  • Triethylamine ( Et3​N ) / DMF (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add the Ethyl 2-amino-3-(4-iodophenyl)propanoate HCl.

  • Solvent & Base: Add the DMF and Triethylamine. Stir for 5 minutes at room temperature. Causality: The excess Et3​N neutralizes the HCl salt and acts as the base required to generate the reactive copper-acetylide intermediate.

  • Catalyst Loading: Add Pd(PPh3​)2​Cl2​ and CuI. The solution will typically darken.

  • Alkyne Addition: Add the terminal alkyne dropwise (if liquid) or as a solid.

  • Reaction: Stir the mixture at room temperature (or up to 50 °C for sterically hindered alkynes) for 6–8 hours under argon.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to remove copper salts. Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with water and brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify via flash chromatography to isolate the alkynylated product.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the functionalization of 4-iodophenylalanine derivatives based on established literature standards.

Reaction TypeOptimal CatalystCo-Catalyst / LigandBase (Equivalents)Primary Solvent SystemTemp (°C)Expected Yield Range
Suzuki-Miyaura Pd(dppf)Cl2​ None required Na2​CO3​ (3.0 eq)Toluene/EtOH/ H2​O 70–8075% – 92%
Aqueous Suzuki Pd(OAc)2​ Water-soluble NHC K2​CO3​ (3.0 eq) H2​O / Buffer (pH 8)37–5060% – 85%
Sonogashira Pd(PPh3​)2​Cl2​ CuI (10 mol%) Et3​N (Excess)DMF / Et3​N 25–5070% – 88%
Mizoroki-Heck Pd(OAc)2​ P(o-tolyl)3​ Et3​N (3.0 eq)Acetonitrile or DMF80–10065% – 80%

Note: Yields are highly dependent on the steric bulk and electronic properties of the coupling partner (boronic acid or alkyne).

References

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: MDPI Catalysts URL:[Link]

  • Use of the Sonogashira Coupling Reaction for the "Two-Step" Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds Source: ACS Bioconjugate Chemistry URL:[Link]

  • A Self-Assembling NHC-Pd-Loaded Calixarene as a Potent Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction in Water Source: MDPI Molecules URL:[Link]

Application Notes & Protocols: Radiolabeling Techniques Using Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride and its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the radiolabeling of 4-iodophenylalanine derivatives, compounds of significant interest for oncological imaging and therapy. Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride serves as a key substrate for direct labeling via isotopic exchange and as a foundational molecule for the synthesis of precursors for high specific activity, no-carrier-added (N.C.A.) radioiodination. We will explore the underlying principles, step-by-step methodologies, and critical considerations for both direct and indirect labeling strategies. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of radiopharmaceuticals for preclinical and clinical applications, with a focus on targeting amino acid transport systems in cancer.

Introduction: The Significance of Radiolabeled Phenylalanine Analogues

Radiolabeled amino acids are a cornerstone of molecular imaging and radionuclide therapy in oncology. Their utility stems from the elevated metabolic rate and increased expression of amino acid transporters in malignant cells compared to healthy tissue.[1][2][3] The L-type amino acid transporter 1 (LAT1), in particular, is overexpressed in a variety of cancers, including high-grade gliomas and breast cancer, making it an attractive target for diagnostic and therapeutic agents.[4]

4-Iodophenylalanine (IPA), a synthetic analogue of the essential amino acid L-phenylalanine, is actively transported by the LAT1 system.[4] When labeled with a suitable radioisotope of iodine, it becomes a powerful tool for:

  • Diagnostic Imaging: Using gamma-emitters like Iodine-123 (¹²³I) for Single-Photon Emission Computed Tomography (SPECT) or positron-emitters like Iodine-124 (¹²⁴I) for Positron Emission Tomography (PET).[1][5]

  • Radionuclide Therapy: Using beta-emitters like Iodine-131 (¹³¹I) to deliver targeted radiation to tumor cells.[3][4][6]

  • Preclinical Research: Using Iodine-125 (¹²⁵I) for in vitro assays and small animal imaging due to its longer half-life.[1][2][7]

This guide focuses on two primary methods for incorporating radioactive iodine into the 4-iodophenylalanine structure, starting from its ethyl ester derivative or a closely related precursor.

Direct Radiolabeling: Isotopic Exchange

The most straightforward method to introduce a radioisotope into Ethyl 2-amino-3-(4-iodophenyl)propanoate is through isotopic exchange. This process involves the substitution of the stable iodine atom (¹²⁷I) on the phenyl ring with a radioactive isotope (e.g., ¹²³I, ¹³¹I).

Principle of Isotopic Exchange

Isotopic exchange reactions are typically driven by heat in a solid-phase "melt" method or facilitated by a catalyst, such as copper salts, in solution.[8][9] The reaction equilibrium allows for the swapping of iodine atoms.

  • Advantages: The primary advantage is the simplicity of the reaction and the ready availability of the precursor substrate.

  • Limitations: This method is classified as "carrier-added" because the final product is a mixture of the radiolabeled compound and the original, non-radioactive compound. This results in a lower specific activity, which can be a significant drawback for applications requiring high sensitivity or receptor saturation studies.[10]

Workflow for Isotopic Exchange Labeling

G cluster_start Preparation cluster_reaction Reaction cluster_purification Purification & QC cluster_end Final Product Start 1. Reagents - Ethyl 4-iodophenylalaninate - Radioiodide (e.g., Na[¹³¹I]) - Cu(I) or Cu(II) salt (catalyst) Reaction 2. Isotopic Exchange - Combine reagents in vial - Heat mixture (e.g., 150-170°C) - Reaction time: 20-30 min Start->Reaction Add & Seal Purify 3. Purification - Cool reaction mixture - Dissolve in suitable solvent - Purify via HPLC or Sep-Pak Reaction->Purify Cool & Dissolve QC 4. Quality Control - Radio-TLC / HPLC Analysis - Determine Radiochemical Purity (RCP) Purify->QC Analyze Aliquot Product [¹³¹I]Ethyl 4-iodophenylalaninate (Carrier-Added) QC->Product Release if RCP > 95%

Caption: Workflow for direct radiolabeling via isotopic exchange.

Protocol: Copper-Catalyzed Isotopic Exchange of Ethyl 2-amino-3-(4-iodophenyl)propanoate

Materials:

  • Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

  • Sodium Iodide [¹³¹I] in 0.1 M NaOH (or other desired radioisotope)

  • Copper (II) Sulfate (CuSO₄)

  • Ammonium Sulfate ((NH₄)₂SO₄)

  • Reaction vial (V-vial or similar) with screw cap

  • Heating block or oil bath

  • Reversed-phase HPLC system with a radioactivity detector

  • Sep-Pak C18 cartridges

  • Ethanol, HPLC-grade

  • Water for Injection or HPLC-grade water

Procedure:

  • In a clean reaction vial, combine 1-2 mg of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride, 1 mg of CuSO₄, and 5 mg of (NH₄)₂SO₄.

  • Carefully add the desired activity of Na[¹³¹I] solution (e.g., 1-10 mCi, 37-370 MBq) to the vial.

  • Securely cap the vial and place it in a preheated heating block at 165-170°C for 30 minutes.

  • After incubation, remove the vial and allow it to cool to room temperature behind appropriate lead shielding.

  • Purification (HPLC):

    • Dissolve the reaction residue in 0.5 mL of the HPLC mobile phase (e.g., a mixture of ethanol and water).

    • Inject the solution onto a semi-preparative C18 HPLC column.

    • Elute with an appropriate gradient to separate the radiolabeled product from unreacted iodide and other impurities.

    • Collect the fraction corresponding to the radiolabeled product peak, identified by its retention time relative to a non-radioactive standard.

  • Purification (SPE): For a simpler purification, dissolve the residue in 1 mL of water and pass it through a pre-conditioned Sep-Pak C18 cartridge. Wash the cartridge with water to remove unreacted iodide, then elute the product with 1-2 mL of ethanol.

  • Quality Control:

    • Analyze an aliquot of the final product using analytical radio-HPLC or radio-TLC to determine radiochemical purity.

    • The final product should be formulated in a biocompatible solvent (e.g., saline with a small percentage of ethanol) for in vivo use.

Indirect Radiolabeling: Iododestannylation for No-Carrier-Added (N.C.A.) Product

For applications demanding the highest specific activity, an indirect or "no-carrier-added" (N.C.A.) method is required.[11] The most robust and widely used technique is iododestannylation, which involves an electrophilic substitution reaction on an organotin precursor.[1][12]

Principle of Iododestannylation

This method requires the synthesis of a precursor where the iodine atom is replaced by a trialkyltin group, typically tributyltin (-Sn(Bu)₃).[1][13] This stannylated precursor is then reacted with radioiodide in the presence of a mild oxidizing agent. The oxidant (e.g., Chloramine-T, Iodogen) converts the radioiodide (I⁻) into an electrophilic species (I⁺), which then cleaves the carbon-tin bond and attaches to the aromatic ring.[10]

  • Advantages: This is the most facile route for radioiodination, proceeding under mild conditions with high radiochemical yields.[1] Crucially, it produces a no-carrier-added product, resulting in very high specific activity.

  • Limitations: Requires a multi-step synthesis to prepare the organotin precursor. Post-labeling purification is critical to remove the tin precursor, which can be toxic and may compete with the radiotracer in biological systems.

Workflow for N.C.A. Iododestannylation

G cluster_precursor Precursor Synthesis cluster_reaction Radiolabeling & Deprotection cluster_purification Purification & QC cluster_end Final Product Precursor 1. Synthesize Tin Precursor - Start from 4-iodo-phenylalanine derivative - Protect amine (Boc) & acid (t-Bu) - React with bis(tributyltin) Label 2. Iododestannylation - Tin Precursor + Radioiodide - Add Oxidizing Agent (e.g., Iodogen) - Reaction time: 15-30 sec Precursor->Label Prepare for labeling Deprotect 3. One-Pot Deprotection - Add Acid (e.g., HCl/TFA) - Heat gently (e.g., 65°C, 10 min) - Removes Boc and t-Butyl groups Label->Deprotect In situ Purify 4. HPLC Purification - Separate N.C.A. product from  tin precursor and impurities Deprotect->Purify Neutralize & Inject QC 5. Quality Control - Radio-HPLC for RCP & Identity - Determine Specific Activity Purify->QC Analyze collected fraction Product N.C.A. [¹²⁵I]4-iodophenylalanine QC->Product Formulate for use

Sources

Application Notes and Protocols for Site-Specific Protein Modification Using Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Precision Engineering of Proteins with an Expanded Genetic Code

The ability to modify proteins at specific sites has revolutionized the fields of biochemistry, drug development, and molecular biology. Traditional methods for protein labeling often target naturally occurring amino acids, such as lysines or cysteines, which can lead to heterogeneous products with modifications at multiple, often undesirable, locations. The advent of genetic code expansion technology has provided a powerful solution to this challenge, enabling the site-specific incorporation of unnatural amino acids (UAAs) with unique chemical functionalities into a protein's polypeptide chain.[1][2][3][4] This approach offers unparalleled control over the location and stoichiometry of protein modification, opening up new avenues for creating proteins with novel properties and functions.[2][4]

This guide focuses on the use of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride , a readily available and cell-permeable precursor to the unnatural amino acid p-iodo-L-phenylalanine (pIoF). The incorporation of pIoF into a target protein introduces a bioorthogonal iodo-handle. This handle serves as a versatile platform for subsequent chemical modifications, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This allows for the site-specific installation of a wide array of functional groups, including fluorescent probes, polyethylene glycol (PEG) chains, and cytotoxic payloads for antibody-drug conjugates (ADCs).

The ethyl ester and hydrochloride salt forms of this UAA enhance its solubility and cell permeability. It is hypothesized that once inside the cell, endogenous esterases hydrolyze the ethyl ester, releasing the free p-iodo-L-phenylalanine for incorporation into proteins by the engineered translational machinery.[6][7]

The Workflow: From Gene to Modified Protein

The overall strategy involves two key stages:

  • Genetic Incorporation of p-iodo-L-phenylalanine: This is achieved using the amber stop codon (UAG) suppression methodology in mammalian cells. An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair are engineered to uniquely recognize the UAG codon and insert pIoF at that specific site in the protein of interest.[8][9][10]

  • Post-Translational Chemical Modification: The iodine moiety of the incorporated pIoF is then utilized in a Suzuki-Miyaura cross-coupling reaction to attach a desired molecule containing a boronic acid or boronate ester functional group.[5]

The following diagram illustrates this comprehensive workflow:

Caption: A schematic overview of the two-stage process for site-specific protein modification.

Detailed Experimental Protocols

Part 1: Site-Specific Incorporation of p-iodo-L-phenylalanine

This protocol is designed for transient transfection in a mammalian cell line such as HEK293 or CHO cells.

1.1. Plasmid Construction

  • Mutagenesis of the Target Gene: Introduce an amber stop codon (TAG) at the desired site of UAA incorporation in your gene of interest (GOI) using standard site-directed mutagenesis techniques. The GOI should ideally be in a mammalian expression vector that also contains an affinity tag (e.g., His-tag, FLAG-tag) for downstream purification.

  • Orthogonal tRNA/Synthetase Plasmid: Utilize a commercially available or previously published plasmid that co-expresses a suitable orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate amber suppressor tRNA. For pIoF, an evolved E. coli tyrosyl-tRNA synthetase (TyrRS) is commonly used.[8][9]

1.2. Cell Culture and Transfection

  • Plate mammalian cells (e.g., HEK293T) in a suitable format (e.g., 10 cm dish) and grow to 70-80% confluency in standard growth medium (e.g., DMEM with 10% FBS).

  • Prepare the UAA stock solution: Dissolve Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride in DMEM to a final concentration of 100 mM. Filter-sterilize the solution.

  • On the day of transfection, replace the growth medium with fresh medium supplemented with the UAA to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.

  • Co-transfect the cells with the plasmid containing your GOI-TAG and the orthogonal tRNA/aaRS plasmid using a suitable transfection reagent according to the manufacturer's protocol. A 1:1 ratio of the two plasmids is a good starting point.[10]

1.3. Protein Expression and Purification

  • Incubate the transfected cells for 48-72 hours post-transfection.

  • Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Purify the pIoF-containing protein using an appropriate affinity chromatography method based on the tag engineered into your GOI (e.g., Ni-NTA agarose for His-tagged proteins).[11][12]

  • Elute the protein and perform a buffer exchange into a suitable buffer for the subsequent cross-coupling reaction (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

  • Confirm the successful incorporation of pIoF by mass spectrometry. The mass of the modified protein should be increased by the mass of pIoF minus the mass of the original amino acid.

Part 2: Suzuki-Miyaura Cross-Coupling on the Modified Protein

This protocol describes a general procedure for the Suzuki-Miyaura coupling in an aqueous environment.

2.1. Reagents and Catalyst Preparation

  • pIoF-containing Protein: Purified protein from Part 1 at a concentration of 10-50 µM.

  • Boronic Acid/Ester: The coupling partner of interest, dissolved in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).

  • Palladium Catalyst: A water-soluble palladium catalyst is crucial. A pre-prepared catalyst of Pd(OAc)₂ and 2-amino-4,6-dihydroxypyrimidine (ADHP) is a good option.[13]

  • Reaction Buffer: A buffered aqueous solution, e.g., 50 mM Tris-HCl, pH 8.5.

2.2. Cross-Coupling Reaction

  • In a microcentrifuge tube, combine the pIoF-containing protein, the boronic acid/ester (to a final concentration of 1-5 mM), and the palladium catalyst (to a final concentration of 100-500 µM).

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS.

2.3. Purification of the Final Conjugate

  • After the reaction is complete, remove the excess reagents and catalyst. This can be achieved by:

    • Size-Exclusion Chromatography (SEC): This is an effective method to separate the larger protein conjugate from the smaller reaction components.

    • Affinity Chromatography: If the protein's affinity tag is not sterically hindered by the newly conjugated molecule, a second round of affinity purification can be performed.[11]

2.4. Characterization of the Final Product

  • Mass Spectrometry: Confirm the successful coupling by analyzing the mass of the final protein conjugate.

  • SDS-PAGE: Visualize the purified protein to assess its purity and integrity.

  • Functional Assays: If applicable, perform functional assays to ensure that the modification has not adversely affected the protein's activity.

Data Presentation and Expected Outcomes

Parameter Expected Value/Outcome Troubleshooting/Considerations
UAA Incorporation Efficiency 10-50% (highly dependent on the protein and incorporation site)Low efficiency can be due to poor tRNA/aaRS activity or toxicity of the UAA. Optimize UAA concentration and expression conditions.[2][8]
Suzuki-Miyaura Coupling Yield >90%Incomplete reaction can be caused by catalyst deactivation or steric hindrance at the modification site. Ensure proper degassing of solutions and consider using a different palladium catalyst or ligand.[5][14]
Purity of Final Conjugate >95%Contamination with unreacted protein or reaction components. Optimize purification steps.

Troubleshooting Common Issues

  • Low Protein Yield after UAA Incorporation:

    • Cause: The amber stop codon can be prematurely terminated by release factors.

    • Solution: Optimize the expression levels of the orthogonal tRNA and aaRS. Some studies have shown that engineering the release factor eRF1 can improve UAA incorporation efficiency.[2]

  • Incomplete Suzuki-Miyaura Coupling:

    • Cause: Deactivation of the palladium catalyst by oxygen or other components in the reaction mixture.

    • Solution: Degas all buffers and solutions thoroughly before use. The presence of certain amino acid side chains like histidine can sometimes interfere with the catalyst.[5]

  • Protein Precipitation during Coupling Reaction:

    • Cause: The addition of organic solvents (from the boronic acid stock) or the conjugated molecule itself can reduce protein solubility.

    • Solution: Minimize the amount of organic solvent added. Perform the reaction at a lower protein concentration.

Safety and Handling

  • Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.[15][16][17]

  • Palladium Catalysts: Palladium compounds can be toxic. Handle with care and dispose of waste according to institutional guidelines.

  • Boronic Acids: Some boronic acids can be irritants. Consult the specific safety data sheet (SDS) for the boronic acid you are using.

References

Sources

Troubleshooting & Optimization

Preventing dehalogenation of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Dehalogenation and Other Common Pitfalls

Welcome, researchers, to our dedicated technical support center for the synthesis of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride. This valuable building block, a derivative of the unnatural amino acid 4-iodophenylalanine, is crucial in various research and development applications, including peptide synthesis and drug discovery.[1][2] However, its synthesis can be fraught with challenges, most notably the undesired removal of the iodine atom—a process known as dehalogenation.[3]

This guide, structured in a practical question-and-answer format, is designed to provide you with in-depth troubleshooting strategies and preventative measures. As Senior Application Scientists, we aim to equip you with not only the "how" but also the "why" behind these experimental choices, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a dehalogenated byproduct, ethyl 2-amino-3-phenylpropanoate, in my final product. What is the primary cause of this?

A1: The loss of the iodine atom from the phenyl ring is a common side reaction known as hydrodehalogenation.[3] This typically occurs during the reduction of the nitro group in the precursor, ethyl 2-nitro-3-(4-iodophenyl)propanoate, to the corresponding amine. The C-I bond is the weakest among the carbon-halogen bonds, making it particularly susceptible to cleavage under certain reductive conditions.[3] Catalytic hydrogenation, especially with palladium on carbon (Pd/C), is a notorious culprit for causing dehalogenation.[4][5][6] The palladium catalyst can facilitate the reductive cleavage of the C-I bond, replacing it with a C-H bond.

Q2: How can I minimize or completely avoid dehalogenation during the nitro group reduction?

A2: The key to preventing dehalogenation lies in the careful selection of the reducing agent and reaction conditions. While catalytic hydrogenation is a powerful reduction method, alternative, milder, and more chemoselective methods are often preferred for substrates containing sensitive functional groups like aryl iodides.

Here is a comparison of common reduction methods and their propensity for causing dehalogenation:

Reduction MethodTypical ReagentsPropensity for DehalogenationKey Considerations
Catalytic Hydrogenation H₂, Pd/CHighOften leads to significant de-iodination.[5] Can sometimes be mitigated by using specific catalysts like sulfided Pt/C or by adding dehalogenation inhibitors.[5][7]
Transfer Hydrogenation Pd/C, Hydrazine HydrateModerate to HighDehalogenation can still be a significant issue, especially at elevated temperatures.[8][9] Milder conditions (e.g., room temperature) may improve selectivity.[9]
Metal-Acid Reduction SnCl₂·2H₂O, HCl/EtOHLow An excellent choice for selectively reducing nitro groups without affecting aryl halides.[5][10] The acidic conditions protonate the amine as it forms, preventing it from interfering with the reaction.[11]
Metal-Acid Reduction Fe, HCl/AcOHLow A classic and robust method that is highly selective for nitro group reduction over dehalogenation.[5][10]
Sodium Borohydride Systems NaBH₄/NiCl₂·6H₂O or NaBH₄/FeCl₂Low to Moderate The reducing power of NaBH₄ is enhanced by the transition metal salt.[12][13] These systems are generally effective for nitro reduction with good halide compatibility, but optimization may be required.[13][14]

Recommendation: For the synthesis of Ethyl 2-amino-3-(4-iodophenyl)propanoate, we strongly recommend using stannous chloride (SnCl₂·2H₂O) in an acidic alcoholic solvent like ethanol (EtOH) with hydrochloric acid (HCl) . This method has a proven track record of high chemoselectivity for nitro group reduction in the presence of aryl halides.[5][10][15]

Troubleshooting Guide

This section addresses specific issues you might encounter during your synthesis, particularly when employing the recommended stannous chloride reduction method.

Issue 1: The reduction of the nitro group is slow or incomplete.

  • Purity of Stannous Chloride: Ensure you are using high-quality stannous chloride dihydrate. Over time, Sn(II) can oxidize to Sn(IV), which is ineffective as a reducing agent.

  • Stoichiometry: Use a sufficient excess of SnCl₂·2H₂O. A molar ratio of at least 3-5 equivalents relative to the nitro compound is typically required.

  • Acid Concentration: The presence of a strong acid like HCl is crucial for the reaction mechanism. Ensure an adequate concentration of acid in your reaction mixture.

  • Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction progress carefully by thin-layer chromatography (TLC) to avoid potential side reactions at higher temperatures.

Issue 2: My final product is difficult to isolate and purify.

  • Work-up Procedure: After the reduction is complete, the tin salts must be carefully removed. A typical work-up involves basifying the reaction mixture with a solution like sodium bicarbonate or sodium hydroxide to precipitate tin hydroxides. The product can then be extracted into an organic solvent.

  • Emulsion Formation: During extraction, emulsions can sometimes form. To break up emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Purification: The crude product can be purified by column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate and hexanes, is often effective. The hydrochloride salt can then be formed by treating the purified free amine with a solution of HCl in a suitable solvent like diethyl ether or dioxane.

Issue 3: I am observing other side products besides the dehalogenated compound.

  • Azo and Azoxy Compounds: The formation of azo and azoxy compounds can occur if the reduction is incomplete or if the reaction conditions are not optimal.[6] Ensuring a sufficient excess of the reducing agent and allowing the reaction to go to completion can minimize the formation of these byproducts.

  • Ester Hydrolysis: If the reaction is run under strongly acidic or basic conditions for an extended period, especially at elevated temperatures, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur. It is important to monitor the reaction and work it up promptly once the starting material is consumed.

Experimental Protocols

Here, we provide a detailed, step-by-step protocol for the selective reduction of ethyl 2-nitro-3-(4-iodophenyl)propanoate, a key step in the synthesis of your target compound.

Protocol: Selective Reduction of Ethyl 2-nitro-3-(4-iodophenyl)propanoate using Stannous Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-nitro-3-(4-iodophenyl)propanoate (1.0 eq) in absolute ethanol.

  • Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in one portion.

  • Acidification: Slowly add concentrated hydrochloric acid (a few drops to catalyze the reaction, or in a larger amount as part of the solvent system).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C). Monitor the progress of the reaction by TLC until the starting material is completely consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~8-9. A thick white precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite to remove the tin salts, and wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-amino-3-(4-iodophenyl)propanoate.

  • Purification and Salt Formation:

    • Purify the crude product by column chromatography on silica gel.

    • Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Visualizing the Process

To further clarify the reaction pathway and the potential for the dehalogenation side reaction, the following diagrams are provided.

Nitro Reduction Pathways Start Ethyl 2-nitro-3-(4-iodophenyl)propanoate Intermediate Intermediate (e.g., Nitroso, Hydroxylamine) Start->Intermediate Reduction Desired_Product Ethyl 2-amino-3-(4-iodophenyl)propanoate (Desired Product) Side_Product Ethyl 2-amino-3-phenylpropanoate (Dehalogenated Side Product) Intermediate->Desired_Product Selective Reduction (e.g., SnCl2/HCl) Intermediate->Side_Product Non-selective Reduction (e.g., H2, Pd/C)

Figure 1. Competing pathways in the reduction of the nitro-iodophenyl precursor.

Troubleshooting_Workflow start Dehalogenation Observed? check_reductant Is Pd/C or similar catalyst being used? start->check_reductant Yes incomplete_reaction Incomplete Reaction? start->incomplete_reaction No switch_to_sncl2 Switch to SnCl2/HCl or Fe/HCl check_reductant->switch_to_sncl2 Yes optimize_conditions Optimize Conditions: - Lower Temperature - Use Additives/Inhibitors check_reductant->optimize_conditions No end_success Successful Synthesis switch_to_sncl2->end_success end_fail Re-evaluate Strategy optimize_conditions->end_fail check_reagents Check Purity and Stoichiometry of SnCl2 and HCl incomplete_reaction->check_reagents Yes incomplete_reaction->end_success No increase_temp Gently Increase Temperature and Monitor by TLC check_reagents->increase_temp increase_temp->end_success

Figure 2. A decision-making workflow for troubleshooting dehalogenation.

By understanding the underlying mechanisms and carefully selecting your reaction conditions, you can successfully synthesize Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride with high purity and yield, avoiding the common pitfall of dehalogenation.

References

  • You, T., Wang, Z., Chen, J., & Xia, Y. (2017). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. The Journal of Organic Chemistry, 82(3), 1340–1346. [Link]

  • Google Patents. (1991).
  • Organic Chemistry Portal. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). [Link]

  • Wikipedia. (2023). Dehalogenation. [Link]

  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

  • Google Patents. (2013).
  • ResearchGate. (2019). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. [Link]

  • Garg, N. K. (2011). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. [Link]

  • DeSimone, J. M., et al. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. ACS Chemical Health & Safety, 25(3), 15-23. [Link]

  • DeSimone, J. M., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. ACS chemical health & safety, 25(3), 15-23. [Link]

  • Iadonisi, A., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(16), 4995. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]

  • ResearchGate. (2016). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]

  • ResearchGate. (2019). Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

Troubleshooting Guide: A Systematic Approach to Low Yields

Low or inconsistent yields in cross-coupling reactions can be a significant bottleneck. This guide provides a structured, question-and-answer approach to systematically identify and resolve the root cause of the problem.

Q1: My reaction yield is disappointingly low. Where should I begin my investigation?

When facing low yields, a systematic evaluation of each reaction component and parameter is crucial. The most effective approach is to start with the simplest and most common sources of error before moving to more complex optimizations.

A logical troubleshooting workflow is outlined below:

Troubleshooting_Workflow Start Low Yield Observed Reagent_Check Step 1: Verify Reagent Quality & Stoichiometry Start->Reagent_Check Purity Purity of Starting Materials (Aryl Iodide, Coupling Partner) Reagent_Check->Purity Check Purity Stoichiometry Accurate Stoichiometry? Reagent_Check->Stoichiometry Verify Ratios Solvent_Base Solvent Degassed? Base Quality? Reagent_Check->Solvent_Base Check Quality Condition_Check Step 2: Evaluate Reaction Conditions Purity->Condition_Check If OK Stoichiometry->Condition_Check If OK Solvent_Base->Condition_Check If OK Temperature Optimal Temperature? Condition_Check->Temperature Optimize Time Sufficient Reaction Time? Condition_Check->Time Monitor Atmosphere Strictly Inert Atmosphere? Condition_Check->Atmosphere Ensure Catalyst_Check Step 3: Investigate Catalyst System Temperature->Catalyst_Check If OK Time->Catalyst_Check If OK Atmosphere->Catalyst_Check If OK Catalyst_Activity Catalyst/Pre-catalyst Viable? Catalyst_Check->Catalyst_Activity Check Age/Source Ligand Ligand Choice & Integrity? Catalyst_Check->Ligand Screen Ligands Loading Sufficient Catalyst/Ligand Loading? Catalyst_Check->Loading Increase Loading Workup_Check Step 4: Analyze Work-up & Purification Catalyst_Activity->Workup_Check If OK Ligand->Workup_Check If OK Loading->Workup_Check If OK Extraction Product Lost During Extraction? Workup_Check->Extraction Review Protocol Purification Decomposition on Silica? Workup_Check->Purification Consider Alternatives Solution Problem Solved Extraction->Solution If Optimized Purification->Solution If Optimized

Caption: A systematic workflow for troubleshooting low yields.

Q2: How can I be sure my starting materials are not the problem?

The quality of your starting materials is paramount. Impurities can act as catalyst poisons, and degradation can lead to inaccurate stoichiometry and the formation of side products.

  • Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride: This compound is a salt. For most coupling reactions, the free amine is required. This necessitates an in situ neutralization with an excess of the base or a separate workup step to liberate the free amine before the reaction. Failure to account for the hydrochloride salt can result in insufficient active base, stalling the reaction. Verify the purity (typically >95%) via ¹H NMR or LC-MS before use.

  • Coupling Partner (e.g., Boronic Acid, Alkyne):

    • Boronic Acids (Suzuki Coupling): These reagents are susceptible to dehydration to form cyclic boroxines and protodeboronation, especially if impure or stored improperly.[1][2] It is often advisable to use a fresh bottle or recrystallize the boronic acid if its quality is in doubt.

    • Terminal Alkynes (Sonogashira Coupling): Ensure the alkyne is free of impurities. Volatile alkynes can present stoichiometric challenges. Dimerization of the alkyne (Glaser coupling) is a common side reaction if copper (I) is used as a co-catalyst.[3]

  • Base and Solvents:

    • Base: The choice and quality of the base are critical. For Suzuki couplings, inorganic bases are common.[4] Ensure the base is finely powdered and dry, as water content can affect reactivity. For instance, some anhydrous couplings with K₃PO₄ may paradoxically require a small amount of water to function effectively.[1]

    • Solvents: Anhydrous solvents should be used where required. More importantly, thoroughly degassing the solvent is one of the most critical steps to prevent oxidation of the active Pd(0) catalyst and phosphine ligands.[5][6] This can be achieved by sparging with an inert gas (e.g., Argon) for 20-30 minutes or through several freeze-pump-thaw cycles.

Q3: My reagents seem fine. Could the reaction conditions be suboptimal?

Absolutely. Cross-coupling reactions are sensitive to a variety of parameters.

ParameterCommon IssueRecommended ActionRationale
Temperature Too low, leading to a sluggish reaction; too high, causing catalyst decomposition or side reactions.Screen a range of temperatures (e.g., 60°C, 80°C, 100°C).The optimal temperature balances reaction rate against catalyst stability and substrate integrity.[6][7]
Base Incorrect choice of base (strength or solubility) for the specific coupling.The base activates the organoboron species in Suzuki couplings and acts as a scavenger for the generated acid in Sonogashira couplings.[4][8] Its choice is highly substrate-dependent.A screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N) is often necessary.
Catalyst System Inefficient catalyst or ligand for the specific transformation. Aryl iodides are highly reactive, but sterically hindered substrates may require specialized ligands.[1]While simple catalysts like Pd(PPh₃)₄ can work, modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often provide superior results, especially for challenging substrates.[1][9]The ligand stabilizes the palladium center, prevents aggregation into inactive palladium black, and facilitates the key steps of the catalytic cycle.[1]
Atmosphere Presence of oxygen.Ensure the reaction is set up and run under a strictly inert atmosphere (Argon or Nitrogen).Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[6]

Frequently Asked Questions (FAQs)

Q: Do I need to free-base the Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride before the reaction?

A: Not necessarily. The hydrochloride salt can be neutralized in situ. However, you must account for this in your stoichiometry. For every 1 equivalent of the starting material, you will need at least 1 extra equivalent of base to neutralize the HCl salt in addition to the amount required for the catalytic cycle. For example, if a Suzuki reaction calls for 2 equivalents of K₂CO₃, you should use at least 3 equivalents when starting with the hydrochloride salt.

Q: I see palladium black precipitating in my reaction flask. What does this mean?

A: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species aggregates into an inactive, heterogeneous form.[1] This is a common cause of low or stalled conversions. It can be caused by:

  • High Temperatures: Running the reaction too hot can accelerate decomposition.[1]

  • Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the metal center coordinatively unsaturated and prone to aggregation.[6]

  • Poor Ligand Choice: The ligand may not be robust enough to stabilize the catalyst under the reaction conditions.

Q: My desired product is formed, but I also see significant amounts of a biaryl byproduct from my boronic acid. How can I prevent this?

A: This side product arises from the homocoupling of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[5] To mitigate this:

  • Ensure thorough degassing of all reagents and solvents.[5]

  • Use a high-quality Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst system that rapidly generates Pd(0).

Q: Which coupling reaction is best for this substrate? Suzuki or Sonogashira?

A: Both are excellent choices for aryl iodides. The decision depends on the desired final product.

  • Suzuki-Miyaura Coupling: Used to form a C(sp²)-C(sp²) bond (connecting to another aromatic or vinyl group). It is known for its high functional group tolerance and generally mild conditions.[10]

  • Sonogashira Coupling: Used to form a C(sp²)-C(sp) bond (connecting to an alkyne).[3][11] This reaction is extremely useful for building linear, rigid structures. It can be performed with or without a copper (I) co-catalyst. The copper-free variant can be advantageous to avoid alkyne homocoupling.[3]

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride with phenylboronic acid.

Reaction Scheme: (An image of the reaction scheme would be placed here in a real document)

Materials:

  • Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)

  • Dioxane and Water (4:1 v/v), degassed separately for 30 minutes with Argon.

Procedure:

  • To a dry, oven-baked reaction flask equipped with a magnetic stir bar and condenser, add Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate and backfill the flask with Argon three times.

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

  • Via cannula, add the degassed 4:1 Dioxane/Water solvent mixture to the flask to achieve a final concentration of ~0.1 M with respect to the starting aryl iodide.

  • Heat the reaction mixture to 85-90 °C under a positive pressure of Argon.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that, if not met, can stall the entire process.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_aryl trans-Ar-Pd(II)-I(L)₂ oxidative_addition->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation pd2_biaryl trans-Ar-Pd(II)-Ar'(L)₂ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-I aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ ate_complex [Ar'-B(OH)₃]⁻ boronic_acid->ate_complex base Base (e.g., OH⁻) base->ate_complex + ate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Gulluni, C. T., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. [Link]

  • Ujaque, G., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Youssif, B. G. M., et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing... Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Scott, V. J., & Leadbeater, N. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1803–1808. [Link]

  • El-Boraey, H. A. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Ma, D., & Cai, Q. (2011). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large. CHIMIA. [Link]

  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Zhang, C., et al. (2025). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. RSC Publishing. [Link]

  • Chapman, C. J., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • ResearchGate. (n.d.). CuI/PPh3‐catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]

  • Ross, A. J., & Jackson, R. F. W. (2009). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. The Journal of Organic Chemistry, 74(24), 9579–9582. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Molbase. (n.d.). (R)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride 23234-43-7 wiki. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cleavage of Peptides Containing Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the cleavage of peptides incorporating the non-canonical amino acid, Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride. The presence of an iodinated aromatic ring introduces specific challenges during the final trifluoroacetic acid (TFA) cleavage and deprotection step of solid-phase peptide synthesis (SPPS). This resource is designed to help you navigate these challenges, ensuring high yield and purity of your target peptide.

I. Understanding the Core Challenge: The Iodophenyl Group

The incorporation of Ethyl 2-amino-3-(4-iodophenyl)propanoate introduces an electron-rich aromatic system that is susceptible to electrophilic attack by carbocations generated during cleavage. These carbocations are unavoidable byproducts of removing common side-chain protecting groups like tert-butyl (tBu) and Boc under strong acidic conditions.[1] Failure to effectively "scavenge" or trap these reactive species can lead to unwanted modifications of your peptide.

Furthermore, the carbon-iodine bond itself, while generally stable, can be subject to side reactions under harsh cleavage conditions, potentially leading to byproducts. Understanding these potential issues is the first step toward developing a robust cleavage strategy.

Visualizing the Cleavage Workflow

CleavageWorkflow PeptideResin Peptide-Resin (with Iodophenylalanine) CleavageCocktail Prepare Cleavage Cocktail (TFA + Scavengers) PeptideResin->CleavageCocktail 1. Prepare Reaction Cleavage Reaction (2-4 hours, RT) CleavageCocktail->Reaction 2. Add Filtration Filter to Remove Resin Reaction->Filtration 3. Separate Precipitation Precipitate with Cold Ether Filtration->Precipitation 4. Isolate Analysis Analyze Crude Peptide (HPLC/MS) Precipitation->Analysis 5. Verify

Caption: A generalized workflow for peptide cleavage and initial analysis.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be concerned about when cleaving peptides with Ethyl 2-amino-3-(4-iodophenyl)propanoate?

A1: The main concerns are:

  • Alkylation of the Iodophenyl Ring: The electron-donating nature of the iodine atom can activate the aromatic ring, making it a target for electrophilic attack by carbocations (e.g., tert-butyl cations) generated from protecting groups. This can result in the addition of alkyl groups to your peptide.

  • Reattachment to Resin: In some cases, reactive intermediates can lead to the reattachment of the peptide to the resin, significantly lowering your yield.[2]

  • Modification of Other Sensitive Residues: Standard sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are also at risk of modification by carbocations if not properly scavenged.[1][2] The presence of the iodinated residue does not mitigate these risks.

Q2: Can I use a standard TFA cleavage cocktail for my iodophenylalanine-containing peptide?

A2: While a standard cocktail might work for very simple sequences, it is highly recommended to use a cocktail with optimized scavengers. A standard mixture like TFA/Water/TIS (95:2.5:2.5) may not be sufficient to prevent side reactions on the electron-rich iodophenyl ring. The choice of scavengers is critical.[1][3]

Q3: Which scavengers are most effective for protecting the iodophenyl group?

A3: A combination of scavengers is often the best approach.

  • Triisopropylsilane (TIS): Excellent for scavenging trityl cations and reducing other carbocations.[3]

  • Water (H₂O): A good scavenger for tert-butyl cations.[4]

  • Thioanisole: Particularly effective at protecting electron-rich aromatic side chains, like that of iodophenylalanine and tryptophan, from alkylation.[3][5]

  • 1,2-Ethanedithiol (EDT): A strong reducing agent that helps prevent oxidation and is also an effective scavenger for a variety of carbocations.[3][5]

  • Phenol: Can act as a scavenger for various reactive species.[5]

A robust and widely used cocktail for sensitive peptides is Reagent K : TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).[5][6] This mixture provides a comprehensive scavenging environment.

III. Troubleshooting Guide

This section addresses common problems encountered during the cleavage of peptides containing Ethyl 2-amino-3-(4-iodophenyl)propanoate.

Problem 1: Low crude peptide yield after cleavage and precipitation.
Potential Cause Troubleshooting Steps
Incomplete Cleavage The steric bulk of the iodophenyl group or the overall peptide sequence may hinder access of the TFA to the resin linker. Solution: Extend the cleavage time from the standard 2 hours to 3-4 hours and re-evaluate.[2][7]
Peptide Reattachment to Resin Inefficient scavenging can lead to re-alkylation of the resin by the cleaved peptide. Solution: Ensure your cleavage cocktail contains a sufficient concentration and variety of scavengers, such as those in Reagent K.[2][5]
Poor Precipitation The solubility of the peptide in cold ether might be higher than expected. Solution: Ensure the ether is sufficiently cold (e.g., cooled in a dry ice/acetone bath).[2] After initial precipitation, centrifuge, decant the ether, and add fresh cold ether to wash the pellet, repeating 2-3 times to remove residual scavengers.[2]
Problem 2: Mass spectrometry analysis shows unexpected higher mass peaks.
Potential Cause Troubleshooting Steps
t-Butylation (+56 Da) The most common modification. A tert-butyl cation has added to the iodophenyl ring or another sensitive residue like Trp or Cys. Solution: This is a clear indication of inadequate scavenging. Use a more robust scavenger cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT).[3][5] Thiol-containing scavengers like EDT are particularly effective at preventing this side reaction.[3][8]
Other Alkylation Other protecting groups can also generate reactive species that add to the peptide. Solution: Review all protecting groups used in your synthesis and select scavengers accordingly. A multi-component cocktail is generally safer.[3]
Problem 3: HPLC analysis shows multiple, poorly resolved peaks.
Potential Cause Troubleshooting Steps
Mixture of Modified and Unmodified Peptides Incomplete scavenging can lead to a heterogeneous mixture of products (e.g., alkylated and non-alkylated). Solution: Optimize the cleavage cocktail as described above. A trial cleavage on a small amount of resin is recommended to test your conditions.[2]
Degradation of the Peptide The strong acidic environment of the cleavage cocktail can cause degradation of some peptide bonds or side chains, especially with prolonged exposure.[9] Solution: Minimize cleavage time to what is necessary for complete deprotection. Ensure the reaction is performed at room temperature and not inadvertently heated.
Oxidation Residues like Methionine can be oxidized (+16 Da) if the cleavage is not performed under an inert atmosphere or with appropriate reducing scavengers. Solution: Use a cleavage cocktail containing a reducing agent like DTT or EDT and consider blanketing the reaction with nitrogen or argon.[4][8]
Visualizing the Troubleshooting Logic

Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution LowYield Low Yield IncompleteCleavage Incomplete Cleavage LowYield->IncompleteCleavage Reattachment Reattachment to Resin LowYield->Reattachment OptimizeWorkup Optimize Precipitation LowYield->OptimizeWorkup HighMass Unexpected High Mass Alkylation Alkylation (+56 Da) HighMass->Alkylation PoorHPLC Poor HPLC Profile PoorHPLC->Alkylation Degradation Peptide Degradation PoorHPLC->Degradation ExtendCleavage Extend Cleavage Time IncompleteCleavage->ExtendCleavage UseReagentK Use Reagent K Reattachment->UseReagentK Alkylation->UseReagentK TrialCleavage Perform Small-Scale Trial Degradation->TrialCleavage

Sources

Technical Support Center: Minimizing Side Reactions with Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for peptide chemists and drug development professionals encountering synthetic bottlenecks when incorporating Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (H-Phe(4-I)-OEt·HCl) into Solid-Phase Peptide Synthesis (SPPS) workflows.

This unnatural amino acid derivative is a powerful building block, typically utilized to cap the C-terminus of a peptide (via side-chain anchoring or fragment condensation) while introducing a bioorthogonal 4-iodoaryl handle for late-stage functionalization. However, its unique structural features require strict mechanistic control to prevent catastrophic side reactions.

Part 1: Mechanistic Grounding & Causality (E-E-A-T)

To master the incorporation of this building block, you must design your synthesis around its three reactive domains:

  • The Hydrochloride Salt (Amine): As an HCl salt, the α -amine is protonated and non-nucleophilic. It requires precise stoichiometric neutralization. Relying on excess base during the coupling step promotes oxazolone formation at the activated peptide C-terminus, leading to severe D-epimerization (racemization).

  • The 4-Iodoarene Moiety: The C–I bond is highly susceptible to oxidative addition by transition metals. Any downstream SPPS steps utilizing Palladium (e.g., Alloc/Allyl removal) will trigger premature dehalogenation or unwanted cross-linking .

  • The Ethyl Ester: While generally stable to standard Fmoc-deprotection conditions, prolonged exposure to strong nucleophilic bases (like piperidine) during N-to-C synthesis can lead to slow piperidide formation or transesterification if protic solvents are present.

Part 2: Troubleshooting Guides & FAQs

Q1: My coupling efficiency with H-Phe(4-I)-OEt·HCl is extremely low, and I see massive amounts of unreacted peptide. How do I fix this?

  • Causality: The α -amine is locked as an unreactive hydrochloride salt. If you rely solely on the standard base in your coupling cocktail (e.g., DIEA with HBTU), the base is consumed neutralizing the HCl, leaving insufficient base for the coupling reagent, or the amine remains partially protonated.

  • Solution: Pre-neutralize the H-Phe(4-I)-OEt·HCl. Dissolve the building block in DMF and add exactly 1.0 to 1.1 equivalents of N-methylmorpholine (NMM) before adding it to the pre-activated peptide.

Q2: LC-MS analysis shows a major byproduct with a mass difference of -125.9 Da. What happened to my iodine?

  • Causality: You are observing dehalogenation (replacement of -I with -H). This almost exclusively occurs if you perform a Palladium-catalyzed deprotection (e.g., Pd(PPh3​)4​ with phenylsilane for Alloc removal) after incorporating the iodophenylalanine. The C–I bond undergoes rapid oxidative addition with Pd(0) .

  • Solution: Reorder your synthetic strategy. Perform all Pd-catalyzed deprotections before coupling the H-Phe(4-I)-OEt·HCl. Alternatively, replace Alloc/Allyl protecting groups with Dde or ivDde, which are removed via hydrazine (orthogonal and Pd-free).

Q3: I am observing significant D-epimer (racemization) of the C-terminal amino acid of my peptide chain after coupling this ester. Why?

  • Causality: Because the C-terminus of H-Phe(4-I)-OEt is blocked by the ethyl ester, it acts as the nucleophile. This means you are activating the peptide's C-terminus. Activating a peptide C-terminus (which has an adjacent amide bond) heavily favors the formation of an oxazolone intermediate, which rapidly racemizes in the presence of tertiary bases.

  • Solution: Avoid uronium/aminium salts (HBTU, HATU) with excess DIEA. Switch to DIC/OxymaPure, which suppresses oxazolone formation and maintains chiral integrity even in fragment condensation scenarios .

Q4: Can I use this building block for on-resin Suzuki-Miyaura cross-coupling?

  • Causality: Yes. The 4-iodo group is an excellent electrophile for Suzuki-Miyaura couplings with aryl boronic acids.

  • Solution: Perform the coupling on-resin using Pd(PPh3​)4​ , an aryl boronic acid, and K3​PO4​ in a degassed DMF/Water mixture. The ethyl ester will remain intact under mild basic conditions .

Part 3: Quantitative Data & Reagent Selection

Table 1: Impact of Coupling Reagents on Yield and Racemization during H-Phe(4-I)-OEt C-terminal Capping

Coupling Reagent SystemBase (Equivalents)Coupling Yield (%)Racemization (D-epimer %)Recommendation
HBTU / HOBtDIEA (2.5 eq)85%15 - 25%Not Recommended (High epimerization)
HATU / HOAtDIEA (2.0 eq)92%8 - 12%Use with caution
HATU / HOAt2,4,6-Collidine (2.0)94%< 3%Good alternative
DIC / OxymaPureNone (Neutralized BB)> 98%< 1%Optimal
DIC / HOBtNone (Neutralized BB)75%< 1%Sluggish, requires double coupling

*BB = Building Block. H-Phe(4-I)-OEt·HCl was pre-neutralized with 1.0 eq NMM prior to addition.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Racemization-Free Coupling of H-Phe(4-I)-OEt·HCl to Resin-Bound Peptide

Self-Validating Check: Unlike bromine or chlorine, iodine is monoisotopic ( 127I ), so you will not see a distinct isotopic doublet on MS. Validation relies on the exact mass addition (+301.0 Da for the coupled residue minus H2​O ) and a negative Kaiser test on a micro-cleaved sample.

  • Preparation of the Nucleophile: In a clean vial, dissolve 3.0 eq of H-Phe(4-I)-OEt·HCl in anhydrous DMF to a concentration of 0.1 M. Add exactly 3.0 eq of N-methylmorpholine (NMM) to free-base the amine. Vortex for 30 seconds.

  • Activation of the Peptide: To the resin-bound peptide (free C-terminus, 1.0 eq), add 3.0 eq of OxymaPure dissolved in DMF, followed immediately by 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC).

  • Coupling: Transfer the pre-neutralized H-Phe(4-I)-OEt solution to the resin.

  • Incubation: Agitate at room temperature for 2 to 3 hours.

  • Wash & Verify: Drain the reaction mixture and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min). Perform a micro-cleavage and analyze via LC-MS to confirm the +301.0 Da mass shift.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling
  • Degassing: Swell the resin containing the coupled Phe(4-I)-OEt in degassed DMF for 30 minutes.

  • Reagent Addition: In a glovebox or under strict Argon flow, dissolve 5.0 eq of the desired aryl boronic acid, 0.1 eq of Pd(PPh3​)4​ , and 5.0 eq of K3​PO4​ in a thoroughly degassed mixture of DMF/ H2​O (9:1 v/v).

  • Reaction: Add the cocktail to the resin. Heat to 60°C under microwave irradiation or standard heating block for 4 hours.

  • Clearing Pd: Wash the resin extensively with DMF, followed by a 0.5% solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally wash with DCM .

Part 5: Workflow Visualization

Workflow for incorporating H-Phe(4-I)-OEt·HCl while preventing dehalogenation and racemization.

References

  • Title: The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: Molecules URL: [Link]

  • Title: Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega URL: [Link]

  • Title: Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling Source: Organic Letters (via NIH PMC) URL: [Link]

Storage conditions to prevent degradation of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the proper storage and handling of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS: 2225144-85-2). Adherence to these guidelines is critical for maintaining the compound's purity, stability, and performance in experimental settings.

Quick Reference: Recommended Storage Conditions

For optimal stability, the compound should be stored according to the parameters summarized below. These recommendations are designed to mitigate the primary degradation pathways affecting this molecule.

ParameterConditionRationale & Key Considerations
Temperature Long-Term: -20°C or below.[1]Slows rates of all potential degradation reactions (hydrolysis, deiodination, etc.).
Short-Term: 2-8°C.[2]Acceptable for materials that will be used within a few days to weeks.
Light Store in darkness. Use amber or opaque vials.[3]The iodophenyl moiety is susceptible to photo-degradation (deiodination).[4][5] Protect from all direct light sources.[6]
Humidity Store in a desiccated environment (e.g., desiccator with fresh desiccant).[7]As a hydrochloride salt, the compound is hygroscopic and will absorb atmospheric moisture, which can initiate ester hydrolysis.[8][9]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[6]Protects the amino group from oxidation and minimizes moisture contact.
Container Tightly sealed, chemically-resistant glass vial.Prevents exposure to atmospheric moisture and oxygen. Ensure the cap is sealed with paraffin film for extra protection.[7]
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for this compound?

A: Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride has several functional groups—an ethyl ester, an amino group, and an iodo-aromatic ring—that can degrade over time. Lowering the storage temperature to -20°C significantly reduces the kinetic energy of the molecules, thereby slowing the rate of detrimental chemical reactions such as ester hydrolysis and potential dimerization.[1] While some stable amino acid salts can be stored at controlled room temperature, the complex nature of this molecule warrants more stringent, sub-zero storage for long-term preservation of purity.[9]

Q2: The product was shipped on an ice pack. Can I store it in the refrigerator (4°C)?

A: Shipping on an ice pack indicates a need for temperature control.[10] For short-term storage (i.e., if you plan to use the entire batch within a few weeks), refrigeration at 4°C is acceptable.[2] However, for long-term storage, freezing at -20°C or below is strongly recommended to ensure stability over months or years.[1]

Q3: Is this compound light-sensitive?

A: Yes. The carbon-iodine bond on the phenyl ring can be susceptible to cleavage upon exposure to UV or even high-intensity visible light, a process known as reductive de-iodination.[4][11] This degradation compromises the structural integrity of the molecule. Therefore, it is imperative to store the compound in light-protecting containers, such as amber glass vials, and to minimize its exposure to ambient light during handling.[3][12] Wrapping the container in aluminum foil provides an additional layer of protection.[7]

Q4: I don't have access to a glovebox. Is storage under an inert atmosphere absolutely necessary?

A: While a glovebox provides the ideal environment[6], you can achieve a sufficient inert atmosphere in other ways. After dispensing the powder, you can flush the vial's headspace with a gentle stream of dry argon or nitrogen gas before tightly sealing the cap. This practice is highly recommended as it displaces both atmospheric oxygen, which can oxidize the amino group, and moisture, which promotes hydrolysis.[8] If inerting is not possible, storing the tightly sealed vial in a desiccator with a high-quality desiccant is the minimum required practice.

Q5: The material is a hydrochloride salt. Why is this important for stability?

A: The hydrochloride salt form serves two primary purposes. First, it generally increases the aqueous solubility of the parent amine. Second, and more critically for stability, it protects the primary amino group. The protonated amine (ammonium chloride) is significantly less nucleophilic than the free base. This is important because similar free-base amino esters are known to slowly dimerize, even at -20°C, to form piperazine-2,5-diones.[13] The hydrochloride salt form prevents this degradation pathway, making it the preferred form for storage.

Troubleshooting Guide: Degradation Issues
Problem: My compound has developed a slight yellow or brown tint.
  • Probable Cause: This often indicates oxidation of the amino group or degradation of the iodophenyl ring. This process can be accelerated by prolonged exposure to air (oxygen) and/or light.

  • Action Plan:

    • Immediately verify your storage protocol. Ensure the container is tightly sealed and protected from light.

    • Assess the compound's purity via an analytical method like HPLC-UV or LC-MS before use (see protocol below).

    • If significant impurity peaks are detected, the batch may be compromised. For future use, aliquot fresh material into smaller vials under an inert atmosphere to minimize repeated exposure of the bulk supply.

Problem: The powder has become clumpy and difficult to weigh.
  • Probable Cause: This is a classic sign of moisture absorption. As a hydrochloride salt, the compound is hygroscopic and will readily pull water from the air.[9] This absorbed water can significantly accelerate the hydrolysis of the ethyl ester into its corresponding carboxylic acid and ethanol.

  • Action Plan:

    • Always allow the container to warm to room temperature in a desiccator before opening.[2] This prevents condensation of atmospheric moisture onto the cold powder.

    • Handle the material quickly in a low-humidity environment.

    • The clumped material has likely undergone some degree of hydrolysis. Its purity must be verified analytically before use. If hydrolysis is significant, the material should not be used in sensitive applications.

Problem: My experimental results are inconsistent or have failed, and I suspect the compound.
  • Probable Cause: Inconsistent results are a hallmark of using a degraded reagent. The presence of impurities (e.g., the hydrolyzed acid, the de-iodinated analog, or dimers) can interfere with reactions, binding assays, or biological systems.

  • Action Plan: A self-validating check is required.

    • Purity Verification: Analyze the material you are using against a fresh, unopened reference sample if available. Use a suitable analytical method like HPLC or LC-MS to check for the appearance of new peaks or a decrease in the area of the main peak.

    • Review Handling Protocol: Ensure that solutions of the compound are made fresh for each experiment. Do not store the compound in solution for extended periods, as degradation is much faster in solution than in a solid state.[2] If solutions must be stored, they should be flash-frozen in single-use aliquots and kept at -80°C for the shortest possible time.

Visualizing Degradation & Prevention
Potential Degradation Pathways

The following diagram illustrates the primary chemical pathways through which Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride can degrade. Understanding these pathways is key to designing an effective storage strategy.

cluster_hydrolysis Hydrolysis cluster_deiodination Photo-Decomposition cluster_dimerization Dimerization (if free base is present) A Ethyl 2-amino-3-(4-iodophenyl)propanoate HCl (Stable Form) B 2-amino-3-(4-iodophenyl)propanoic acid HCl A->B + H₂O (Moisture) C Ethyl 2-amino-3-phenylpropanoate HCl (Phenylalanine Ethyl Ester HCl) A->C + Light (hν) (UV/Visible Light) D Piperazine-2,5-dione derivative A->D - HCl (Conversion to Free Base)

Caption: Key degradation pathways for the target compound.

Workflow for Proper Storage & Handling

This flowchart provides a logical sequence for handling the compound from receipt to experimental use, ensuring its integrity is maintained.

Caption: Decision workflow for handling and storage.

Experimental Protocol: Purity Assessment by HPLC

This section provides a general-purpose Reverse-Phase HPLC (RP-HPLC) method to assess the purity of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride and detect potential degradation products.

Objective: To separate the parent compound from more polar (e.g., hydrolyzed acid) and less polar (e.g., de-iodinated) impurities.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the sample diluent. Vortex to dissolve. Dilute this stock to a working concentration of ~50 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 220 nm and 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis:

    • Inject a blank (sample diluent) first, followed by your sample.

    • The parent compound is expected to elute as the major peak.

    • The hydrolyzed carboxylic acid impurity will be more polar and thus should elute earlier than the parent peak.

    • The de-iodinated impurity (Ethyl 2-amino-3-phenylpropanoate) will be less polar and should elute later than the parent peak.

    • Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A pure sample should be >98%.

References
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • Mascolo, G., et al. (2015). Iodinated Contrast Media Electro-Degradation: Process Performance and Degradation Pathways. Science of The Total Environment. [Link]

  • University of Rochester. (n.d.). How to Store Reagents. Chemistry Department. [Link]

  • Pharma Devils. (2025). Risk Assessment for Light Sensitive Product. [Link]

  • Wang, C., et al. (2022). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Ecotechnology. [Link]

  • Jahns, A., et al. (2025). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Science and Pollution Research. [Link]

  • ResearchGate. (2012). Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity. [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • ResearchGate. (2022). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. [Link]

  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]

  • International Journal of Mosquito Research. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • ResearchGate. (2014). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. [Link]

  • PubMed. (2014). effect of particle size, relative humidity, temperature and composition on salt to free base conversion. [Link]

Sources

Technical Support Center: Purification of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, empowering you to make informed decisions during your purification workflow.

Troubleshooting Guide: Diagnosing and Solving Common Purification Issues

This section addresses specific problems you may encounter during the purification of your target compound. Each answer provides a causal explanation and a step-by-step solution.

Question 1: My final yield of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is significantly lower than expected after purification. What are the likely causes and how can I improve recovery?

Answer:

Low yield is a common and frustrating issue that can stem from multiple stages of your process. It reflects a cumulative loss of material. Let's break down the primary culprits and how to address them systematically.

Causality: Yield loss can be attributed to four main areas: incomplete reaction, mechanical losses during workup, suboptimal purification conditions, or product decomposition.

Systematic Troubleshooting:

  • Verify Reaction Completion: Before starting purification, ensure the initial synthesis reaction has gone to completion. An incomplete reaction is the most common source of "low yield."

    • Action: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to analyze a sample of the crude reaction mixture. The absence of the limiting starting material (e.g., 4-iodo-L-phenylalanine) indicates a complete reaction.

  • Minimize Extraction Losses: If your workup involves a liquid-liquid extraction to remove impurities, significant product can be lost if the partitioning is not optimal. As an amino acid ester hydrochloride, your product has high water solubility.

    • Action: When extracting the free-base form into an organic solvent, ensure the aqueous phase is saturated with a salt like NaCl to decrease the solubility of your organic product and drive it into the organic layer. Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).

  • Optimize Recrystallization: This is the most likely step for major losses if not properly optimized.

    • Cause & Solution:

      • Using too much solvent: This is the most frequent error. The product remains in the mother liquor even after cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Cooling too quickly: Rapid cooling leads to the formation of small, often impure crystals and traps impurities. Solution: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath or freezer to maximize crystal formation[1].

      • Incorrect solvent choice: An ideal solvent should dissolve the compound well when hot but poorly when cold. Solution: Conduct small-scale solvent screens with solvent pairs like Ethanol/Water, Methanol/Diethyl Ether, or Ethyl Acetate/Hexane.

  • Address Column Chromatography Losses:

    • Cause & Solution:

      • Irreversible Adsorption: Highly polar compounds can stick irreversibly to silica gel. Solution: Consider deactivating the silica gel with a small percentage of a polar modifier like triethylamine in your eluent to cap active sites.

      • Incorrect Eluent Polarity: If the eluent is too polar, your product may elute too quickly with impurities. If not polar enough, it may not elute at all. Solution: Carefully develop your solvent system using TLC before committing your entire batch to the column.

dot

LowYield_Troubleshooting cluster_reaction Reaction Issues cluster_workup Workup Losses cluster_purification Purification Inefficiency start Low Final Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_workup Review Workup/ Extraction Protocol start->check_workup check_purification Analyze Purification Step start->check_purification incomplete Incomplete Reaction? check_reaction->incomplete extraction_loss High Aqueous Solubility? check_workup->extraction_loss purification_type Purification Method? check_purification->purification_type optimize_rxn Solution: Optimize reaction time, temperature, or reagents. incomplete->optimize_rxn Yes improve_extraction Solution: Saturate aqueous layer with NaCl. Perform multiple extractions. extraction_loss->improve_extraction Yes recrystallization Recrystallization Issue: - Too much solvent? - Wrong solvent? - Cooled too fast? purification_type->recrystallization Recrystallization chromatography Chromatography Issue: - Wrong eluent? - Irreversible adsorption? purification_type->chromatography Column

Caption: Troubleshooting logic for diagnosing the cause of low yield.

Question 2: My final product is a sticky oil or fails to crystallize, even though NMR analysis suggests it's the correct compound. What's happening?

Answer:

This is typically caused by the presence of residual solvents or minor impurities that act as "crystal lattice disruptors." The hydrochloride salt of your product should be a crystalline solid.

Causality: Even small amounts of impurities can inhibit the ordered arrangement of molecules required for crystallization. Residual solvents like DMF, DMSO, or even ethyl acetate can plasticize the solid, resulting in an oil.

Troubleshooting Steps:

  • Thoroughly Remove High-Boiling Solvents: If your synthesis involved solvents like DMF or DMSO, they can be difficult to remove.

    • Action: Co-evaporate the crude product with a lower-boiling solvent like toluene or dichloromethane multiple times under high vacuum. This helps to azeotropically remove the residual high-boiling solvent.

  • Attempt Re-precipitation: If recrystallization fails, a faster precipitation may be effective at crashing out the solid, which can then be further purified.

    • Action: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol or ethanol). Add this solution dropwise to a large volume of a vigorously stirring anti-solvent (e.g., diethyl ether or hexane). The product should precipitate as a solid. Collect by filtration and dry thoroughly.

  • Convert to Free Base and Back: Sometimes, purifying the free amine form and then converting it back to the HCl salt is the most effective strategy.[2]

    • Action:

      • Dissolve the oily product in dichloromethane.

      • Wash with a mild aqueous base like sodium bicarbonate solution to neutralize the HCl and form the free amine.

      • Separate the organic layer, dry it over sodium sulfate, and concentrate it. The free amine is often an oil.

      • Purify the free amine oil via silica gel chromatography.

      • Dissolve the purified free amine in a dry solvent like diethyl ether or ethyl acetate, and add a solution of HCl in dioxane or diethyl ether dropwise until precipitation is complete. This will yield the pure hydrochloride salt as a solid.

Question 3: My purified product is off-white or has a yellow/brown tint. How can I decolorize it?

Answer:

A persistent color often indicates the presence of highly conjugated or polymeric impurities that are not easily removed by a single purification step.

Causality: Colored impurities can arise from side reactions during synthesis or from the slow degradation of the product or reagents, especially if exposed to heat or light.

Solutions:

  • Recrystallization with Activated Charcoal: This is a classic and highly effective method for removing colored impurities.

    • Protocol:

      • Dissolve the crude, colored product in a minimal amount of a suitable hot solvent.

      • Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.

      • Swirl the mixture for a few minutes. Caution: Do not boil the solution after adding charcoal, as this can cause violent bumping.

      • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.

      • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

  • Silica Gel Chromatography: If the colored impurities have different polarities from your product, column chromatography is an excellent option.[3]

    • Action: Use a solvent system determined by TLC that shows good separation between your product spot and the colored baseline material. The colored impurities will either wash out first or remain adsorbed to the top of the column.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, first-pass purification method for Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride?

For a compound that is expected to be a crystalline solid, recrystallization is the most efficient and scalable initial purification method.[4][5][6] It is excellent for removing impurities that have different solubility profiles from the target compound. If recrystallization fails to achieve the desired purity, or if impurities are very similar in structure, then silica gel column chromatography is the recommended secondary method due to its higher resolving power.[7][8]

Q2: How do I select the best solvent system for column chromatography?

The ideal solvent system should provide a retardation factor (Rf) for your target compound of approximately 0.25 - 0.35 on a TLC plate. This ensures good separation and a reasonable elution time.

Methodology for TLC Analysis:

  • Prepare a Dilute Solution: Dissolve a small amount of your crude product in a solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen eluent (solvent system). Common starting points for amino acid esters include mixtures of a non-polar solvent (like Hexane or Petroleum Ether) and a polar solvent (like Ethyl Acetate).[9]

  • Visualize and Calculate Rf: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled.

  • Optimize:

    • If Rf is too low (spot near baseline): Increase the polarity of the eluent (e.g., increase the percentage of Ethyl Acetate).

    • If Rf is too high (spot near solvent front): Decrease the polarity of the eluent (e.g., increase the percentage of Hexane).

Solvent System Example Typical Application
Hexane / Ethyl AcetateGood starting point for moderately polar compounds.[9]
Dichloromethane / MethanolFor more polar compounds that require a stronger eluent.
Toluene / Ethyl AcetateOffers different selectivity compared to aliphatic/ester mixtures.

Q3: What are the common impurities I should look for in my crude product?

Impurities can originate from starting materials, by-products, or degradation.[10][11] For this specific synthesis, you should be aware of:

  • Unreacted 4-iodo-L-phenylalanine: The starting amino acid. It is much more polar than the ester and can be removed by an aqueous wash or will remain at the baseline in most TLC systems.

  • Di-iodinated Species: Side products such as 3,4-diiodo-L-phenylalanine derivatives can sometimes form during the iodination step of the precursor.[7][8] These are often difficult to separate and may require careful column chromatography.

  • Unreacted Alcohol (Ethanol): This is a volatile solvent and should be easily removed under vacuum.

  • By-products from Esterification Reagents: If using methods like thionyl chloride, residual acidic by-products might be present.[5][6] An aqueous bicarbonate wash during workup is effective for removal.

Q4: Which analytical methods are essential for confirming the purity and identity of my final product?

A combination of methods is required for full characterization and purity confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity percentage .[3][12] A high-resolution column can separate even closely related impurities, and the area under the peak for your product relative to the total peak area gives a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation .[13] The ¹H NMR spectrum will confirm the presence of all expected protons (ethyl group, alpha-proton, benzyl protons, aromatic protons) with the correct integration and splitting patterns. The absence of signals from impurities (e.g., starting materials) is a strong indicator of purity.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[14] Electrospray ionization (ESI) is common for this type of molecule and will show a peak corresponding to the mass of the free amine form ([M+H]⁺).

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a standard method for purifying amino acid ester hydrochlorides.

  • Dissolution: Place the crude Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to completely dissolve the solid.

  • Induce Cloudiness: While stirring the hot solution, add water dropwise until the solution becomes faintly and persistently cloudy. This indicates you have reached the saturation point.

  • Re-clarify: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should observe crystal formation.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture or cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Purification by Silica Gel Column Chromatography

This workflow is for separating impurities with different polarities.

dot

Column_Chromatography_Workflow tlc 1. Select Eluent via TLC Analysis (Target Rf ~0.3) pack 2. Pack Column with Silica Slurry tlc->pack load 3. Load Sample (minimal solvent) pack->load elute 4. Add Eluent & Apply Gentle Pressure collect 5. Collect Fractions in Test Tubes elute->collect analyze 6. Analyze Fractions by TLC combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent to Yield Pure Product combine->evaporate

Caption: Experimental workflow for column chromatography.

  • Eluent Selection: As determined by TLC analysis, prepare a sufficient volume of the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Prepare a slurry of silica gel in your eluent. Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve your crude product in the minimum amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Carefully add this concentrated solution to the top of the silica bed.

  • Elution: Gently add the eluent to the column, taking care not to disturb the silica bed. Use gentle air pressure to begin moving the solvent through the column at a steady drip rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Purity Analysis: Spot every few fractions on a TLC plate to determine which ones contain your purified product.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

References

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Available at: [Link]

  • Academax. (n.d.). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Available at: [Link]

  • Google Patents. (2003). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Richardson, M. B., et al. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. ACS Publications. Available at: [Link]

  • Richardson, M. B., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available at: [Link]

  • Semantic Scholar. (n.d.). Supporting Information for: Rotamer-Controlled Dual-Emissive α-Amino Acids. Available at: [Link]

  • Veranova. (n.d.). Analytical Method Development. Available at: [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Available at: [Link]

  • G-Biosciences. (2025). How to Troubleshoot Low Protein Yield After Elution. Available at: [Link]

  • Environmental Protection Agency. (n.d.). III Analytical Methods. Available at: [Link]

  • On Pattison. (2026). Troubleshooting Low Yield in Peptide Synthesis. Available at: [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for the Preparation of 4-Chlorobenzenesulfonamide. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. Available at: [Link]

  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Available at: [Link]

  • Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Matrix Fine Chemicals. (n.d.). ETHYL 2-AMINO-3-(4-CHLOROPHENYL)PROPANOATE HYDROCHLORIDE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Mol-Instincts. (n.d.). (R)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride 23234-43-7 wiki. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of L-alanyl-L-phenylalanine ethyl ester·HBr. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Presence of organic impurities into active pharmaceutical ingredients. Available at: [Link]

  • Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available at: [Link]

  • NextSDS. (n.d.). ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride. Available at: [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available at: [Link]

  • Google Patents. (n.d.). US6551803B1 - Method for purification of amino acid containing solutions by electrodialysis.

Sources

Validation & Comparative

A Comparative Guide to Halogenated Phenylalanine Analogs: Ethyl 2-amino-3-(4-iodophenyl)propanoate vs. 4-bromophenylalanine ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and medicinal chemistry, the incorporation of unnatural amino acids is a pivotal strategy for modulating the pharmacological properties of bioactive molecules.[1] Halogenated phenylalanine derivatives, in particular, offer a versatile toolkit for enhancing biological activity, improving metabolic stability, and introducing unique chemical handles for further modification. This guide provides an in-depth, objective comparison of two prominent halogenated phenylalanine ethyl esters: Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride and 4-bromophenylalanine ethyl ester. We will explore their distinct physicochemical properties, reactivity profiles, and strategic applications, supported by experimental data and detailed protocols.

At a Glance: Structural and Physicochemical Comparison

The core difference between these two analogs lies in the halogen atom at the para-position of the phenyl ring. This seemingly minor change has significant implications for the molecule's size, bond strength, and reactivity. The ethyl ester and hydrochloride salt forms are common for improving solubility and handling during synthesis.

PropertyEthyl 2-amino-3-(4-iodophenyl)propanoate HCl4-bromophenylalanine ethyl esterRationale for Difference
Molecular Formula C₁₁H₁₅ClINO₂C₁₁H₁₄BrNO₂[2]Presence of Iodine and HCl salt vs. Bromine.
Molecular Weight 355.60 g/mol 272.14 g/mol [2]Iodine is significantly heavier than bromine.
Physical Form PowderSolidTypical for amino acid esters.
C-X Bond Energy ~220 kJ/mol~280 kJ/molThe Carbon-Iodine bond is weaker and longer than the Carbon-Bromine bond, making it more reactive.[3]
Predicted XlogP 2.2 (for free base)[4]Not available, but expected to be lower than iodo-analogHigher atomic weight and polarizability of iodine generally increase lipophilicity.
Key Applications Radiopharmaceutical precursor, cross-coupling, X-ray crystallographyVersatile synthetic handle for cross-coupling, peptide modificationBased on the unique properties of the C-I vs C-Br bond.

Reactivity Showdown: The Aryl Halide in Cross-Coupling Reactions

A primary application for both molecules is their use as building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex biaryl structures. The choice between the iodo- and bromo-derivative is a critical decision that directly impacts reaction conditions and outcomes.

The Decisive Step: Oxidative Addition

The generally accepted mechanism for Suzuki-Miyaura coupling begins with the oxidative addition of the aryl halide to a Pd(0) complex.[3] This step is often rate-determining. The reactivity trend for aryl halides in this step is well-established: I > Br > Cl > F .[3] This is a direct consequence of the C-X bond dissociation energy; the weaker C-I bond is cleaved more readily and at lower temperatures than the C-Br bond.

dot digraph "Suzuki_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Complex [label="Ar-Pd(II)(X)-L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; PdII_Aryl_Complex [label="Ar-Pd(II)(Ar')-L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reductive_Elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-Ar'\nProduct", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Boronic_Acid [label="Ar'-B(OH)₂\n+ Base", shape=box, style=dashed]; Aryl_Halide [label="Ar-X\n(Iodo or Bromo)", shape=box, style=dashed];

// Edges Pd0 -> OxAdd [label=""]; Aryl_Halide -> OxAdd; OxAdd -> PdII_Complex [label="Reactivity:\nI >> Br"]; PdII_Complex -> Transmetalation; Boronic_Acid -> Transmetalation; Transmetalation -> PdII_Aryl_Complex; PdII_Aryl_Complex -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Pd0 [label="Regeneration"]; }

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Evidence: Comparative Performance

Studies consistently demonstrate that aryl iodides undergo Suzuki-Miyaura coupling under milder conditions (lower temperatures, lower catalyst loading) and often give higher yields in shorter reaction times compared to their bromo-counterparts.[5] However, it is noteworthy that under certain conditions with specific phosphine ligands, the high concentration of iodide generated as a byproduct can sometimes inhibit the catalyst, leading to unexpectedly poor reactivity at lower temperatures.[3][6]

Table 2: Illustrative Comparison in Suzuki-Miyaura Coupling

Aryl HalideCatalyst SystemConditionsYieldKey Observation
Aryl Iodide Pd(OAc)₂ / LigandOften proceeds at Room Temp to 80°CTypically >90%Higher reactivity allows for milder conditions, ideal for sensitive substrates.[7][8]
Aryl Bromide Pd(OAc)₂ / LigandRequires higher temperatures (e.g., 100-140°C)Variable, often lower than iodide under identical mild conditionsMore thermally stable and cost-effective, but requires more forcing conditions.[7][8]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for comparing the reactivity of Ethyl 2-amino-3-(4-iodophenyl)propanoate and its bromo-analog.

Objective: To compare the reaction rate and yield for the coupling of the iodo- and bromo-phenylalanine ethyl esters with phenylboronic acid.

Materials:

  • Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (or free base) (1.0 equiv)

  • 4-bromophenylalanine ethyl ester (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (ligand) (0.04 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 v/v), degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks under an inert atmosphere, add the respective aryl halide (iodo or bromo, ~0.5 mmol scale), phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Solvent Addition: Add the degassed toluene/water mixture to each flask via syringe.

  • Reaction: Place both flasks in a pre-heated oil bath at 80°C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Upon completion (or after a set time, e.g., 4 hours), cool the reactions to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the yield for each reaction. Compare the reaction times and final yields.

G

Caption: Workflow for comparative Suzuki-Miyaura coupling experiment.

Application in Solid-Phase Peptide Synthesis (SPPS)

Both analogs are valuable tools for creating peptides with novel properties.[9] They are typically incorporated using standard Fmoc-based solid-phase peptide synthesis (SPPS).[10][11] The fundamental steps of deprotection, coupling, and cleavage are identical for both amino acids.

The Fmoc-SPPS Cycle

The synthesis involves the sequential addition of N-terminally Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.[10][12]

  • Deprotection: The Fmoc group of the resin-bound amino acid is removed with a mild base, typically a solution of piperidine in DMF, to expose a free amine.

  • Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a new peptide bond.

  • Washing: Excess reagents are washed away, leaving the elongated, protected peptide ready for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled.

Experimental Protocol: Incorporation of Halogenated Phenylalanine into a Peptide

This protocol outlines the manual synthesis steps for incorporating either Fmoc-L-4-iodophenylalanine or Fmoc-L-4-bromophenylalanine.

Materials:

  • Fmoc-Rink Amide resin (for C-terminal amide)

  • Fmoc-L-4-iodophenylalanine or Fmoc-L-4-bromophenylalanine (3 equiv)

  • HBTU (2.9 equiv) and HOBt (3 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (6 equiv)

  • 20% (v/v) Piperidine in DMF (Deprotection solution)

  • DMF (Peptide synthesis grade)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

Procedure (One Coupling Cycle):

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-halogenated-Phe, HBTU, and HOBt in DMF. Add DIPEA and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and then DCM.

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, wash, and dry under vacuum.

Impact on Biological Activity and Applications

The choice between an iodo- or bromo-phenylalanine derivative is often dictated by the intended downstream application and the desired biological effect.

Ethyl 2-amino-3-(4-iodophenyl)propanoate: The Radiochemist's Tool

The primary and most distinct application of the iodo-analog is in radiopharmaceuticals.[13] The carbon-iodine bond provides a site for facile radioiodination via isotopic exchange or by synthesis from a tin precursor.[14]

  • Tumor Imaging and Therapy: Radioisotopes of iodine (¹²³I, ¹²⁴I, ¹³¹I) can be incorporated to create tracers for PET and SPECT imaging or for targeted radionuclide therapy.[15][16][17] For example, 4-[¹³¹I]Iodo-L-phenylalanine ([¹³¹I]IPA) has been investigated as a therapeutic agent for malignant gliomas due to its uptake via the overexpressed L-type amino acid transporter 1 (LAT1) in cancer cells.[15]

  • X-ray Crystallography: The heavy iodine atom can serve as an anomalous scatterer, aiding in the phase determination required to solve the three-dimensional structures of peptides and proteins.

4-bromophenylalanine ethyl ester: The Medicinal Chemist's Scaffold

The bromo-analog is a more versatile tool for synthetic and medicinal chemistry, where the bromine atom serves as a stable, yet reactive, handle.

  • Synthetic Diversification: The C-Br bond is robust enough to withstand many reaction conditions but is readily activated for palladium-catalyzed cross-coupling reactions. This allows chemists to synthesize a peptide and then, in a late-stage functionalization step, use the bromine as a point of attachment to introduce other functionalities (e.g., aryl groups, alkynes).[9]

  • Modulating Bioactivity: The bromine atom can enhance peptide bioactivity through several mechanisms. It increases hydrophobicity and can participate in halogen bonding—a specific, noncovalent interaction with electron-donating atoms in a receptor's binding pocket—which can significantly increase binding affinity. Studies on the antimicrobial peptide jelleine-1 showed that replacing phenylalanine with chlorinated, brominated, or iodinated analogs led to a two- to eightfold increase in in vitro activity.[18] Similarly, incorporating halogenated phenylalanine derivatives into the NFGAIL peptide sequence was shown to modulate the kinetics of amyloid formation.[19]

Conclusion and Strategic Recommendations

The selection between Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride and 4-bromophenylalanine ethyl ester is not a matter of inherent superiority but of strategic alignment with research goals.

G

Caption: Decision workflow for selecting the appropriate halogenated phenylalanine analog.

  • Choose Ethyl 2-amino-3-(4-iodophenyl)propanoate when the primary goal involves radiolabeling for in vivo imaging or therapy, or when a heavy atom is required for crystallographic studies. Its enhanced reactivity is a key advantage for isotopic exchange reactions.

  • Choose 4-bromophenylalanine ethyl ester when the goal is to create a versatile intermediate for further chemical modification via cross-coupling or to explore the impact of halogen bonding and increased hydrophobicity on peptide-receptor interactions. Its greater stability and lower cost make it a practical choice for broad synthetic exploration.

By understanding the fundamental chemical differences and their practical implications, researchers can leverage these powerful building blocks to advance the frontiers of drug discovery and chemical biology.

References

  • University of California - Santa Barbara. (2026, February 20).
  • University of California - Santa Barbara. (2026, February 20). New technique synthesizes non-natural amino acids for advanced peptide therapeutics.
  • Kohnke, P., & Zhang, L. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Gerasimova, E. I., et al. (Year).
  • Maccari, G., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
  • Wuhan Institute of Technology. (Year). Fmoc Solid-Phase Peptide Synthesis: Mechanism and Protocol.
  • Nowick, J. S., et al. (2020).
  • Sar, S., et al. (2020).
  • Nykaza, T. V., et al. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PMC.
  • Garg, S., et al.
  • Ho, H. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • AAPPTec. How to Synthesize a Peptide. [Link]

  • Fu, G. C., et al. (2023). A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NextSDS. Boc-4-bromo-D-phenylalanine ethyl ester — Chemical Substance Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). The Role of L-4-Bromophenylalanine in Advanced Peptide Synthesis.
  • Danishefsky, S. J., et al. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. PMC - NIH.
  • Garg, S., et al. (2011).
  • BenchChem. (Year).
  • Maletinska, L., et al. (2011). Biological properties of prolactin-releasing peptide analogs with a modified aromatic ring of a C-terminal phenylalanine amide. PubMed.
  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]

  • Lampel, A., et al. Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. PMC - NIH.
  • ResearchGate. (2025, October 16). Results from a phase I study of 4- l -[131I]iodo-phenylalanine ([131I]IPA) with external radiation therapy in patients with recurrent glioblastoma (IPAX-1).
  • Langen, K. J., et al. (2024). Results from a phase I study of 4-l-[131I]iodo-phenylalanine ([ 131 I]IPA) with external radiation therapy in patients with recurrent glioblastoma (IPAX-1). Oxford Academic.
  • Djakovitch, L., et al. (Year).
  • ChemWhat. (Year). (R)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride 23234-43-7 wiki. [Link]

  • ResearchGate. (Year). Molecular formulae of the peptides used in this study. The natural.... [Link]

  • ResearchGate. (Year). Suzuki–Miyaura reactions of aryl iodides and bromides with arylboronic.... [Link]

  • PubChem. (2026, January 24). ethyl (E)-3-amino-3-(4-iodophenyl)
  • PubChemLite. Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (C11H14INO2). [Link]

  • PubChem. Phthalic acid, 4-bromophenyl ethyl ester | C16H13BrO4 | CID 6423907. [Link]

  • BOC Sciences. (2026, March 6). Phenylalanine and Non-Natural Derivatives in Drug Discovery and Pharma Design.
  • PubChem. 4-Bromophenylalanine | C9H10BrNO2 | CID 85681. [Link]

  • Lin, C. H., et al. (2024).
  • NextSDS. ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride. [Link]

  • Neumeyer, J. L., et al. (1996). N-substituted analogs of 2 beta-carbomethoxy-3 beta- (4'-iodophenyl)tropane (beta-CIT)
  • ResearchGate. (2025, August 7). A Practical Synthesis of Ethyl (R)- and (S)

Sources

A Comparative Guide to HPLC Method Validation for the Purity of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride. In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The subject of this guide, a substituted amino acid ester, requires a robust and reliable analytical method to detect and quantify any impurities. This document will not only detail a proposed HPLC method and its validation in accordance with stringent regulatory standards but also compare it with alternative analytical strategies, providing researchers and drug development professionals with a comprehensive resource for making informed decisions.

The Analytical Challenge: Ensuring Purity

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is a molecule of interest in synthetic organic chemistry and potentially as a building block in drug discovery. Its structure, featuring a primary amine, an ester, and an iodinated aromatic ring, presents specific analytical considerations. A stability-indicating HPLC method is crucial, one that can separate the main compound from potential process-related impurities and degradation products.

Proposed HPLC Method for Purity Determination

Based on the structural characteristics of the analyte and general chromatographic principles for amino acid esters, a reversed-phase HPLC (RP-HPLC) method is proposed. The presence of the iodophenyl group suggests strong UV absorbance, making UV detection a suitable choice.

Chromatographic Conditions
ParameterRecommended SettingJustification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like the target analyte.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for the primary amine. A gradient elution will ensure the separation of impurities with a wide range of polarities.
Gradient 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 20% BA typical gradient to elute the main peak and any potential more or less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 230 nmThe iodophenyl moiety is expected to have significant absorbance around this wavelength. Phenylalanine, a similar chromophore, has an absorbance maximum around 258 nm, but the ester and iodo-substituent may shift this. 230 nm is a good starting point for method development.[1]
Injection Volume 10 µLA standard injection volume to balance sensitivity and peak shape.
Sample Diluent Mobile Phase A/B (50:50)Ensures compatibility with the initial mobile phase conditions.

HPLC Method Validation: A Step-by-Step Protocol

The validation of this HPLC method will be conducted in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][4]

Caption: Workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Forced Degradation Studies: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.

    • Acid: 0.1 M HCl at 60°C for 24 hours.

    • Base: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: ICH-specified light exposure.

  • Analyze the stressed samples alongside an unstressed sample and a blank.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any co-eluting peaks.

Acceptance Criteria: The method is specific if the analyte peak is well-resolved from any degradation products and placebo components, and the peak purity index is greater than a predefined threshold (e.g., 0.999).

Linearity and Range

Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations ranging from the limit of quantitation (LOQ) to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration and determine the regression equation and correlation coefficient (r²).

Acceptance Criteria: A linear relationship is demonstrated if the correlation coefficient (r²) is ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).

  • Prepare nine determinations (three concentrations, three replicates each).

  • Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and reproducible with a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic content)

    • Wavelength of detection (± 2 nm)

  • Analyze a sample under each of the modified conditions.

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Comparison with Alternative Analytical Techniques

While RP-HPLC with UV detection is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages for specific applications.

Caption: Relationship between different HPLC techniques.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is well-suited for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC.[2][5][6][7][8]

  • Performance Comparison: For Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride, which is a salt and likely has some polar character, HILIC could offer better retention and different selectivity compared to RP-HPLC. This could be particularly advantageous for separating it from highly polar impurities.

  • Experimental Data Considerations: A HILIC method would typically use a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer. This can lead to enhanced sensitivity when coupled with mass spectrometry (MS) due to the efficient desolvation of the high organic mobile phase.

Ion-Pair Chromatography (IPC)

IPC is a technique used in reversed-phase chromatography to separate charged analytes.[9][10][11][12][13] While our proposed method uses TFA as an ion-pairing reagent, dedicated IPC methods might employ more specialized reagents.

  • Performance Comparison: For the positively charged amine in our analyte, using a longer-chain alkyl sulfonate as an ion-pairing reagent could significantly increase retention and alter selectivity. This can be beneficial for resolving closely eluting impurities.

  • Experimental Data Considerations: The choice of ion-pairing reagent and its concentration are critical parameters to optimize. However, IPC can suffer from long column equilibration times and carryover effects, which can be a drawback in high-throughput environments.

Chiral HPLC

If the synthesis of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is not stereospecific, or if there is a possibility of racemization, a chiral HPLC method would be necessary to separate the enantiomers.

  • Performance Comparison: Standard RP-HPLC columns cannot separate enantiomers. A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives.[14][15][16][17]

  • Experimental Data Considerations: Method development for chiral separations can be more complex, often requiring screening of different CSPs and mobile phases. The elution order of the enantiomers would also need to be determined.

Conclusion

The proposed reversed-phase HPLC method with UV detection, when fully validated according to ICH guidelines, provides a robust and reliable approach for the purity determination of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride. It offers a good balance of performance, accessibility, and cost-effectiveness for routine quality control. However, for specific challenges such as separating highly polar impurities or resolving enantiomers, alternative techniques like HILIC and chiral HPLC, respectively, present powerful alternatives that should be considered within the broader analytical strategy. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the nature of the impurities and the intended use of the analytical data.

References

  • Prinsen, H. C., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease, 39(5), 651–660. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–eSI-MS. HPLC Solutions. [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]

  • Anumol, T., & Bivens, A. (2018). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. Agilent Technologies. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • GPnotebook. (2018). Degradation (amino acids). [Link]

  • Prieto-Blanco, M. C., et al. (2001). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 919(2), 263-272. [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (2005). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Nuclear Medicine and Biology, 32(5), 535-542. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • MINAMS. (n.d.). Synthesis and Degradation of Amino Acids. [Link]

  • Pira, E., et al. (2007). Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 21(18), 3099-3106. [Link]

  • Van Eeckhaut, A., et al. (2008). Analysis of native amino acids by liquid chromatography/electrospray ionization mass spectrometry: comparative study between two sources and interfaces. Journal of Mass Spectrometry, 43(2), 221-233. [Link]

  • PubChem. (n.d.). 4-Iodophenylalanine. [Link]

  • Basicmedical Key. (2022). Synthesis and Degradation of Amino Acids. [Link]

  • PubChem. (n.d.). 4-Iodophenylalanine I-125. [Link]

  • Akamatsu, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4463. [Link]

  • LookChem. (n.d.). (R)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Bhushan, R., & Kumar, V. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-204. [Link]

  • PubChemLite. (n.d.). Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride. [Link]

  • University of California, Davis. (n.d.). UV absorption of Amino Acids. [Link]

  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]

  • LibreTexts. (2023). Pathways of Amino Acid Degradation. [Link]

  • Hroboňová, K., et al. (2013). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 36(18), 2586-2600. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ResearchGate. (2025). Probing Iodine Atom Interactions in 4-Iodo-L-phenylalanine Crystals by X-Ray Absorption Near-Edge Structure Spectroscopy. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine. [Link]

  • Wang, S., et al. (2020). Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 190, 113497. [Link]

  • Weinryb, I., & Steiner, R. F. (1965). UV spectral properties of phenylalanine powder. Biophysical Journal, 5(5), 687–696. [Link]

  • NextSDS. (n.d.). ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate. [Link]

Sources

The Halogen Showdown: A Researcher's Guide to Iodo- vs. Bromo-Unnatural Amino Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of unnatural amino acids (UAAs) into peptides and proteins is a cornerstone of modern molecular design. Palladium-catalyzed cross-coupling reactions are paramount in this endeavor, offering a powerful toolkit for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. A critical decision in this process is the choice of the halogen on the aromatic UAA: iodine or bromine?

This guide provides an in-depth, objective comparison of the cross-coupling efficiency of iodo- and bromo-substituted unnatural amino acids. We will delve into the mechanistic underpinnings, present comparative experimental data, and offer detailed protocols to help you make informed decisions in your research, balancing the trade-offs between reactivity, cost, and synthetic strategy.

The Core Principle: It's All About the Bond

The fundamental difference in reactivity between iodo- and bromo-aromatic compounds lies in the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[1] This seemingly simple fact has profound implications for the kinetics of palladium-catalyzed cross-coupling reactions.

The catalytic cycle for most of these reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step, often the rate-determining step of the entire cycle, involves the cleavage of the C-X bond.[1] Due to its lower bond energy, the C-I bond is cleaved more readily and at a faster rate than the C-Br bond.[1] This translates to higher reactivity for iodo-substituted UAAs, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Catalytic Cycle cluster_0 Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Rate-Determining Step (I > Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a workhorse for creating biaryl structures. When comparing halogenated UAAs, the iodo-derivatives consistently demonstrate superior performance.

Comparative Data: Suzuki-Miyaura Coupling

Aryl Halide UAA DerivativeCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Nα-Boc-4-iodophenylalaninePhenylboronic AcidMicrogel Pd-Nanoparticles / K₃PO₄37°C, 24h, aqueous>99%[2]
DNA-conjugated Aryl BromidePhenylboronic AcidNa₂PdCl₄ / sSPhos37°C, 28h41%[1]
ortho-IodoanilineBenzylboronic esterCataCXium A palladacycle / K₃PO₄90°C~91%[3]
ortho-BromoanilineBenzylboronic esterPd(dppf)Cl₂ / K₂CO₃90°C~11%[3]

Note: The data presented is compiled from various sources to illustrate the general reactivity trend. Direct side-by-side comparisons of iodo- and bromo-UAAs under identical conditions are not always available in the literature. The aniline derivatives serve as close proxies for phenylalanine derivatives.

The higher reactivity of 4-iodophenylalanine allows for the use of biocompatible conditions, such as aqueous media at physiological temperatures, which is a significant advantage when working with sensitive peptides and proteins.[4][5] In contrast, bromo-derivatives often require higher temperatures and more complex catalyst systems to achieve comparable yields.[6]

Detailed Protocol: Suzuki-Miyaura Coupling of Nα-Boc-4-iodophenylalanine

Objective: To synthesize Nα-Boc-4-phenyl-L-phenylalanine via Suzuki-Miyaura coupling.

Materials:

  • Nα-Boc-4-iodo-L-phenylalanine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Suzuki Protocol cluster_workflow Experimental Workflow start Start setup 1. Reaction Setup - Add UAA, boronic acid, base to flask - Purge with Argon start->setup solvent 2. Add Solvents - Add degassed dioxane and water setup->solvent catalyst 3. Add Catalyst - Add Pd(OAc)₂/SPhos solution solvent->catalyst reaction 4. Reaction - Heat at 80°C - Monitor by TLC/LC-MS catalyst->reaction workup 5. Work-up - Cool, dilute with EtOAc - Wash with water and brine reaction->workup purify 6. Purification - Dry, concentrate - Column chromatography workup->purify end End purify->end

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine Nα-Boc-4-iodo-L-phenylalanine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Catalyst Preparation: In a separate vial under argon, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of dioxane.

  • Catalyst Addition: Add the catalyst solution to the main reaction flask via syringe.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is invaluable for installing alkyne functionalities, which are versatile handles for further modifications such as click chemistry. The reactivity trend of I > Br is particularly pronounced in this reaction.[7]

Comparative Data: Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemConditionsYield (%)Reference
4-Iodophenylalanine derivativeFerrocene alkynePd(PPh₃)₄ / CuIRoom TempGood[8]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuI100°C, 3h72-96%[9]
4-IodobenzonitrilePhenylacetylenePdCl₂(PPh₃)₂ / CuIRoom Temp, 2h95%[10]
4-BromobenzonitrilePhenylacetylenePdCl₂(PPh₃)₂ / CuI60°C, 18h85%[10]

The high reactivity of iodo-UAAs allows Sonogashira couplings to proceed at room temperature, preserving thermally sensitive functional groups.[8] In contrast, bromo-UAAs often necessitate heating, which can lead to side reactions.[9] This difference in reactivity can be exploited for selective, sequential couplings on a molecule containing both iodo and bromo substituents.[7]

Detailed Protocol: Sonogashira Coupling of a 4-Bromophenylalanine Derivative

Objective: To couple a terminal alkyne with a 4-bromophenylalanine derivative.

Materials:

  • N-protected 4-bromo-L-phenylalanine derivative

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the N-protected 4-bromo-L-phenylalanine derivative (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Solvent and Base: Add anhydrous THF and triethylamine.

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 50-70°C if necessary. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. While the general reactivity trend of I > Br holds for the oxidative addition step, the overall efficiency can be more nuanced. Some studies suggest that the iodide anion generated during the reaction can sometimes form less active palladium-iodide bridged dimers, potentially inhibiting the catalyst.[11][12] However, in many practical applications, aryl iodides still react under milder conditions than aryl bromides.[13]

Comparative Data: Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemConditionsYield (%)Reference
4-IodobenzonitrileMorpholinePd₂(dba)₃ / XPhos / NaOtBu80°C, 1h98%[10]
4-BromobenzonitrileMorpholinePd₂(dba)₃ / XPhos / NaOtBu100°C, 4h96%[10]
Aryl IodideCarbazole Derivative[Pd(allyl)Cl]₂ / t-BuXPhos100°CGood[13]
Aryl BromideCarbazole Derivative[Pd(allyl)Cl]₂ / t-BuXPhos100°CGood[13]

The data indicates that while both iodo- and bromo-substrates can be effective, the iodo-derivatives generally react faster and at lower temperatures. This can be crucial when dealing with complex substrates bearing sensitive functional groups.

Detailed Protocol: Buchwald-Hartwig Amination of a 4-Bromophenylalanine Derivative

Objective: To synthesize an N-aryl derivative of a 4-bromophenylalanine ester.

Materials:

  • N-Boc-4-bromo-L-phenylalanine methyl ester

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • rac-BINAP

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%), rac-BINAP (3 mol%), and Cs₂CO₃ (1.4 equiv.).

  • Add Reagents: Add the N-Boc-4-bromo-L-phenylalanine methyl ester (1.0 equiv.) and aniline (1.2 equiv.).

  • Solvent: Add anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100°C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite®.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography.

Conclusion: Making the Strategic Choice

The choice between an iodo- and a bromo-unnatural amino acid is a strategic decision that hinges on the specific goals of your synthesis.

Decision Workflow start Start: Select Halogenated UAA q_reactivity High Reactivity & Mild Conditions Required? start->q_reactivity use_iodo Choose Iodo-UAA - Faster reactions - Lower temperatures - Ideal for sensitive substrates q_reactivity->use_iodo Yes q_cost Cost & Availability a Major Factor? q_reactivity->q_cost No end End: Optimized Synthesis use_iodo->end use_bromo Choose Bromo-UAA - More economical - Wider variety available - May require more forcing conditions q_cost->use_bromo Yes q_chemoselectivity Sequential, Chemoselective Coupling Needed? q_cost->q_chemoselectivity No use_bromo->end q_chemoselectivity->use_iodo No use_both Use di-halogenated (I/Br) UAA - Couple at Iodo- position first - Couple at Bromo- position second q_chemoselectivity->use_both Yes use_both->end

Caption: Decision workflow for selecting a halogenated unnatural amino acid.

  • Choose Iodo-Unnatural Amino Acids when:

    • High reactivity and mild conditions are paramount.

    • The substrate contains sensitive functional groups.

    • Low catalyst loading and short reaction times are desired.

    • Chemoselectivity is required in the presence of a bromo-substituent.

  • Choose Bromo-Unnatural Amino Acids when:

    • Cost and the commercial availability of diverse starting materials are primary concerns.

    • The substrate is robust enough to tolerate more forcing conditions (higher temperatures, longer reaction times).

    • Ultimate reactivity is not the most critical factor.

By understanding the fundamental principles of reactivity and considering the practical aspects of your synthetic route, you can harness the full power of palladium-catalyzed cross-coupling reactions to advance your research and development goals.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • BenchChem. (2025). A Comparative Analysis of Iodinated vs. Brominated Aminophenols in Synthetic Chemistry. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions. BenchChem.
  • Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • BenchChem. (2025). Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol. BenchChem.
  • Wurm, F. R., et al. (2017).
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-3-methylphenol with Terminal Alkynes. BenchChem.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Buchwald-Hartwig Amin
  • Grzywacz, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 17, 2026, from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved March 17, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole. BenchChem.
  • Niemeyer, Z. L., et al. (2019).
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Copper-Catalyzed vs. Copper-Free Sonogashira Cross-Coupling Reactions. BenchChem.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
  • Comparison of catalytic activity of various Pd 0 and Pd II sources a. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Gorgani, M., et al. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
  • Billingsley, K. L., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • BenchChem. (2025). Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines. BenchChem.
  • Computational analysis of R–X oxidative addition to Pd nanoparticles. (n.d.). RSC Publishing.
  • Oswald, C. L., et al. (n.d.). Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides.
  • Salt-Enhanced Oxidative Addition of Iodobenzene to Pd: an Inter. (n.d.). ChemRxiv.
  • BenchChem. (2025). Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions. BenchChem.
  • Hartl, F., et al. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. PubMed.
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
  • Br/I-containing substrates and orthogonal experiment with Suzuki... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Photoinduced Cross-Coupling of Aryl Iodides with Alkenes. (2021).
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
  • Substrate Electronics Dominate the Rate of Reductive Dehalogenation Promoted by the Flavin-Dependent Iodotyrosine Deiodinase. (2023). PMC.
  • Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. (2014). PMC.

Sources

A Comparative Guide to the Mass Spectrometry Characterization of Ethyl 2-amino-3-(4-iodophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel pharmaceutical intermediates, the precise structural characterization of new chemical entities is a cornerstone of scientific rigor and a prerequisite for further development. Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride, a halogenated amino acid ester, represents a class of compounds with significant potential in medicinal chemistry, often serving as a building block for more complex molecules. Its structural integrity is paramount, and mass spectrometry stands as a principal technique for its verification.

This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride. We will explore the nuances of electrospray ionization tandem mass spectrometry (ESI-MS/MS), compare its performance with alternative analytical methodologies, and provide detailed experimental protocols. The causality behind experimental choices will be elucidated to empower researchers in their analytical endeavors.

The Imperative for High-Resolution Analysis

In the realm of drug discovery and development, ambiguity is a liability. High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool, offering exceptional mass accuracy and resolution that allows for the confident determination of elemental composition and structural elucidation.[1][2] For a molecule like Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride, HRMS provides the precision necessary to confirm its identity, differentiate it from potential isomers, and identify trace impurities that could impact downstream applications. The confidence in analyte identification afforded by high accurate mass measurements is a critical aspect of modern pharmaceutical analysis.[2]

Electrospray Ionization: A Gentle Approach for a Labile Molecule

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as amino acid esters.[3][4] By generating ions directly from a liquid solution, ESI minimizes in-source fragmentation, ensuring that the protonated molecule, [M+H]+, is readily observed. This is crucial for establishing the correct molecular weight of Ethyl 2-amino-3-(4-iodophenyl)propanoate. The molecular formula of the free base is C11H14INO2, with a monoisotopic mass of 319.0069 Da. Therefore, in positive ion mode ESI-MS, we expect to observe the protonated molecule at m/z 320.0142.

Deciphering the Fragmentation Puzzle: An ESI-MS/MS Workflow

Tandem mass spectrometry (MS/MS) is essential for structural elucidation, providing a fragmentation "fingerprint" of the molecule. The following workflow outlines the key steps in the ESI-MS/MS characterization of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation prep Dissolve in Methanol/Water (1:1 v/v) with 0.1% Formic Acid infusion Direct Infusion via Syringe Pump prep->infusion ms1 Full Scan MS (m/z 100-500) Identify [M+H]+ at m/z 320.0142 infusion->ms1 ms2 Product Ion Scan of m/z 320.0142 (Collision-Induced Dissociation) ms1->ms2 interpretation Analyze Fragmentation Pattern Elucidate Structure ms2->interpretation

Caption: Experimental workflow for ESI-MS/MS analysis.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]+ at m/z 320.0) of Ethyl 2-amino-3-(4-iodophenyl)propanoate is expected to proceed through several characteristic pathways, driven by the lability of the ester and the carbon-iodine bond.

G cluster_frags Major Fragment Ions parent [M+H]+ m/z 320.0 frag1 Loss of C2H5OH (-46 Da) [C9H9INO]+ m/z 274.0 parent->frag1 - C2H5OH frag2 Loss of COOC2H5 (-73 Da) [C9H11IN]+ m/z 248.0 parent->frag2 - •COOC2H5 frag3 Loss of I (-127 Da) [C11H15NO2]+ m/z 193.1 parent->frag3 - •I frag4 [C7H7]+ (Tropylium ion) m/z 91.0 frag2->frag4 Benzylic Cleavage

Caption: Predicted fragmentation pathway of protonated Ethyl 2-amino-3-(4-iodophenyl)propanoate.

The fragmentation is initiated by the protonation of the amino group. Subsequent collision-induced dissociation (CID) is likely to induce the following cleavages:

  • Loss of ethanol (C2H5OH): A common fragmentation pathway for ethyl esters, resulting in a fragment at m/z 274.0.

  • Loss of the ethyl formate radical (•COOC2H5): Cleavage of the ester group, leading to a fragment at m/z 248.0.

  • Loss of an iodine radical (•I): The C-I bond is relatively weak and can undergo homolytic cleavage, especially at higher collision energies, resulting in a fragment at m/z 193.1.

  • Formation of the tropylium ion: Benzylic cleavage of the fragment at m/z 248.0 can lead to the formation of the stable tropylium ion at m/z 91.0.

It is important to note that in-source deiodination can sometimes be observed in the ESI source, particularly when using mobile phase additives like formic acid.[5] Careful optimization of source parameters is therefore necessary to distinguish between in-source reactions and true fragmentation products.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques. The following table compares the performance of HRMS with other common analytical methods for the characterization of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Information Provided Elemental composition, molecular weight, structural fragmentsDetailed 3D structure, connectivity of atoms, isomeric purityPurity, quantification, retention timeMolecular weight, fragmentation pattern (for volatile derivatives)
Sensitivity High (fmol to amol)Low (mg to µg)Moderate (ng to µg)High (pg to fg)
Specificity Very HighVery HighModerate to HighHigh
Sample Requirement Low (µL of dilute solution)High (mg)Moderate (µL)Low (µL of derivatized sample)
Throughput HighLowHighModerate
Key Advantage Unambiguous molecular formula determination.Definitive structural elucidation.Robust and widely available for purity assessment.Excellent separation for volatile compounds.
Key Limitation Does not provide stereochemical information.Lower sensitivity and throughput.Limited structural information.Requires derivatization for non-volatile compounds.

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: To obtain an accurate mass measurement and fragmentation spectrum of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride.

Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 (v/v) mixture of methanol and deionized water containing 0.1% formic acid. Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 100-150 °C

    • Sheath Gas (N2) Flow Rate: 10-20 arbitrary units

    • Auxiliary Gas (N2) Flow Rate: 2-5 arbitrary units

  • Full Scan MS: Acquire a full scan mass spectrum over a mass range of m/z 100-500 to identify the protonated molecule [M+H]+.

  • Tandem MS (MS/MS): Perform a product ion scan on the precursor ion corresponding to [M+H]+ (m/z 320.0142). Use a normalized collision energy of 20-40% to induce fragmentation.

  • Data Analysis: Process the data to determine the accurate mass of the parent and fragment ions. Compare the measured masses with the theoretical values to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To assess the purity of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride.

Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks to determine the purity profile.

Conclusion

The comprehensive characterization of novel pharmaceutical intermediates like Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride necessitates a multi-faceted analytical approach. High-resolution mass spectrometry, particularly with electrospray ionization and tandem MS capabilities, provides unparalleled insight into the molecular formula and structural integrity of the compound. When complemented by techniques such as NMR for definitive structural elucidation and HPLC for purity assessment, researchers can build a robust and self-validating analytical package. This guide has outlined the theoretical basis, practical workflows, and comparative advantages of these techniques, providing a solid foundation for the confident characterization of this and similar halogenated amino acid esters in a drug discovery and development setting.

References

  • ResolveMass Laboratories Inc. (2026, January 1). High-Resolution Mass Spectrometry in Drug Discovery.
  • Glish, G. L., & Vachet, R. W. (2021, January 29). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. PMC.
  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • PubChem. (n.d.). Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride. Retrieved from [Link]

  • Kiontke, A., et al. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(11), 1748-1755.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • UNC Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). Helpful Info. Retrieved from [Link]

Sources

Ethyl vs. Methyl Esters: A Comparative Guide to Reactivity in 2-Amino-3-(4-iodophenyl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

In the landscape of synthetic chemistry and drug development, the selection of appropriate protecting groups and reactive functionalities is paramount to achieving desired therapeutic candidates. Among the most common intermediates are the ethyl and methyl esters of amino acids, which serve as crucial building blocks. This guide provides a detailed comparison of the reactivity between Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride and its corresponding methyl ester, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental difference between the two compounds lies in the ester's alkyl group: an ethyl (-CH2CH3) group versus a methyl (-CH3) group. This seemingly minor variation has significant implications for the molecule's steric and electronic properties, which in turn dictate its reactivity in various chemical transformations.[1][2]

PropertyEthyl 2-amino-3-(4-iodophenyl)propanoate HClMethyl 2-amino-3-(4-iodophenyl)propanoate HCl
Molecular Formula C11H15ClINO2C10H13ClINO2
Molecular Weight 359.60 g/mol 345.57 g/mol
Structure EtOOC-CH(NH3+Cl-)-CH2-Ph-IMeOOC-CH(NH3+Cl-)-CH2-Ph-I
Key Difference Ethyl ester groupMethyl ester group

The presence of the hydrochloride salt in the ethyl variant is a common strategy to improve the stability and water solubility of amino acid esters.[3] However, it also means the amino group is protonated (—NH3+), rendering it non-nucleophilic until a base is introduced to neutralize it.

Comparative Reactivity Analysis

The reactivity of the ester carbonyl group is central to many synthetic applications, including hydrolysis, transesterification, and, most importantly, amide bond formation.

Ester Hydrolysis

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by acid or base. The rate of this reaction is influenced by both steric and electronic factors.

  • Steric Hindrance: The ethyl group is larger and more sterically demanding than the methyl group.[4][5][6] This increased bulk can hinder the approach of a nucleophile (like a hydroxide ion or water molecule) to the carbonyl carbon, generally resulting in a slower rate of hydrolysis for the ethyl ester compared to the methyl ester.[7][8] Studies on analogous simple esters have shown that methyl esters are often more reactive in hydrolysis reactions.[9][10]

  • Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger positive inductive effect than the methyl group, which can marginally decrease the electrophilicity of the carbonyl carbon, further contributing to a slower hydrolysis rate.

Amide Bond Formation (Peptide Coupling)

Amide bond formation is a cornerstone of drug development, particularly in peptide synthesis.[11] This reaction typically involves the coupling of an N-protected carboxylic acid with an amino acid ester. For the title compounds, the ester's amino group must first be deprotonated with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to act as a nucleophile.

The key reactivity differences here again revolve around steric hindrance.

  • Methyl Ester Advantage: The less bulky methyl group presents a smaller steric profile around the reaction center. This facilitates the approach of the activated carboxylic acid, often leading to faster reaction times and higher yields in peptide coupling reactions.[12]

  • Ethyl Ester Considerations: While slightly slower, the ethyl ester is still a highly effective substrate. The choice between the two may also be influenced by downstream processing considerations, such as the selective cleavage of one ester type in the presence of another.

The general workflow for such a coupling reaction is well-established, involving an activating agent to convert the carboxylic acid into a more reactive species that is then attacked by the amine.[13][14]

Experimental Protocols and Data

To illustrate the practical implications of these reactivity differences, we provide a representative protocol for amide bond formation and hypothetical comparative data.

Table 2: Hypothetical Comparison of Amide Coupling Reaction
ParameterEthyl Ester DerivativeMethyl Ester Derivative
Reactants Fmoc-Ala-OH, HATU, DIPEAFmoc-Ala-OH, HATU, DIPEA
Solvent DMFDMF
Reaction Time 6 hours4 hours
Yield 85%92%
Purity (LC-MS) >95%>95%

This data, while illustrative, reflects the generally observed trend of faster and more efficient reactions with the less sterically hindered methyl ester.

Protocol: General Procedure for Amide Bond Formation
  • Preparation: Dissolve Ethyl/Methyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (1.0 eq) and the N-protected amino acid (e.g., Fmoc-Alanine, 1.1 eq) in anhydrous Dimethylformamide (DMF).

  • Neutralization: Add Diisopropylethylamine (DIPEA, 2.5 eq) to the solution to neutralize the hydrochloride salt and deprotonate the amino group. Stir for 10 minutes at room temperature.

  • Activation: In a separate flask, dissolve the coupling agent (e.g., HATU, 1.1 eq) in DMF. Add this solution to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Visualization of Key Concepts

To better understand the factors influencing reactivity and the experimental process, the following diagrams are provided.

G cluster_0 Ethyl Ester cluster_1 Methyl Ester Ethyl Ethyl Group (-CH2CH3) E_Steric Greater Steric Hindrance Ethyl->E_Steric E_Electronic Slightly Stronger Inductive Effect (+I) Ethyl->E_Electronic Reactivity Carbonyl Reactivity E_Steric->Reactivity Decreases E_Electronic->Reactivity Decreases Methyl Methyl Group (-CH3) M_Steric Lesser Steric Hindrance Methyl->M_Steric M_Electronic Weaker Inductive Effect (+I) Methyl->M_Electronic M_Steric->Reactivity Increases M_Electronic->Reactivity Increases Conclusion Methyl Ester is Generally More Reactive Reactivity->Conclusion

Caption: Factors influencing ester reactivity.

G Start 1. Dissolve Reactants (Amino Ester HCl, Fmoc-AA) in DMF Base 2. Add DIPEA (Neutralization) Start->Base Coupling 3. Add Coupling Agent (e.g., HATU) Base->Coupling Monitor 4. Monitor by TLC / LC-MS Coupling->Monitor Workup 5. Aqueous Work-up (Extraction & Washes) Monitor->Workup Purify 6. Column Chromatography Workup->Purify Product Purified Dipeptide Purify->Product

Caption: Workflow for amide bond formation.

Practical Considerations and Recommendations

  • The Role of the Hydrochloride Salt: The HCl salt enhances stability and handling but necessitates the use of a base to liberate the free amine for reaction. The choice and amount of base are critical to avoid side reactions.

  • Solvent Choice: Polar aprotic solvents like DMF or N-Methyl-2-pyrrolidone (NMP) are standard for peptide coupling reactions as they effectively dissolve the reactants.

  • Temperature Control: These reactions are typically run at room temperature. Exothermic additions of reagents should be managed to prevent side reactions or racemization.

The choice between Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride and its methyl ester analog depends on the specific requirements of the synthetic route.

  • Choose the Methyl Ester for:

    • Maximizing reaction rates and yields in sterically sensitive transformations like amide bond formation.

    • Situations where rapid, efficient coupling is the primary concern.

  • Choose the Ethyl Ester for:

    • Applications requiring slightly greater stability or different physical properties (e.g., boiling point, solubility).

    • Complex syntheses where differential reactivity between various ester groups is desired for selective deprotection strategies.

Ultimately, both are valuable synthetic intermediates. However, for most standard applications focused on building peptide chains or analogous structures, the methyl ester offers a kinetic advantage due to its reduced steric profile.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my goal is to provide you with a comprehensive, actionable guide that extends beyond mere product specifications. This document serves as a critical operational and safety resource for the handling and disposal of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride, ensuring the safety of your personnel and compliance with environmental regulations. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles and regulatory standards.

Core Principles: Hazard Assessment and Characterization

The foundational step in any disposal plan is a thorough understanding of the material. Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride is a specialized laboratory chemical. While a comprehensive, peer-reviewed toxicological profile is not widely available, standard laboratory practice dictates that any chemical with limited hazard data must be handled as if it were hazardous.[1]

A Safety Data Sheet (SDS) for a structurally similar compound indicates potential hazards including skin, eye, and respiratory irritation.[2][3] Therefore, we will proceed with the classification of this compound as an irritant and handle its disposal under the guidelines for hazardous chemical waste. This approach aligns with the Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) frameworks, which prioritize caution and safety.[4][5]

Table 1: Chemical Identity and Hazard Profile

PropertyDescriptionSource
Chemical Name Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride[6]
CAS Number 2225144-85-2[6]
Physical Form Powder[6]
Assumed Hazards Potential irritant to eyes, skin, and respiratory system.[2][3][7]
Disposal Classification Hazardous Waste (pending formal institutional characterization)[1][4]

Personnel Safety: Engineering Controls and PPE

Before handling the chemical for disposal, it is imperative to establish a safe working environment. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

  • Engineering Controls : All handling of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][8] This minimizes the risk of inhaling the powder. Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[8][9]

  • Personal Protective Equipment (PPE) : The minimum required PPE for handling this waste includes:

    • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[2][8]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[2]

    • Body Protection : A standard laboratory coat must be worn to prevent skin contact.[10]

Step-by-Step Disposal Protocol

Disposing of chemical waste is a regulated process. Adherence to this protocol ensures compliance with EPA's Resource Conservation and Recovery Act (RCRA) and local regulations.[4][11]

Step 1: Waste Classification All unused, expired, or contaminated Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride must be treated as hazardous chemical waste.[1] It is strictly forbidden to dispose of this chemical in the regular trash or down the drain.[10][11][12] Sink disposal can lead to dangerous reactions in the drainage system and violate environmental laws.[10]

Step 2: Container Selection The integrity of your waste containment is paramount.

  • Select a container that is chemically compatible with the waste. For a solid powder, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[10][13]

  • The container must be in good condition, free of cracks or deterioration.[13][14]

  • Ensure the container is clean and dry before adding waste.

Step 3: Waste Accumulation

  • For Solid Waste : Carefully sweep or scoop the powder into the designated waste container. Avoid actions that create dust.[2] If dealing with a small spill, use an absorbent material, collect it, and place it in the waste container.[3]

  • For Contaminated Materials : Any items heavily contaminated with the compound (e.g., weigh boats, gloves, absorbent pads) should also be placed in the hazardous waste container.

  • Segregation : Store this waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent accidental reactions.[4][11][13]

Step 4: Labeling the Hazardous Waste Container Proper labeling is a critical regulatory requirement that ensures safe handling throughout the disposal chain.[10][14]

  • The label must prominently feature the words "HAZARDOUS WASTE" .[14][15]

  • List the full chemical name: "Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride" . Do not use abbreviations or chemical formulas.[14]

  • If the container holds a mixture, all components must be listed with their approximate percentages.[13][14]

  • Indicate the associated hazards (e.g., "Irritant," "Toxic").[13]

  • Record the "Accumulation Start Date," which is the date the first particle of waste was added to the container.

Step 5: Storage in a Satellite Accumulation Area (SAA) The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][14][15] A designated area within a fume hood or a labeled secondary containment bin on a workbench are common examples.

  • Do not exceed the storage limit of 55 gallons of hazardous waste in your SAA.[1][15]

  • The container must remain closed at all times, except when you are actively adding waste.[14]

  • Conduct and document weekly inspections of the SAA to check for container leakage or deterioration.[13][14]

Step 6: Arranging for Final Disposal

  • Once the waste container is 90% full, or if you are approaching institutional time limits for storage (often up to one year for a partially filled container), you must arrange for its removal.[13][16]

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][14]

  • Provide them with the information from your waste label. They will ensure the waste is transported and disposed of in a compliant manner, likely through incineration or other approved methods.[15]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial.

  • Small Spills : For a small amount of powder, ensure proper PPE is worn. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Sweep the material into your hazardous waste container and decontaminate the area.

  • Large Spills : If a large quantity is spilled, evacuate the immediate area to prevent exposure. Alert your colleagues and contact your institution's EH&S or emergency response team immediately.[14] Do not attempt to clean up a large spill without specialized training and equipment.

Visualized Workflow: Disposal Decision Pathway

The following diagram illustrates the logical flow for the proper disposal of Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride.

G start Waste Generated (Unused, Contaminated, or Expired Chemical) characterize Step 1: Characterize Waste (Treat as Hazardous due to potential irritation and lack of data) start->characterize container Step 2: Select Compatible Container (HDPE or Glass, Leak-Proof Lid) characterize->container label Step 4: Apply Hazardous Waste Label (Full Name, Hazards, Dates) container->label accumulate Step 3 & 5: Accumulate in SAA (Segregated, Closed Container, Weekly Inspection) label->accumulate full Container is >90% Full or Reaches Time Limit accumulate->full pickup Step 6: Request Pickup (Contact EH&S or Licensed Vendor) full->pickup end Final Disposal by Certified Professionals pickup->end

Caption: Disposal workflow for laboratory chemical waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Pathology. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). HWH Environmental. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate. (2024, April 7). Angene Chemical. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • OSHA Rules for Chemical Hazards. (2026, March 11). DuraLabel. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MERI. Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 1910.120 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Material Safety Data Sheet - Ethyl 2-amino-3-(1H-indol-3-yl)propanoate, hydrochloride. (2006, June 14). Cole-Parmer. Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride

Executive Summary

Ethyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride (CAS: 2225144-85-2) is a halogenated unnatural amino acid derivative widely utilized in protein engineering and peptide synthesis[1]. Because it is a hydrochloride salt containing a heavy iodine moiety, it presents unique logistical and safety challenges, including light sensitivity, static cling, and the potential to release toxic halogenated gases upon degradation[2].

This guide provides researchers with a self-validating, step-by-step operational protocol. By understanding the causality behind these safety measures, laboratory personnel can ensure compliance, prevent contamination, and maintain the chemical integrity of the compound.

Hazard Profile & Mechanistic Causality

To safely handle this compound, personnel must first understand how its physical and chemical properties dictate its behavior in a laboratory environment.

Property / Hazard MetricValue / SpecificationCausality / Impact on Handling
Molecular Weight 355.6 g/mol The heavy iodine atom increases bulk density. While dust settles quickly, the fine powder form is highly susceptible to aerosolization via static or drafts.
Physical State Solid / Powder[1]High risk of inhalation during transfer. Necessitates draft-free weighing environments and strict respiratory protection.
Thermal Decomposition Releases HI, HCl, NOₓ, COₓ[2]Heating or exposure to strong oxidizers strips the hydrochloride and iodine groups, releasing corrosive and toxic gases.
Light Sensitivity High (Iodine moiety)[2]Ambient UV/visible light induces photolytic cleavage of the C-I bond, releasing iodine radicals. Must be stored in amber vials at −20°C[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling halogenated powders. The following PPE is mandatory, grounded in OSHA regulatory standards:

  • Respiratory Protection (N95 or P100 Particulate Respirator):

    • Causality: Fine iodinated powders can cause severe respiratory tract irritation and potential systemic thyroid disruption if inhaled[3]. A tight-fitting respirator is mandatory under OSHA 29 CFR 1910.134 when engineering controls (like a fume hood) cannot fully mitigate aerosol exposure during bulk powder transfer[4].

  • Hand Protection (100% Nitrile Gloves, ≥4 mil):

    • Causality: Nitrile provides a superior chemical barrier against solid amino acid derivatives and the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve them. Compliant with OSHA 29 CFR 1910.132 [5]. Double-gloving is required during spill cleanup.

  • Eye Protection (ANSI Z87.1 Chemical Splash Goggles):

    • Causality: Protects ocular mucosa from micro-dust aerosolization and prevents severe irritation from accidental solvent splashes[6]. Safety glasses with side shields are insufficient for fine powders.

  • Body Protection (Flame-Resistant or 100% Cotton Lab Coat):

    • Causality: Synthetic fabrics generate static electricity, which causes the hydrochloride powder to cling to the researcher and increases the risk of igniting dispersed organic dust[3].

Operational Protocol: Safe Handling & Dispensing

Do not simply follow these steps; understand that each action is designed to maintain an inert, static-free environment.

  • Pre-Operation Clearance: Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Prepare amber storage vials in advance to minimize the compound's exposure to ambient light[2].

  • Static Elimination: Use an anti-static bar or zero-stat pistol on the analytical balance, weigh paper, and spatulas.

    • Why: Hydrochloride salts are highly prone to static cling. Eliminating static prevents erratic balance readings and stops the powder from "jumping" and aerosolizing.

  • Dispensing: Weigh the material using a closed-draft shield balance. Transfer the solid directly into the reaction vessel rather than using intermediate weigh boats to minimize transfer loss and environmental exposure.

  • Solubilization: If dissolving the ester hydrochloride, add the solvent (e.g., anhydrous DMF or DCM) slowly.

    • Why: The hydrochloride salt can cause a localized exothermic reaction or increase acidity upon dissolution. Ensure the receiving vessel is properly vented.

Chemical Spill Response & Disposal Plan

In the event of a localized spill (< 50g) outside of a fume hood, execute the following containment and disposal workflow based on Prudent Practices in the Laboratory[7]:

  • Evacuate & Ventilate: Immediately alert nearby personnel. Do not attempt to clean the spill without assessing the ventilation. Increase local exhaust ventilation to clear airborne particulates[8].

  • Don Spill PPE: Upgrade to double nitrile gloves. Ensure your N95/P100 respirator is securely fitted before approaching the spill zone.

  • Dry Sweep Protocol (CRITICAL): Do NOT use water to clean the initial powder.

    • Why: Adding water to a hydrochloride salt creates an acidic, corrosive slurry that is harder to contain and exponentially increases the volume of hazardous halogenated waste. Use a static-free brush and dustpan to gently collect the dry powder[7].

  • Surface Decontamination: Once the bulk powder is recovered, wipe the affected surface with a damp paper towel using a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual hydrochloride traces[8].

  • Halogenated Waste Disposal: Place all collected solid waste, contaminated paper towels, and the outer layer of your nitrile gloves into a clearly labeled "Halogenated Organic Waste" container. Never mix iodinated compounds with non-halogenated waste streams[9].

Operational Workflow Visualization

G Start Pre-Operation: PPE & Fume Hood Check Dispense Dispensing & Weighing (Enclosed Balance) Start->Dispense Spill Spill Detected? Dispense->Spill Reaction Reaction Setup (Inert Atmosphere) Success Proceed to Experiment Reaction->Success Spill->Reaction No Contain Containment: Evacuate & Ventilate Spill->Contain Yes Clean Dry Sweep Protocol (Prevent Contamination Spread) Contain->Clean Dispose Halogenated Waste Disposal Clean->Dispose

Fig 1: Operational & Spill Response Workflow for Halogenated Amino Acid Derivatives.

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。